1-Bromo-4-(propan-2-yl)cyclohexane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-bromo-4-propan-2-ylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-7(2)8-3-5-9(10)6-4-8/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRPJYOKZSGEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341365-34-1 | |
| Record name | 1-bromo-4-(propan-2-yl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-bromo-4-(propan-2-yl)cyclohexane, a valuable intermediate in organic synthesis and drug discovery. This document details established experimental protocols, presents key quantitative data, and illustrates the synthetic workflows.
Introduction
This compound, also known as 4-isopropylcyclohexyl bromide, is a cyclic alkyl halide. Its structure, featuring a cyclohexane ring with an isopropyl group and a bromine atom, makes it a useful building block in the synthesis of more complex molecules. The stereochemistry of the substituents on the cyclohexane ring can influence the biological activity and physical properties of its derivatives, making stereocontrolled synthesis a key consideration.
This guide will focus on the two primary and most practical methods for the laboratory-scale synthesis of this compound:
-
Substitution Reaction of 4-(propan-2-yl)cyclohexanol: This method involves the conversion of the hydroxyl group of the corresponding alcohol into a good leaving group, followed by nucleophilic substitution with a bromide ion. Common brominating agents for this transformation include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).
-
Electrophilic Addition to 4-(propan-2-yl)cyclohexene: This approach utilizes the reaction of an alkene with hydrogen bromide, following Markovnikov's rule to regioselectively add the bromine atom to the more substituted carbon of the double bond.
Synthetic Pathways and Mechanisms
The choice of synthetic route can depend on the availability of starting materials, desired stereochemical outcome, and reaction scale. Below are the detailed experimental protocols for the most common methods.
Method 1: Bromination of 4-(propan-2-yl)cyclohexanol
This is a widely used method for preparing alkyl halides from alcohols. The reaction proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the specific reagents and conditions employed.
Reaction Scheme:
or
Experimental Protocol (Adapted from general procedures for secondary alcohol bromination):
Materials:
-
4-(propan-2-yl)cyclohexanol (cis/trans mixture)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 4-(propan-2-yl)cyclohexanol (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.
-
Addition of PBr₃: Phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution of the alcohol over a period of 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and a white precipitate of phosphorous acid may form.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 4-(propan-2-yl)cyclohexanol |
| Reagent | Phosphorus Tribromide (PBr₃) |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
| Purification Method | Vacuum Distillation |
Characterization Data (Predicted):
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the isopropyl group (doublet and multiplet), and cyclohexyl ring protons, with a characteristic downfield shift for the proton attached to the carbon bearing the bromine. |
| ¹³C NMR | A signal for the carbon attached to bromine in the range of 50-70 ppm, along with signals for the other carbons of the isopropyl and cyclohexyl groups. |
| Mass Spec (MS) | Molecular ion peaks corresponding to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br). |
| IR Spectroscopy | C-Br stretching vibration in the fingerprint region (around 500-600 cm⁻¹). |
Method 2: Hydrobromination of 4-(propan-2-yl)cyclohexene
This method involves the electrophilic addition of hydrogen bromide to the double bond of 4-(propan-2-yl)cyclohexene. According to Markovnikov's rule, the bromide will add to the more substituted carbon, which in this symmetrical case, results in the desired product.
Reaction Scheme:
Experimental Protocol (Adapted from general procedures for alkene hydrobromination):
Materials:
-
4-(propan-2-yl)cyclohexene
-
Hydrogen bromide (in acetic acid or as a gas)
-
Anhydrous dichloromethane (or other inert solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: 4-(propan-2-yl)cyclohexene (1.0 eq) is dissolved in an anhydrous, inert solvent such as dichloromethane in a round-bottom flask. The solution is cooled to 0 °C in an ice bath.
-
Addition of HBr: A solution of hydrogen bromide in acetic acid (e.g., 33 wt. %) is added dropwise to the stirred alkene solution. Alternatively, HBr gas can be bubbled through the solution.
-
Reaction Progression: The reaction is typically rapid and can be monitored by the disappearance of the starting alkene using TLC or GC. The mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
Work-up: The reaction mixture is washed with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 4-(propan-2-yl)cyclohexene |
| Reagent | Hydrogen Bromide (HBr) |
| Solvent | Dichloromethane or Acetic Acid |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% |
| Purification Method | Vacuum Distillation |
Synthesis Workflow Diagram
The logical flow of the synthesis of this compound from 4-(propan-2-yl)cyclohexanol is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This guide has outlined two reliable and efficient methods for the synthesis of this compound. The choice between the bromination of the corresponding alcohol and the hydrobromination of the alkene will depend on factors such as starting material availability and cost. Both methods, when performed with care, can provide the target compound in good to excellent yields. The provided experimental protocols and data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. It is crucial to perform a thorough risk assessment before conducting any chemical synthesis and to handle all reagents in accordance with safety best practices.
stereoisomers of 1-bromo-4-(propan-2-yl)cyclohexane
An In-depth Technical Guide to the Stereoisomers of 1-bromo-4-(propan-2-yl)cyclohexane
Introduction
This compound is a disubstituted cyclohexane derivative that serves as an excellent model for understanding the principles of stereoisomerism in cyclic systems. As a 1,4-disubstituted cyclohexane, it exists as a pair of configurational diastereomers: cis and trans.[1][2] Each of these diastereomers, in turn, exists as an equilibrium of two interconverting chair conformations. The relative stability of these isomers and conformers is dictated by the steric strain imposed by the substituents—a bromine atom and a bulky isopropyl group.
This technical guide provides a comprehensive analysis of the , including a quantitative assessment of their conformational energies, detailed experimental protocols for their analysis, and logical diagrams to illustrate their relationships and characterization workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of stereochemical principles.
Stereoisomerism and Conformational Analysis
The stereochemical behavior of this compound is governed by two key factors: configurational isomerism (cis vs. trans) and conformational isomerism (chair interconversion). The stability of each conformation is primarily determined by the energy penalty associated with placing substituents in the sterically hindered axial position, a concept quantified by "A-values".
Conformational Preference and A-Values
In cyclohexane chair conformations, substituents can occupy either equatorial or axial positions. Axial substituents experience destabilizing 1,3-diaxial interactions, which are steric clashes with the other two axial hydrogens on the same side of the ring. Consequently, substituents prefer the more spacious equatorial position.[3][4] The Gibbs free energy difference (ΔG°) between the axial and equatorial conformation for a given substituent is known as its A-value. Larger A-values indicate a stronger preference for the equatorial position.[5]
For the substituents , the isopropyl group is significantly bulkier than the bromine atom. Their respective A-values are critical for predicting the most stable conformations.
Analysis of the trans-Isomer
The trans-isomer has its two substituents on opposite faces of the cyclohexane ring. This arrangement allows for two distinct chair conformations:
-
Diequatorial (e,e): Both the bromine and the isopropyl group occupy equatorial positions. This conformation minimizes steric strain as neither group suffers from 1,3-diaxial interactions.
-
Diaxial (a,a): Both substituents occupy axial positions. This conformation is highly unstable due to severe 1,3-diaxial interactions for both groups.[2]
The equilibrium heavily favors the diequatorial conformer, which is essentially strain-free relative to the diaxial form. The energy difference is the sum of the A-values for both groups.
Analysis of the cis-Isomer
The cis-isomer has both substituents on the same face of the ring. In a chair conformation, this requires one group to be axial and the other to be equatorial (a,e).[1][2] The ring flip interconverts these positions:
-
Axial-Bromo, Equatorial-Isopropyl (a,e): The bromine atom is in the axial position, and the larger isopropyl group is in the equatorial position.
-
Equatorial-Bromo, Axial-Isopropyl (e,a): The bromine atom is equatorial, and the isopropyl group is axial.
Given the significantly larger A-value of the isopropyl group, the equilibrium for the cis-isomer strongly favors the conformer where the isopropyl group is equatorial and the bromine is axial.[4]
Overall Thermodynamic Stability
Comparing the most stable conformers of each isomer:
-
Most Stable trans-Isomer: Diequatorial (e,e).
-
Most Stable cis-Isomer: Axial-Bromo, Equatorial-Isopropyl (a,e).
The diequatorial trans-isomer is the most stable stereoisomer overall.[3][6] Its lowest energy conformation places both substituents in the favorable equatorial position, whereas the most stable conformation of the cis-isomer must still accommodate the steric strain of an axial bromine atom.
Quantitative Conformational Data
The conformational preferences can be quantified by comparing the steric strain energies, which are estimated using A-values.
Table 1: Conformational Free Energy Differences (A-Values)
| Substituent | A-Value (kcal/mol) | Reference(s) |
|---|---|---|
| Bromine (-Br) | 0.43 - 0.59 | [7][8] |
| Isopropyl (-CH(CH₃)₂) | 2.1 - 2.2 |[7][9] |
Table 2: Estimated Relative Energies of Stereoisomers
| Isomer | Conformation | Axial Substituent(s) | Estimated Steric Strain (kcal/mol) | Relative Stability |
|---|---|---|---|---|
| trans | Diequatorial (e,e) | None | ~0 | Most Stable |
| cis | Axial-Br, Equatorial-iPr | Bromine | ~0.5 | Intermediate |
| cis | Equatorial-Br, Axial-iPr | Isopropyl | ~2.1 | Unstable |
| trans | Diaxial (a,a) | Bromine, Isopropyl | ~2.6 | Least Stable |
Note: Strain values are estimations based on the sum of A-values for axial substituents.
Visualization of Stereochemical Relationships
The logical relationships between the different stereoisomers and their conformations can be visualized.
Caption: Relationship between cis/trans isomers and their chair conformers.
Experimental Protocols
Protocol 1: Synthesis via Alcohol Bromination
A common route to alkyl bromides is the substitution reaction of the corresponding alcohol.
-
Objective: To synthesize a mixture of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane from 4-(propan-2-yl)cyclohexanol.
-
Reagents:
-
4-(propan-2-yl)cyclohexanol (mixture of cis and trans isomers)
-
Phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr)
-
Anhydrous diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 4-(propan-2-yl)cyclohexanol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cool the mixture in an ice bath (0 °C).
-
Add PBr₃ dropwise to the stirred solution over 30 minutes. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly pouring the mixture over ice.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product will be a mixture of the cis and trans diastereomers, which can be purified by distillation or chromatography.
-
-
Stereochemical Note: The stereochemical outcome (ratio of cis to trans products) will depend on the stereochemistry of the starting alcohol and whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism.
Protocol 2: Diastereomer Separation by Gas Chromatography (GC)
The cis and trans diastereomers have different physical properties and can typically be separated by chromatography.
-
Objective: To separate and quantify the cis and trans isomers of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane (e.g., HP-5 or equivalent), is suitable for separating diastereomers.[10]
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. Hold for 5 minutes. (This program should be optimized for the specific instrument and column).
-
-
Procedure:
-
Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane or hexane).
-
Inject 1 µL of the sample into the GC.
-
Record the chromatogram. The two diastereomers should elute as separate peaks. The relative peak areas can be used to determine the isomer ratio.
-
Protocol 3: Conformational Analysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the axial or equatorial position of substituents on a cyclohexane ring. The key is to analyze the multiplicity and coupling constants of the proton attached to the carbon bearing the bromine (H-1).
-
Objective: To distinguish between conformers by analyzing the signal of the H-1 proton.
-
Key Principles:
-
Equatorial Bromine (Axial H-1): When the bromine is equatorial, H-1 is axial. It has two adjacent axial protons (on C2 and C6). The coupling between these trans-diaxial protons is large (J ≈ 8-12 Hz). The H-1 signal will appear as a broad multiplet, often a triplet of triplets or a doublet of doublets of doublets, due to large diaxial and smaller axial-equatorial/equatorial-equatorial couplings.[11][12]
-
Axial Bromine (Equatorial H-1): When the bromine is axial, H-1 is equatorial. It has no trans-diaxial neighbors. All its couplings (to adjacent axial and equatorial protons) are small (J ≈ 2-5 Hz). The H-1 signal will therefore be a narrow multiplet.
-
-
Procedure:
-
Dissolve a purified sample (or the isomer mixture) in a deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended).
-
Identify the H-1 signal, which will be downfield due to the deshielding effect of the bromine atom (typically δ ≈ 4.0-4.5 ppm).
-
Measure the width of the H-1 multiplet at half-height (W₁/₂) and analyze its coupling constants. A broad signal with large J values indicates an axial proton (equatorial Br), characteristic of the dominant trans-isomer. A narrow signal indicates an equatorial proton (axial Br), characteristic of the dominant cis-isomer.
-
Experimental Workflow Visualization
Caption: Workflow for synthesis, separation, and analysis of isomers.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chemistnotes.com [chemistnotes.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. Solved In each of the cases below, which isomer is more | Chegg.com [chegg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A values [sites.science.oregonstate.edu]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. acdlabs.com [acdlabs.com]
1-bromo-4-(propan-2-yl)cyclohexane chemical properties
An in-depth technical guide on the chemical properties of 1-bromo-4-(propan-2-yl)cyclohexane, prepared for researchers, scientists, and drug development professionals.
Core Chemical Identity
This compound is a halogenated derivative of a substituted cyclohexane. Its core structure consists of a cyclohexane ring with a bromine atom and an isopropyl group attached at positions 1 and 4, respectively. This substitution pattern leads to the existence of cis and trans stereoisomers, each with distinct conformational preferences and reactivity profiles.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 1-bromo-4-isopropylcyclohexane | [1] |
| CAS Number | 1341365-34-1 | [1][2] |
| Molecular Formula | C₉H₁₇Br | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| Canonical SMILES | CC(C)C1CCC(CC1)Br | [1] |
| InChI Key | OIRPJYOKZSGEFN-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value (Computed) | Source |
| XLogP3 | 3.8 | [1] |
| Exact Mass | 204.05136 Da | [1] |
| Monoisotopic Mass | 204.05136 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
| Complexity | 90.9 | [1] |
Stereoisomerism and Conformational Analysis
The 1,4-disubstituted cyclohexane ring is the defining structural feature, leading to cis-trans isomerism and complex conformational behavior. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain[5]. The stability of these conformations is dictated by the steric strain introduced by the substituents, particularly the bulky isopropyl group. Bulky groups strongly prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions[6][7][8].
Cis Isomer
In the cis isomer, the bromine and isopropyl groups are on the same side of the ring. This leads to a conformational equilibrium between two chair forms.
-
Conformer 1: Isopropyl group is axial, and the bromine atom is equatorial.
-
Conformer 2: Isopropyl group is equatorial, and the bromine atom is axial[9].
The A-value, which quantifies the steric strain of an axial substituent, is approximately 2.1-2.2 kcal/mol for an isopropyl group and 0.4-0.6 kcal/mol for a bromine atom[10][11]. Therefore, the conformer with the bulky isopropyl group in the equatorial position and the smaller bromine atom in the axial position is significantly more stable[9][12]. The energy difference between these two conformers is approximately 1.5 kcal/mol[10].
References
- 1. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-BROMO-4-METHYLCYCLOHEXANE | 6294-40-2 [chemicalbook.com]
- 4. 6294-40-2 CAS MSDS (1-BROMO-4-METHYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Draw the cis and trans isomers for the following: a. 1-bromo-4-ch... | Study Prep in Pearson+ [pearson.com]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. brainly.com [brainly.com]
- 9. brainly.com [brainly.com]
- 10. cis-1,4-dimethylcyclohexane.html [ursula.chem.yale.edu]
- 11. Solved 6. The structure of | Chegg.com [chegg.com]
- 12. gauthmath.com [gauthmath.com]
An In-depth Technical Guide to 1-bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-bromo-4-(propan-2-yl)cyclohexane, also known as 1-bromo-4-isopropylcyclohexane. Due to the limited availability of specific experimental data for this compound, this guide incorporates representative data from structurally similar compounds, such as 1-bromo-4-tert-butylcyclohexane, to provide a thorough understanding of its expected characteristics and reactivity.
Chemical Identity and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. The presented data is a combination of computed values for the target molecule and experimental data for analogous compounds.
| Property | Value | Source |
| Molecular Formula | C9H17Br | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| CAS Number | 1341365-34-1 (for the mixture of isomers) | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Calculated LogP | 3.8 | [1] |
Spectroscopic Data (Representative)
Detailed spectroscopic data for this compound is not extensively published. Therefore, representative ¹³C NMR data for the analogous compounds, cis- and trans-1-bromo-4-tert-butylcyclohexane, are provided to illustrate the expected spectral characteristics.
| Isomer | Carbon Atom | Chemical Shift (ppm) |
| cis-1-bromo-4-tert-butylcyclohexane | C1 (CH-Br) | 59.8 |
| C2, C6 | 36.5 | |
| C3, C5 | 25.1 | |
| C4 (CH-tBu) | 47.9 | |
| C(CH₃)₃ | 32.3 | |
| C(CH₃)₃ | 27.5 | |
| trans-1-bromo-4-tert-butylcyclohexane | C1 (CH-Br) | 65.4 |
| C2, C6 | 38.9 | |
| C3, C5 | 28.1 | |
| C4 (CH-tBu) | 47.8 | |
| C(CH₃)₃ | 32.3 | |
| C(CH₃)₃ | 27.6 |
Experimental Protocols
Synthesis of 1-bromo-4-alkylcyclohexane (Representative Protocol)
This procedure involves the conversion of the corresponding alcohol to the alkyl bromide using a hydrobromic acid reagent.
Materials:
-
4-alkylcyclohexanol
-
Concentrated hydrobromic acid (48%)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-alkylcyclohexanol and concentrated hydrobromic acid.
-
Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-bromo-4-alkylcyclohexane.
-
The product can be further purified by distillation.
Reactivity and Mechanistic Pathways
The stereochemistry of this compound plays a crucial role in its reactivity, particularly in elimination reactions. The cis and trans isomers exhibit significantly different rates of E2 elimination. This is due to the conformational requirements of the E2 mechanism, which necessitates an anti-periplanar arrangement of the leaving group (bromine) and a proton on an adjacent carbon.
In the more stable chair conformation of cis-1-bromo-4-(propan-2-yl)cyclohexane, the bulky isopropyl group occupies an equatorial position, forcing the bromine atom into an axial position. This axial orientation allows for an anti-periplanar relationship with the axial protons on the adjacent carbons, facilitating a rapid E2 elimination.
Conversely, in the most stable conformation of the trans isomer, both the isopropyl group and the bromine atom are in equatorial positions.[2] An equatorial bromine cannot achieve an anti-periplanar arrangement with any of the adjacent protons. For E2 elimination to occur, the cyclohexane ring would need to flip to a much less stable conformation where the bromine is axial, a process that is energetically unfavorable. Consequently, the E2 elimination of the trans isomer is significantly slower. It has been noted that cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination with sodium hydroxide 5000 times faster than the trans isomer.[3]
Caption: E2 Elimination Reactivity of cis and trans Isomers.
The logical workflow for investigating the properties and reactivity of this compound would typically involve synthesis, purification, characterization, and reactivity studies.
Caption: General Experimental Workflow.
References
- 1. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. Answered: Cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination, with sodium hydroxide, 5000 times faster than does trans-1-bromo-4-isopropylcyclohexane. Fully… | bartleby [bartleby.com]
An In-depth Technical Guide to the IUPAC Nomenclature of 1-bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
The unambiguous naming of chemical structures is a cornerstone of scientific communication, ensuring that a given name corresponds to a single, unique molecule. The compound 1-bromo-4-(propan-2-yl)cyclohexane presents a clear case for the application of stereochemical principles in IUPAC nomenclature. This guide details the systematic approach to naming its stereoisomers, a critical consideration in fields where molecular geometry dictates biological activity and chemical properties.
Foundational IUPAC Name
The basic IUPAC name, this compound, is determined by a set of established rules.
-
Parent Structure : The core of the molecule is a six-membered carbon ring with only single bonds, identified as a cyclohexane .
-
Substituents : Two groups are attached to the ring: a bromine atom (named as a "bromo" prefix) and a three-carbon group attached by the central carbon, which is systematically named "propan-2-yl" (commonly known as isopropyl).
-
Numbering (Locants) : To assign the positions of the substituents, the ring is numbered. According to IUPAC rules, substituents are listed alphabetically ("bromo" before "propan-2-yl").[1] The principal substituent cited first in the name is assigned the lowest possible number, which is C1. Therefore, the bromine is on carbon 1, and the propan-2-yl group is on carbon 4.
This systematic process leads to the name This compound . However, this name is incomplete as it does not describe the spatial arrangement of the substituents.
Stereoisomerism in Disubstituted Cyclohexanes
Restricted rotation around the carbon-carbon bonds of the cyclohexane ring gives rise to stereoisomerism.[2] For a 1,4-disubstituted cyclohexane like the topic compound, two distinct spatial arrangements, known as geometric isomers, are possible. These are designated using the prefixes cis and trans.
-
cis Isomer : In the cis isomer, both substituents are on the same side of the cyclohexane ring plane.
-
trans Isomer : In the trans isomer, the substituents are on opposite sides of the ring plane.
These isomers are distinct compounds with different physical and chemical properties. For instance, the rate of E2 elimination is drastically different between the cis and trans isomers of 1-bromo-4-isopropylcyclohexane, highlighting the importance of correct stereochemical assignment.[3]
Data Summary of Stereoisomers
The two stereoisomers of this compound are summarized below.
| Property | cis Isomer | trans Isomer |
| Full IUPAC Name | cis-1-bromo-4-(propan-2-yl)cyclohexane | trans-1-bromo-4-(propan-2-yl)cyclohexane |
| Substituent Relationship | Same side of the ring | Opposite sides of the ring |
| Planar Representation | Both wedges or both dashes | One wedge and one dash |
| Chair Conformation (lowest energy) | One axial, one equatorial substituent | Both substituents equatorial or both axial |
Experimental Protocols
This technical guide addresses the theoretical principles of IUPAC nomenclature. As such, experimental protocols for synthesis or characterization are not applicable to the determination of the systematic name itself. The naming conventions are based on the molecule's established structure.
Visualization of Nomenclature and Structure
Diagrams generated using the Graphviz DOT language provide a clear visual representation of the logical processes and structures involved.
References
- 1. organic chemistry - IUPAC naming of 1,2-disubstituted cyclohexane derivative - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Khan Academy [khanacademy.org]
- 3. Answered: Cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination, with sodium hydroxide, 5000 times faster than does trans-1-bromo-4-isopropylcyclohexane. Fully… | bartleby [bartleby.com]
Technical Guide: Molecular Weight of 1-bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 1-bromo-4-(propan-2-yl)cyclohexane, a compound of interest in synthetic chemistry and drug discovery. This document outlines the determination of its molecular weight through calculation based on its chemical formula and the standard atomic weights of its constituent elements. Additionally, a standard experimental protocol for molecular weight verification is provided.
Molecular Formula and Structure
The chemical formula for this compound is C₉H₁₇Br.[1][2] The structure consists of a cyclohexane ring substituted with a bromine atom and an isopropyl group at positions 1 and 4, respectively.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for carbon, hydrogen, and bromine are utilized for this calculation.
Data Presentation: Atomic and Molecular Weights
The table below summarizes the quantitative data used to calculate the molecular weight of this compound.
| Element (Symbol) | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | ~12.011[3][4][5] | 108.099 |
| Hydrogen (H) | 17 | ~1.008[6][7][8] | 17.136 |
| Bromine (Br) | 1 | ~79.904[9][10][11][12] | 79.904 |
| Total | 205.139 |
The calculated molecular weight of this compound is 205.14 g/mol .[1][2]
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical steps involved in calculating the molecular weight of the target compound from its chemical formula and the atomic weights of its elements.
Caption: Logical workflow for molecular weight determination.
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
This section outlines a generalized experimental protocol for the determination of the molecular weight of this compound using mass spectrometry, a fundamental technique in analytical chemistry.
Objective: To experimentally verify the molecular weight of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) equipped with a suitable ionization source.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Internal calibrant standard
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the sample in a high-purity solvent to a final concentration suitable for the mass spectrometer (typically in the low µg/mL to ng/mL range).
-
Vortex the solution to ensure complete dissolution.
-
-
Instrument Setup and Calibration:
-
Set up the mass spectrometer according to the manufacturer's guidelines.
-
Select an appropriate ionization technique. Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Calibrate the instrument using a known internal calibrant to ensure high mass accuracy.
-
-
Sample Analysis:
-
Introduce the prepared sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range that includes the expected molecular ion peak.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method). Due to the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) should be observed.
-
Determine the m/z value of the monoisotopic molecular ion.
-
Compare the experimentally determined mass with the calculated theoretical mass (204.05136 Da for the monoisotopic mass).[2]
-
The following diagram illustrates the general experimental workflow for mass spectrometry analysis.
Caption: Experimental workflow for mass spectrometry.
References
- 1. This compound | 1341365-34-1 | Buy Now [molport.com]
- 2. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. byjus.com [byjus.com]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. quora.com [quora.com]
- 11. periodic-table.tech-publish.com [periodic-table.tech-publish.com]
- 12. periodic-table.tech-publish.com [periodic-table.tech-publish.com]
An In-depth Technical Guide to the Structure Elucidation of 1-bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of the isomeric compounds, cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane. Due to the limited availability of direct experimental spectra for these specific molecules in public databases, this guide leverages established principles of stereochemistry and spectroscopic techniques, supported by data from analogous compounds, to predict and interpret the spectral data required for their unambiguous identification.
Conformational Analysis: The Key to Isomer Differentiation
The foundation for elucidating the structures of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane lies in understanding their conformational preferences. As substituted cyclohexanes, both isomers exist predominantly in chair conformations to minimize angle and torsional strain. The key to differentiating the isomers lies in the relative energetic stabilities of their respective chair conformers, which are dictated by the steric strain arising from axial versus equatorial substituent placement.
The bulky isopropyl group strongly prefers an equatorial position to avoid significant 1,3-diaxial interactions. The smaller bromine atom also favors the equatorial position, but to a lesser extent.
-
trans-1-bromo-4-(propan-2-yl)cyclohexane: In its most stable chair conformation, both the bromo and the isopropyl groups can occupy equatorial positions, resulting in a low-energy state. A ring flip would force both bulky groups into highly unfavorable axial positions.
-
cis-1-bromo-4-(propan-2-yl)cyclohexane: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger size of the isopropyl group, the conformer with the isopropyl group in the equatorial position and the bromine atom in the axial position is significantly more stable than the conformer with an axial isopropyl group.
This fundamental difference in conformational stability is the primary factor influencing the spectroscopic properties of the two isomers.
Spectroscopic Data and Interpretation
The structural and conformational differences between the cis and trans isomers give rise to distinct patterns in their NMR, IR, and mass spectra. The following sections detail the predicted spectroscopic data for each isomer.
¹H NMR Spectroscopy
Proton NMR is a powerful tool for distinguishing between the isomers, primarily through the chemical shift and coupling constants of the proton attached to the carbon bearing the bromine atom (the carbinol proton).
| Predicted ¹H NMR Data | cis-1-bromo-4-(propan-2-yl)cyclohexane | trans-1-bromo-4-(propan-2-yl)cyclohexane |
| H-1 (CH-Br) | ~4.5 ppm (broad multiplet) | ~3.8 ppm (narrow multiplet) |
| H-4 (CH-iPr) | ~1.5 ppm (multiplet) | ~1.5 ppm (multiplet) |
| Cyclohexyl Protons | 1.0 - 2.2 ppm (complex multiplets) | 1.0 - 2.2 ppm (complex multiplets) |
| Isopropyl CH | ~1.7 ppm (septet) | ~1.7 ppm (septet) |
| Isopropyl CH₃ | ~0.9 ppm (doublet) | ~0.9 ppm (doublet) |
Interpretation:
-
In the more stable conformer of the cis isomer , the H-1 proton is in an equatorial position. This typically results in a downfield shift and a broad multiplet due to smaller axial-equatorial and equatorial-equatorial coupling constants.
-
In the more stable conformer of the trans isomer , the H-1 proton is in an axial position. This leads to an upfield shift compared to the cis isomer and a narrower multiplet (often appearing as a triplet of triplets) due to larger axial-axial coupling constants.
¹³C NMR Spectroscopy
Carbon NMR provides information on the number of non-equivalent carbons and their chemical environments.
| Predicted ¹³C NMR Data | cis-1-bromo-4-(propan-2-yl)cyclohexane | trans-1-bromo-4-(propan-2-yl)cyclohexane |
| C-1 (C-Br) | ~55 ppm | ~60 ppm |
| C-4 (C-iPr) | ~45 ppm | ~48 ppm |
| Cyclohexyl Carbons | 25 - 35 ppm | 28 - 38 ppm |
| Isopropyl CH | ~32 ppm | ~33 ppm |
| Isopropyl CH₃ | ~20 ppm | ~20 ppm |
Interpretation:
The chemical shifts of the cyclohexane ring carbons are sensitive to the orientation of the substituents. The axial bromine in the cis isomer will have a greater shielding effect on the C-3 and C-5 carbons (gamma-gauche effect) compared to the equatorial bromine in the trans isomer, leading to slight upfield shifts for these carbons in the cis isomer's spectrum.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be very similar, dominated by the C-H and C-Br stretching and bending vibrations.
| Predicted IR Data | Wavenumber (cm⁻¹) | Functional Group |
| C-H stretch (sp³) | 2850 - 3000 | Cyclohexyl and Isopropyl C-H |
| C-H bend | 1370 - 1450 | CH₂, CH₃ |
| C-Br stretch | 500 - 650 | Carbon-Bromine bond |
A key distinguishing feature can be the C-Br stretching frequency. The axial C-Br bond in the cis isomer is generally expected to have a slightly lower stretching frequency compared to the equatorial C-Br bond in the trans isomer.
Mass Spectrometry
The mass spectra of both isomers will likely show a molecular ion peak and similar fragmentation patterns.
| Predicted Mass Spectrometry Data | m/z | Fragment |
| Molecular Ion [M]⁺ | 204/206 | C₉H₁₇Br (Isotopic peaks for ⁷⁹Br/⁸¹Br) |
| [M - Br]⁺ | 125 | Loss of Bromine radical |
| [M - C₃H₇]⁺ | 161/163 | Loss of Isopropyl radical |
| [C₆H₁₁]⁺ | 83 | Cyclohexyl cation |
| [C₃H₇]⁺ | 43 | Isopropyl cation (likely base peak) |
The relative intensities of the fragment ions may differ slightly between the two isomers due to the different steric environments of the substituents, but this is often not a reliable method for differentiation without authentic standards.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans is required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard ionization technique like Electron Ionization (EI).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Logical Workflow for Structure Elucidation
The process of distinguishing between the cis and trans isomers follows a logical progression of analysis.
Conclusion
The structural elucidation of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane relies heavily on a thorough understanding of their conformational preferences. While direct experimental data is scarce, a combination of predicted spectroscopic data based on established principles and comparison with analogous compounds provides a robust framework for their differentiation. ¹H NMR spectroscopy, in particular, serves as the most definitive technique for assigning the stereochemistry based on the chemical shift and multiplicity of the proton geminal to the bromine atom. This guide provides the necessary theoretical foundation and predicted data to aid researchers in the identification and characterization of these and similar substituted cyclohexane systems.
Spectroscopic Profile of 1-bromo-4-(propan-2-yl)cyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-bromo-4-(propan-2-yl)cyclohexane. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a combination of predicted data and expected spectroscopic characteristics based on analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound in a laboratory setting.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH-Br | 3.8 - 4.2 | Multiplet | The chemical shift is influenced by the electronegativity of the bromine atom and the stereochemistry of the cyclohexane ring. |
| CH-CH(CH₃)₂ | 1.5 - 1.9 | Multiplet | |
| Cyclohexane CH₂ | 1.2 - 2.2 | Multiplets | A complex series of overlapping multiplets is expected for the diastereotopic methylene protons of the cyclohexane ring. |
| CH(CH₃)₂ | 0.8 - 1.0 | Doublet | The two methyl groups are diastereotopic and may show slightly different chemical shifts. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-Br | 55 - 65 | The carbon directly attached to the bromine atom is significantly deshielded. |
| C-CH(CH₃)₂ | 40 - 50 | |
| Cyclohexane CH₂ | 25 - 40 | |
| CH(CH₃)₂ | 30 - 35 | |
| CH(CH₃)₂ | 19 - 22 |
Table 3: Expected Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| C-H (sp³) | 2850 - 3000 | Strong | Stretching vibrations of the C-H bonds in the cyclohexane and isopropyl groups. |
| C-H (bend) | 1370 - 1470 | Medium | Bending vibrations of the C-H bonds. |
| C-Br | 500 - 680 | Medium to Strong | The C-Br stretching vibration is a key indicator for the presence of the bromine atom.[1][2] |
Table 4: Expected Mass Spectrometry (MS) Data
| Fragment | Expected m/z | Notes |
| [M]⁺, [M+2]⁺ | 204, 206 | The molecular ion peaks will appear as a pair with approximately equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3] |
| [M-Br]⁺ | 125 | Loss of the bromine atom. |
| [M-C₃H₇]⁺ | 161, 163 | Loss of the isopropyl group. |
| [C₆H₁₀Br]⁺ | 177, 179 | Fragmentation of the cyclohexane ring. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is recommended.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-5 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 128 scans or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solution: Dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The spectrum is usually an average of 16-32 scans.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection, a gas chromatograph (GC-MS), or a liquid chromatograph (LC-MS). For a volatile compound like this, GC-MS is a common and effective method.
-
Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is a standard method for generating fragment ions and a molecular ion.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to elucidate the structure of the compound. The characteristic isotopic pattern of bromine should be clearly visible.[3]
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for spectroscopic analysis.
Caption: Key mass spectrometry fragmentations.
References
An In-depth Technical Guide to the NMR Spectrum of 1-bromo-4-(propan-2-yl)cyclohexane
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 1-bromo-4-(propan-2-yl)cyclohexane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and conformational analysis.
Introduction
This compound is a disubstituted cyclohexane that exists as two geometric isomers: cis and trans. The stereochemistry and conformational preferences of these isomers significantly influence their NMR spectra. Due to the rapid chair-chair interconversion at room temperature, the observed NMR spectrum is a time-average of the individual conformations. However, the chemical shifts and coupling constants are heavily influenced by the predominant conformation. The large isopropyl group generally prefers an equatorial position to minimize steric strain, a key factor in determining the conformational equilibrium of both isomers.
Conformational Analysis
The conformational equilibrium of the cis and trans isomers of this compound is dictated by the steric requirements of the bromine and isopropyl substituents. The A-value, a measure of the steric strain associated with an axial substituent, is approximately 0.4-0.6 kcal/mol for bromine and around 2.2 kcal/mol for the isopropyl group.
For the trans-isomer , the diequatorial conformation is significantly more stable than the diaxial conformation, and thus, the NMR spectrum will predominantly reflect the diequatorial species.
For the cis-isomer , one substituent must be axial and the other equatorial. Given the much larger A-value of the isopropyl group, the conformation with the isopropyl group in the equatorial position and the bromine in the axial position is the most stable and will be the major contributor to the observed NMR spectrum.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the major conformers of cis and trans-1-bromo-4-(propan-2-yl)cyclohexane. These predictions are based on established substituent effects in cyclohexane systems.
Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | trans (diequatorial) | cis (ax-Br, eq-iPr) | Multiplicity |
| H-1 (CH-Br) | ~3.8 - 4.2 | ~4.4 - 4.8 | m |
| H-4 (CH-iPr) | ~1.2 - 1.5 | ~1.3 - 1.6 | m |
| Cyclohexane CH₂ | ~1.0 - 2.2 | ~1.1 - 2.3 | m |
| Isopropyl CH | ~1.6 - 1.9 | ~1.7 - 2.0 | septet |
| Isopropyl CH₃ | ~0.8 - 1.0 | ~0.85 - 1.05 | d |
Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | trans (diequatorial) | cis (ax-Br, eq-iPr) |
| C-1 (C-Br) | ~60 - 65 | ~58 - 63 |
| C-4 (C-iPr) | ~45 - 50 | ~43 - 48 |
| C-2, C-6 | ~35 - 40 | ~33 - 38 |
| C-3, C-5 | ~30 - 35 | ~28 - 33 |
| Isopropyl CH | ~32 - 37 | ~33 - 38 |
| Isopropyl CH₃ | ~19 - 22 | ~19 - 22 |
Experimental Protocols
A general protocol for acquiring the NMR spectra of this compound is outlined below.
Sample Preparation
-
Weigh approximately 10-20 mg of the purified this compound isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
The following diagram illustrates the general workflow for NMR analysis.
Discussion of Spectral Features
¹H NMR Spectrum:
-
H-1 (CH-Br): The chemical shift of the proton attached to the carbon bearing the bromine atom is highly dependent on its axial or equatorial orientation. An axial proton typically resonates at a higher field (lower ppm) than an equatorial proton. Therefore, for the cis isomer with an axial bromine, the H-1 proton (which is equatorial) is expected to be downfield compared to the H-1 proton of the trans isomer (which is axial in the diequatorial conformation). The multiplicity will be a complex multiplet due to coupling with adjacent axial and equatorial protons.
-
Isopropyl Group: The isopropyl group will show a characteristic septet for the CH proton and a doublet for the two equivalent methyl groups.
¹³C NMR Spectrum:
-
C-1 (C-Br): The chemical shift of the carbon attached to bromine will be significantly downfield due to the electronegativity of the bromine atom.
-
Conformational Effects: The chemical shifts of the cyclohexane ring carbons are sensitive to the conformation. Generally, axial substituents cause a shielding (upfield shift) of the γ-carbons (C-3 and C-5 relative to the substituent at C-1). This effect can be used to distinguish between the cis and trans isomers.
Conclusion
The NMR spectra of cis and trans-1-bromo-4-(propan-2-yl)cyclohexane are complex but provide a wealth of information regarding their structure and conformational preferences. By understanding the fundamental principles of NMR spectroscopy and the conformational analysis of cyclohexane derivatives, researchers can effectively utilize this technique for the unambiguous identification and characterization of these and related molecules. The predicted data and experimental protocols provided in this guide serve as a valuable resource for such analyses.
An In-depth Technical Guide to the Infrared Spectrum of 1-bromo-4-(propan-2-yl)cyclohexane
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-bromo-4-(propan-2-yl)cyclohexane. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines the expected vibrational modes, presents data in a structured format, details experimental protocols for spectral acquisition, and provides a visual representation of the correlation between molecular structure and spectral features.
Molecular Structure and Expected Vibrational Modes
This compound is an alkyl halide characterized by a cyclohexane ring substituted with a bromine atom and an isopropyl group at the 1 and 4 positions, respectively. The infrared spectrum of this compound is dominated by the vibrational frequencies of its constituent functional groups: the C-H bonds of the cyclohexane and isopropyl moieties, and the C-Br bond.
The key vibrational modes that give rise to characteristic absorption bands in the IR spectrum are:
-
C-H Stretching: Vibrations of the carbon-hydrogen bonds in the CH, CH₂, and CH₃ groups of the cyclohexane ring and the isopropyl substituent.
-
C-H Bending (Deformation): Scissoring, wagging, and twisting motions of the C-H bonds.
-
C-Br Stretching: The stretching vibration of the carbon-bromine bond.
-
C-C Skeletal Vibrations: Stretching and bending of the carbon-carbon single bonds within the cyclohexane ring and isopropyl group.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 2950 - 2845 | Strong | C-H Stretching | Cyclohexane & Isopropyl (CH, CH₂, CH₃) |
| 1480 - 1440 | Medium | CH₂ Scissoring (Bending) | Cyclohexane Ring |
| ~1385 and ~1370 | Medium-Weak | C-H Bending (doublet) | Isopropyl Group |
| 1300 - 1150 | Medium-Weak | C-H Wagging (-CH₂X) | Carbon adjacent to Bromine |
| 690 - 515 | Strong-Medium | C-Br Stretching | Alkyl Bromide |
Experimental Protocol for Infrared Spectrum Acquisition
The following protocol outlines a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a liquid sample such as this compound using the attenuated total reflectance (ATR) technique, which is a common and straightforward method.
Objective: To acquire a high-quality mid-infrared spectrum of liquid this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample of this compound
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Confirm that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to fully evaporate.
-
Initiate the "Collect Background" or equivalent command in the instrument's software. The software will perform a series of scans to obtain an averaged background spectrum.
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Initiate the "Collect Sample" or equivalent command in the software.
-
The instrument will irradiate the sample with infrared light and record the resulting spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
-
Process the spectrum as needed (e.g., baseline correction).
-
Identify and label the significant absorption peaks, comparing their wavenumbers to established correlation tables to assign them to specific vibrational modes.[3]
-
-
Cleaning:
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the structural components of this compound and their corresponding regions of absorption in the infrared spectrum.
Caption: Correlation of molecular structure with IR absorption regions.
References
Mass Spectrometry of 1-bromo-4-(propan-2-yl)cyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1-bromo-4-(propan-2-yl)cyclohexane. It covers the predicted fragmentation patterns, a detailed experimental protocol for analysis, and a visual representation of the fragmentation pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Predicted Mass Spectrum Data
The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of similar intensity due to the natural isotopic abundance of bromine (79Br and 81Br).[1][2][3] The fragmentation pattern is predicted to be dominated by the loss of the bromine atom, the isopropyl group, and cleavage of the cyclohexane ring.
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Notes |
| 204/206 | [C9H17Br]+• | - | Molecular ion (M+•). The two peaks are due to the 79Br and 81Br isotopes, with an expected intensity ratio of approximately 1:1. |
| 125 | [C9H17]+ | Br• | Loss of the bromine radical. This is expected to be a significant peak due to the stability of the resulting secondary carbocation. |
| 161/163 | [C6H10Br]+ | C3H7• | Loss of the isopropyl radical from the molecular ion. |
| 83 | [C6H11]+ | C3H6 + Br• | Loss of propene and a bromine radical. |
| 69 | [C5H9]+ | C4H8 + Br• | Further fragmentation of the cyclohexane ring. |
| 55 | [C4H7]+ | C5H10 + Br• | Common fragment in the mass spectra of cycloalkanes.[4] |
| 43 | [C3H7]+ | C6H10Br• | Isopropyl cation, expected to be a prominent peak. |
| 41 | [C3H5]+ | H2 + C3H5Br• | Allyl cation, a common fragment in hydrocarbon mass spectra. |
Fragmentation Pathway
The electron ionization (EI) of this compound initiates a series of fragmentation events. The primary fragmentations involve the cleavage of the C-Br bond and the bond connecting the isopropyl group to the cyclohexane ring. Subsequent fragmentations involve the opening and cleavage of the cyclohexane ring.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Solvent Selection: Choose a volatile organic solvent in which the analyte is soluble, such as dichloromethane or hexane.[5] Ensure the solvent is of high purity (GC grade or equivalent) to avoid interference.
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL.[6]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.[7]
-
Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and septum.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and quadrupole mass analysis.
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature: 50 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Rate | 2 scans/sec |
Data Acquisition and Analysis
-
Blank Injection: Inject a solvent blank to ensure the system is free from contaminants.
-
Sample Injection: Inject the prepared sample solution.
-
Data Processing: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Spectral Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound, from sample preparation to data interpretation.
References
- 1. savemyexams.com [savemyexams.com]
- 2. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. scioninstruments.com [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
An In-Depth Technical Guide to the Cis/Trans Isomerism and Conformational Analysis of 1-Bromo-4-(propan-2-yl)cyclohexane
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the stereoisomerism and conformational dynamics of 1-bromo-4-(propan-2-yl)cyclohexane. A thorough understanding of the spatial arrangement and energetic preferences of substituents on a cyclohexane ring is fundamental in medicinal chemistry and drug design, where molecular shape and conformation dictate biological activity.
Introduction to Cyclohexane Conformation
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain.[1] In this conformation, the twelve hydrogen atoms (or other substituents) occupy two distinct types of positions: six axial positions, which are parallel to the principal axis of the ring, and six equatorial positions, which point outwards from the perimeter of the ring.
Through a process known as a "ring flip," one chair conformation can interconvert into another.[2][3] During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. For an unsubstituted cyclohexane ring, these two chair conformers are identical in energy. However, when substituents are present, the two conformers are often unequal in energy, leading to a conformational equilibrium that favors the more stable structure.
Quantitative Conformational Analysis: A-Values
The energetic cost of placing a substituent in an axial position versus an equatorial one is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5] Axial substituents experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[6] Consequently, bulkier substituents have larger A-values, indicating a stronger preference for the equatorial position.
The A-values for the bromo and isopropyl groups are critical for analyzing the conformational preferences of this compound.
| Substituent | A-Value (kcal/mol) |
| Bromo (-Br) | 0.38 - 0.6 |
| Isopropyl (-CH(CH₃)₂) | 2.1 - 2.2 |
| Note: The range in A-values reflects variations in experimental measurements and conditions. For the calculations in this guide, we will use the commonly cited values of 0.43 kcal/mol for bromine and 2.15 kcal/mol for the isopropyl group.[4] |
Conformational Analysis of cis-1-Bromo-4-(propan-2-yl)cyclohexane
In the cis isomer, both substituents are on the same side of the cyclohexane ring. This requires one substituent to be in an axial position and the other to be in an equatorial position. The ring flip interconverts these positions.
The two possible chair conformations are:
-
Conformer A: Axial bromo group and an equatorial isopropyl group.
-
Conformer B: Equatorial bromo group and an axial isopropyl group.
The relative energy of each conformer is estimated by the A-value of the axial substituent.
-
Energy of Conformer A (axial Br): 0.43 kcal/mol
-
Energy of Conformer B (axial isopropyl): 2.15 kcal/mol
The free energy difference (ΔG°) between the two conformers is: ΔG° = Energy(Conformer B) - Energy(Conformer A) = 2.15 kcal/mol - 0.43 kcal/mol = 1.72 kcal/mol
This positive ΔG° indicates that the equilibrium favors Conformer A , where the much bulkier isopropyl group occupies the equatorial position to minimize steric strain.[7][8][9]
Conformational Analysis of trans-1-Bromo-4-(propan-2-yl)cyclohexane
In the trans isomer, the two substituents are on opposite sides of the ring. This arrangement allows for two possible chair conformations: one where both groups are equatorial (diequatorial) and another, after a ring flip, where both are axial (diaxial).
The two possible chair conformations are:
-
Conformer C: Diequatorial (bromo and isopropyl groups are both equatorial).
-
Conformer D: Diaxial (bromo and isopropyl groups are both axial).
The relative energy of each conformer is estimated by the sum of the A-values of the axial substituents.
-
Energy of Conformer C (diequatorial): 0 kcal/mol (This is the reference, most stable state with no 1,3-diaxial interactions from the substituents).
-
Energy of Conformer D (diaxial): 0.43 kcal/mol + 2.15 kcal/mol = 2.58 kcal/mol
The free energy difference (ΔG°) between the two conformers is: ΔG° = Energy(Conformer D) - Energy(Conformer C) = 2.58 kcal/mol
The equilibrium overwhelmingly favors Conformer C , where both substituents, particularly the bulky isopropyl group, are in the equatorial position.[10] The energy of the diaxial conformer is significantly higher due to the severe steric strain from both groups.
Summary of Conformational Energy Data
The calculated energy differences highlight the dominant role of the bulky isopropyl group in determining the most stable conformation for both isomers.
| Isomer | More Stable Conformer | Description | ΔG° (kcal/mol) |
| cis | Conformer A | Isopropyl-equatorial, Bromo-axial | 1.72 |
| trans | Conformer C | Diequatorial | 2.58 |
Experimental Protocol: Low-Temperature NMR Spectroscopy
The conformational equilibria of substituted cyclohexanes can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.[11]
Objective: To resolve the signals for individual conformers and determine their population ratio, thereby calculating the free energy difference (ΔG°).
Methodology:
-
Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, CD₂Cl₂).
-
Room Temperature Spectrum: A ¹H NMR spectrum is acquired at room temperature (approx. 298 K). At this temperature, the ring flip is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.[12]
-
Low-Temperature Analysis: The sample is cooled inside the NMR spectrometer. Spectra are acquired at progressively lower temperatures (e.g., from 250 K down to 170 K).
-
Coalescence and Resolution: As the temperature decreases, the rate of the ring flip slows. The broad, averaged signals will first decoalesce and then sharpen into separate sets of signals corresponding to each distinct conformer.[2][13]
-
Integration and Quantification: At a sufficiently low temperature where the interconversion is slow, the signals for the two conformers are well-resolved. The relative populations of the two conformers are determined by integrating the corresponding, well-separated proton signals. The equilibrium constant, K_eq, is the ratio of the major conformer to the minor conformer.
-
Thermodynamic Calculation: The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the measurement was taken.
Conclusion
The conformational analysis of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane is governed by the steric demands of the substituents. The strong preference of the bulky isopropyl group for the equatorial position dictates the major conformer in the equilibrium for both isomers. For the trans isomer, the diequatorial conformation is highly favored, making it significantly more stable than its diaxial counterpart. For the cis isomer, the conformation with the isopropyl group in the equatorial position and the smaller bromo group in the axial position is the most stable. These preferences, quantifiable through A-values and verifiable by experimental techniques like low-temperature NMR, are crucial for predicting molecular geometry, stability, and reactivity in the context of rational drug design and development.
References
- 1. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 7. brainly.com [brainly.com]
- 8. brainly.com [brainly.com]
- 9. gauthmath.com [gauthmath.com]
- 10. cis-1,4-dimethylcyclohexane.html [ursula.chem.yale.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. tandfonline.com [tandfonline.com]
conformational analysis of 1-bromo-4-(propan-2-yl)cyclohexane
An In-depth Technical Guide to the Conformational Analysis of 1-bromo-4-(propan-2-yl)cyclohexane
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical properties, chemical reactivity, and biological activity. For cyclic molecules like cyclohexane derivatives, this structure is not static but exists as a dynamic equilibrium of different spatial arrangements known as conformations. Conformational analysis, therefore, is the study of the energetics and populations of these transient conformers. This guide provides a detailed technical examination of the conformational landscape of this compound, a disubstituted cyclohexane with substituents of varying steric bulk.
This analysis is critical for professionals in chemical research and drug development, as the preferred conformation of a molecule can dictate its interaction with biological targets such as enzymes and receptors. We will explore the chair conformations of both cis and trans isomers, quantify their relative stabilities using established thermodynamic principles, and outline the experimental and computational protocols used in such an analysis.
Core Principles of Cyclohexane Conformation
The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering adjacent C-H bonds). In a chair conformation, the twelve substituents on the ring are divided into two distinct sets:
-
Axial (a): Six positions parallel to the principal C3 axis of the ring, pointing alternately up and down.
-
Equatorial (e): Six positions that radiate out from the "equator" of the ring.
A rapid process known as a "ring flip" interconverts two distinct chair conformations, causing all axial positions to become equatorial and vice versa. For a monosubstituted cyclohexane, the conformation where the substituent occupies an equatorial position is generally more stable to avoid unfavorable steric interactions, known as 1,3-diaxial interactions, with the other axial hydrogens.
The energetic preference for the equatorial position is quantified by the Gibbs free energy difference (ΔG) between the equatorial and axial conformers, commonly referred to as the "A-value".[1] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[1]
Quantitative Conformational Data
The stability of a given conformer is determined by the sum of the steric strain energies of its axial substituents. The A-values for the bromo and isopropyl groups are foundational to this analysis.
| Substituent | A-Value (kcal/mol) | Reference |
| Bromo (-Br) | ~0.4 - 0.6 | [2][3] |
| Isopropyl (-CH(CH₃)₂) | ~2.1 - 2.2 | [2][3] |
Note: A-values are derived from experimental measurements and can vary slightly between sources.
Conformational Analysis of cis-1-bromo-4-(propan-2-yl)cyclohexane
In the cis isomer, the two substituents are on the same face of the ring. This leads to an equilibrium between two chair conformers where one substituent is axial and the other is equatorial.
The energy difference between these two conformers is the difference in their A-values. The isopropyl group has a significantly larger A-value than the bromine atom, indicating it has a much stronger preference for the equatorial position to minimize severe 1,3-diaxial interactions.[4][5]
| Isomer | Conformer | Axial Group(s) | Equatorial Group(s) | Relative Energy (ΔΔG, kcal/mol) | Population at 298 K | Stability |
| cis | 1 | -Br | -CH(CH₃)₂ | ~1.5 - 1.8 | >95% | More Stable |
| 2 | -CH(CH₃)₂ | -Br | 0 (Reference) | <5% | Less Stable |
The conformer with the bulky isopropyl group in the equatorial position is overwhelmingly favored, making it the dominant species at equilibrium.[2] The energy difference is calculated as the A-value of the axial isopropyl group minus the A-value of the axial bromo group.[2]
Conformational Analysis of trans-1-bromo-4-(propan-2-yl)cyclohexane
In the trans isomer, the substituents are on opposite faces of the ring. The ring flip interconverts a diaxial conformer and a diequatorial conformer.
The diequatorial conformer has no 1,3-diaxial strain from its substituents and is therefore the lowest energy state. The diaxial conformer is highly unstable due to the combined steric strain from both the axial bromo and axial isopropyl groups.[6]
| Isomer | Conformer | Axial Group(s) | Equatorial Group(s) | Relative Energy (ΔΔG, kcal/mol) | Population at 298 K | Stability |
| trans | 1 | None | -Br, -CH(CH₃)₂ | 0 (Reference) | >99.9% | More Stable |
| 2 | -Br, -CH(CH₃)₂ | None | ~2.5 - 2.8 | <0.1% | Less Stable |
The energy difference here is the sum of the A-values for both substituents.[2] Due to this large energy gap, the molecule exists almost exclusively in the diequatorial conformation.
Methodologies for Conformational Analysis
Experimental Protocol: Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria.[7] At room temperature, the ring flip is too fast on the NMR timescale, and an averaged spectrum is observed. By lowering the temperature, this process can be slowed, allowing for the observation and quantification of individual conformers.
Objective: To determine the equilibrium constant (K_eq) and Gibbs free energy difference (ΔG) between the two chair conformers of cis-1-bromo-4-(propan-2-yl)cyclohexane.
Protocol:
-
Sample Preparation: Dissolve a ~10-20 mg sample of high-purity cis-1-bromo-4-(propan-2-yl)cyclohexane in a suitable deuterated solvent with a low freezing point (e.g., deuterated toluene, d₈-toluene, or deuterated dichloromethane, CD₂Cl₂). Transfer the solution to a 5 mm NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz). This will serve as the averaged spectrum.
-
Variable Temperature (VT) NMR:
-
Cool the sample inside the NMR probe in decrements of 10-20 K.
-
Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new ¹H spectrum.
-
Monitor the spectrum for changes, particularly the broadening of peaks (the coalescence temperature) followed by the sharpening into two distinct sets of signals at lower temperatures. The coalescence temperature is the point where the rate of exchange is comparable to the frequency difference between the signals of the two conformers.
-
Continue cooling until well below the coalescence point, where the exchange is effectively "frozen" on the NMR timescale (e.g., down to ~180 K or the solvent's freezing point).
-
-
Data Analysis:
-
At the lowest achievable temperature, identify pairs of well-resolved signals corresponding to the same proton in the two different conformers (e.g., the proton on the bromine-bearing carbon).
-
Carefully integrate the area under these corresponding peaks. The ratio of the integrals is equal to the ratio of the conformer populations.
-
Calculate the equilibrium constant: K_eq = [Major Conformer] / [Minor Conformer].
-
Calculate the Gibbs free energy difference using the equation: ΔG = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry provides a theoretical method to model molecular structures and predict their relative energies.
Objective: To calculate the geometries and relative energies of the conformers of cis and trans this compound.
Protocol:
-
Structure Building: Construct 3D models of the relevant conformers (e.g., axial-bromo/equatorial-isopropyl cis and diaxial trans) using a molecular modeling software package.
-
Geometry Optimization:
-
Perform a geometry optimization for each constructed conformer. A common and reliable method is Density Functional Theory (DFT) using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger).
-
This process finds the lowest energy structure (the minimum on the potential energy surface) for that specific conformer.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on each optimized geometry at the same level of theory.
-
This confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Energy Analysis:
-
Extract the electronic energies, enthalpies, and Gibbs free energies for each optimized conformer.
-
Calculate the relative energy difference (ΔE, ΔH, or ΔG) between the conformers by subtracting the energy of the most stable conformer from the others. These theoretical values can then be compared with experimental results.
-
Conclusion
The is dictated primarily by the significant steric requirement of the isopropyl group. Its large A-value forces it to occupy an equatorial position in the most stable conformer of both the cis and trans isomers. For the cis isomer, this results in a conformational equilibrium that heavily favors the conformer with an equatorial isopropyl group and an axial bromine atom. For the trans isomer, the preference is even more pronounced, with the diequatorial conformer being so stable that the diaxial form is practically unpopulated. The principles and methodologies outlined in this guide demonstrate a robust framework for understanding, quantifying, and predicting the conformational behavior of substituted cyclohexanes, a fundamental skill for chemists in research and industry.
References
An In-depth Technical Guide on the Reactivity of 1-bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the stereoisomers of 1-bromo-4-(propan-2-yl)cyclohexane. A detailed examination of the conformational preferences of the cis and trans isomers is presented to elucidate the profound impact of stereochemistry on the rates and mechanisms of substitution and elimination reactions. This document summarizes key quantitative data, provides detailed experimental protocols for relevant transformations, and utilizes visualizations to illustrate reaction pathways and conformational dynamics.
Introduction
This compound, a substituted bromocyclohexane, serves as an exemplary model for understanding the interplay between conformational analysis and chemical reactivity. The presence of a bulky isopropyl group significantly influences the conformational equilibrium of the cyclohexane ring, which in turn dictates the feasibility and rates of various reaction pathways, including bimolecular elimination (E2), unimolecular elimination (E1), bimolecular nucleophilic substitution (SN2), and unimolecular nucleophilic substitution (SN1). The stereochemical arrangement of the bromine and isopropyl substituents in the cis and trans isomers leads to dramatically different chemical behaviors, a crucial consideration in the strategic design of synthetic routes in drug development and other areas of chemical research.
Conformational Analysis
The reactivity of cyclohexane derivatives is intrinsically linked to the conformational equilibrium of the six-membered ring, which predominantly exists in a chair conformation to minimize angular and torsional strain. Substituents on the ring can occupy either axial or equatorial positions. The bulky isopropyl group has a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. This preference locks the conformation of the cyclohexane ring and, consequently, the relative orientation of the bromine atom.
cis-1-bromo-4-(propan-2-yl)cyclohexane
In the cis isomer, the bromine and isopropyl groups are on the same side of the ring. To accommodate the bulky isopropyl group in the more stable equatorial position, the bromine atom is forced to occupy an axial position. The alternative chair conformation, with an axial isopropyl group and an equatorial bromine, is significantly less stable and exists in a very low concentration at equilibrium.
trans-1-bromo-4-(propan-2-yl)cyclohexane
In the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation for the trans isomer has both the isopropyl group and the bromine atom in equatorial positions. The ring-flipped conformation, which would place both groups in axial positions, is highly energetically unfavorable.
The distinct conformational preferences of the cis and trans isomers are the cornerstone for understanding their differential reactivity.
Reactivity and Reaction Mechanisms
The stereochemical and conformational differences between the cis and trans isomers of this compound lead to vastly different outcomes in substitution and elimination reactions.
Elimination Reactions
The E2 mechanism is a concerted, one-step process that requires a specific anti-periplanar geometry between the leaving group and a β-hydrogen. In a cyclohexane ring, this translates to a requirement for both the leaving group and the hydrogen to be in axial positions (trans-diaxial).
-
cis-Isomer: The most stable conformer of the cis isomer has the bromine atom in an axial position, which is perfectly pre-organized for a trans-diaxial elimination with the axial β-hydrogens. This leads to a very rapid E2 reaction.[1]
-
trans-Isomer: For the trans isomer to undergo an E2 reaction, it must adopt a conformation where the bromine atom is axial. This would force the bulky isopropyl group into an energetically unfavorable axial position. Consequently, the concentration of the reactive conformer is extremely low, and the E2 reaction is significantly slower.[1]
A notable quantitative difference has been reported: cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination with sodium hydroxide 5000 times faster than the trans isomer.[1]
| Isomer | Favored Conformation | E2 Reactivity | Rationale |
| cis | Isopropyl (eq), Bromine (ax) | High | Bromine is in the required axial position in the most stable conformer. |
| trans | Isopropyl (eq), Bromine (eq) | Low | Must adopt an unstable conformer with axial bromine for E2 to occur. |
Table 1: Summary of E2 Reactivity
The E1 mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation.
-
Both the cis and trans isomers can form the same secondary carbocation upon departure of the bromide ion. The stability of this intermediate is not directly dependent on the initial stereochemistry.
-
The rate of E1 is influenced by the stability of the starting material and the transition state leading to the carbocation. The trans isomer, being more stable (both large groups equatorial), would have a higher activation energy for carbocation formation and thus a slower E1 rate compared to the less stable cis isomer.
Nucleophilic Substitution Reactions
The SN2 reaction is a one-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).
-
For an SN2 reaction to occur on a cyclohexane ring, the nucleophile must approach the carbon bearing the leaving group along the axial trajectory if the leaving group is equatorial, or from an equatorial trajectory if the leaving group is axial.
-
In the cis isomer, the bromine is axial, which is generally more accessible for a backside attack by a nucleophile than an equatorial leaving group, which is sterically hindered by the ring itself.
-
In the trans isomer, the bromine is equatorial. A backside attack would be hindered by the cyclohexane ring.
The SN1 reaction proceeds through a planar carbocation intermediate.
-
Similar to the E1 reaction, both isomers can form the same carbocation intermediate. The nucleophile can then attack this planar intermediate from either face, leading to a mixture of substitution products.
-
The rate of the SN1 reaction is dependent on the rate of carbocation formation. As with the E1 reaction, the less stable cis isomer would be expected to have a faster SN1 rate than the more stable trans isomer.
| Reaction | cis-Isomer Reactivity | trans-Isomer Reactivity | Key Factor |
| E2 | Very Fast | Very Slow | Requirement for trans-diaxial arrangement. |
| E1 | Faster | Slower | Stability of the starting material. |
| SN2 | More Favorable | Less Favorable | Steric hindrance to backside attack. |
| SN1 | Faster | Slower | Stability of the starting material. |
Table 2: Summary of Relative Reactivity
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and reactivity studies of this compound isomers.
Synthesis of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane
The synthesis of the title compounds typically starts from the corresponding cis- and trans-4-isopropylcyclohexanols. The stereochemistry of the alcohol precursor influences the stereochemical outcome of the bromination.
4.1.1. Synthesis of cis- and trans-4-isopropylcyclohexanol
A mixture of cis- and trans-4-isopropylcyclohexanol can be prepared by the catalytic hydrogenation of 4-isopropylphenol. The resulting mixture of isomers can then be separated by fractional distillation or column chromatography.
4.1.2. Bromination of 4-isopropylcyclohexanol
-
From trans-4-isopropylcyclohexanol to cis-1-bromo-4-isopropylcyclohexane: Treatment of trans-4-isopropylcyclohexanol with phosphorus tribromide (PBr₃) typically proceeds with inversion of configuration (SN2 mechanism), yielding the cis-bromo derivative.
-
From cis-4-isopropylcyclohexanol to trans-1-bromo-4-isopropylcyclohexane: Similarly, reaction of cis-4-isopropylcyclohexanol with PBr₃ will lead to the trans-bromo isomer.
General Procedure for Bromination:
-
To a solution of the respective 4-isopropylcyclohexanol isomer in a dry, non-polar solvent (e.g., diethyl ether or dichloromethane) cooled in an ice bath, slowly add phosphorus tribromide (approximately 0.4 equivalents).
-
Allow the reaction mixture to stir at 0 °C for one hour and then at room temperature for several hours, monitoring the reaction by TLC or GC.
-
Carefully quench the reaction by pouring it over ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the desired this compound isomer.
E2 Elimination of cis-1-bromo-4-(propan-2-yl)cyclohexane
Procedure:
-
Dissolve cis-1-bromo-4-(propan-2-yl)cyclohexane in ethanol.
-
Add a solution of sodium ethoxide in ethanol.
-
Reflux the reaction mixture for a specified time, monitoring the disappearance of the starting material by GC.
-
After completion, cool the mixture, add water, and extract with a non-polar solvent (e.g., pentane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.
-
The product, 4-isopropylcyclohexene, can be analyzed by GC-MS and NMR.
Solvolysis (SN1/E1) of trans-1-bromo-4-(propan-2-yl)cyclohexane
Procedure:
-
Dissolve trans-1-bromo-4-(propan-2-yl)cyclohexane in a protic solvent such as 80% aqueous ethanol.
-
Heat the solution at a controlled temperature, taking aliquots at regular intervals to monitor the reaction progress by GC or by titrating the liberated HBr with a standardized base.
-
After an appropriate time, cool the reaction mixture and work up by adding water and extracting with a suitable solvent.
-
Analyze the product mixture for the presence of substitution (cis- and trans-4-ethoxy-1-isopropylcyclohexane and cis- and trans-4-isopropylcyclohexanol) and elimination (4-isopropylcyclohexene) products by GC-MS and NMR.
References
Methodological & Application
Application Notes and Protocols: 1-bromo-4-(propan-2-yl)cyclohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-4-(propan-2-yl)cyclohexane, also known as 1-bromo-4-isopropylcyclohexane, is a valuable building block in organic synthesis. Its substituted cyclohexane ring is a common motif in medicinal chemistry and materials science, offering a desirable balance of lipophilicity and conformational rigidity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including Grignard reactions, nucleophilic substitutions, and elimination reactions.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₇Br |
| Molecular Weight | 205.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 1341365-34-1 |
| Boiling Point | Approx. 220-225 °C (estimated) |
| Density | Approx. 1.1-1.2 g/cm³ (estimated) |
Note: Some physical properties are estimated based on similar compounds due to limited available data.
Applications in Organic Synthesis
This compound serves as a versatile precursor for the introduction of the 4-isopropylcyclohexyl moiety into a target molecule. This can be achieved through several classical organic reactions.
Grignard Reagent Formation and Subsequent Reactions
The formation of the corresponding Grignard reagent, (4-isopropylcyclohexyl)magnesium bromide, opens up a wide range of possibilities for carbon-carbon bond formation.
Reaction Scheme:
Caption: Grignard Reagent Formation.
Experimental Protocol: Synthesis of (4-isopropylcyclohexyl)magnesium bromide and its reaction with Benzaldehyde
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere.
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small amount of the bromide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product, (4-isopropylcyclohexyl)(phenyl)methanol, can be purified by column chromatography on silica gel.
-
Expected Yield: 70-85%
Nucleophilic Substitution Reactions
The bromine atom in this compound can be displaced by various nucleophiles to introduce a range of functional groups.
Reaction Scheme:
Caption: Nucleophilic Substitution with Azide.
Experimental Protocol: Synthesis of 1-azido-4-(propan-2-yl)cyclohexane
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and carefully remove the solvent under reduced pressure. Caution: Azide compounds can be explosive.
-
The resulting 1-azido-4-(propan-2-yl)cyclohexane is often used in subsequent reactions without further purification.
Expected Yield: >90% (crude)
Elimination Reactions
Treatment of this compound with a strong, non-nucleophilic base leads to the formation of 4-isopropylcyclohex-1-ene via an E2 elimination mechanism. The stereochemistry of the starting material significantly impacts the reaction rate. The cis-isomer, where the bromine atom can more readily adopt an axial position required for an anti-periplanar arrangement with an adjacent axial hydrogen, reacts much faster than the trans-isomer.
Reaction Scheme:
Caption: E2 Elimination Reaction.
Experimental Protocol: Synthesis of 4-isopropylcyclohex-1-ene
Materials:
-
cis-1-bromo-4-(propan-2-yl)cyclohexane (1.0 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Pentane
-
Water
Procedure:
-
To a stirred solution of potassium tert-butoxide (1.5 eq) in anhydrous THF at 0 °C, add a solution of cis-1-bromo-4-(propan-2-yl)cyclohexane (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with pentane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent. The product, being volatile, can be carefully isolated by distillation of the solvent at atmospheric pressure.
Expected Yield: 80-95%
Quantitative Data Summary
| Reaction | Reagents | Product | Typical Yield |
| Grignard Reaction | Mg, THF; then Benzaldehyde | (4-isopropylcyclohexyl)(phenyl)methanol | 70-85% |
| Nucleophilic Substitution | NaN₃, DMF | 1-azido-4-(propan-2-yl)cyclohexane | >90% (crude) |
| E2 Elimination | t-BuOK, THF | 4-isopropylcyclohex-1-ene | 80-95% |
Applications in Drug Discovery
The 4-isopropylcyclohexyl moiety is a prevalent scaffold in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability.[1] It can serve as a bioisostere for aromatic rings, providing a three-dimensional structure that can enhance binding to biological targets.
Logical Workflow for Incorporating the 4-isopropylcyclohexyl Moiety:
Caption: Synthetic pathways to drug scaffolds.
By utilizing the reactions outlined above, medicinal chemists can readily incorporate the 4-isopropylcyclohexyl group into novel drug candidates to optimize their biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the Grignard reagent can be used to synthesize analogs of known drugs containing a phenyl group, replacing it with the 4-isopropylcyclohexyl group to explore new binding interactions and improve metabolic stability. Similarly, the corresponding amine, derived from the azide, can be used in amide coupling reactions to generate a diverse library of compounds for screening.
Safety Information
This compound is a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Disclaimer: The protocols provided are for informational purposes only and should be performed by trained professionals in a suitably equipped laboratory. All reactions should be carried out with appropriate safety precautions.
References
Application Notes and Protocols for the Grignard Reaction of 1-bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent from 1-bromo-4-(propan-2-yl)cyclohexane and its subsequent reaction with an electrophile. This organometallic reagent is a valuable intermediate in organic synthesis, allowing for the formation of new carbon-carbon bonds and the introduction of the 4-isopropylcyclohexyl moiety into target molecules.
I. Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as those found in carbonyl groups.[1][2] The Grignard reagent is prepared by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3] This document focuses on the preparation of 4-isopropylcyclohexylmagnesium bromide from this compound and its application in a typical nucleophilic addition reaction.
II. Key Reaction Parameters and Expected Data
The successful formation and reaction of the Grignard reagent from a secondary alkyl bromide like this compound is dependent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes based on general knowledge of Grignard reactions with similar substrates.
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent. |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide. |
| Activation Method | Iodine crystal, 1,2-dibromoethane, or mechanical grinding | Crucial for removing the passivating magnesium oxide layer. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control. |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium. |
| Expected Yield | 70 - 90% | Yields can be affected by side reactions like Wurtz coupling. |
| Reaction with Electrophile (e.g., Aldehyde) | ||
| Electrophile | 1.0 equivalent | To be added slowly to the Grignard reagent solution. |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction. |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or other appropriate analytical methods. |
| Work-up | Saturated aq. NH4Cl or dilute HCl | To quench the reaction and protonate the alkoxide. |
| Expected Product Yield | 60 - 85% | Dependent on the nature of the electrophile and reaction conditions. |
III. Experimental Protocols
A. Preparation of 4-isopropylcyclohexylmagnesium bromide
This protocol details the formation of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature under an inert atmosphere.
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming or sonication may be applied.
-
Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately.
B. Reaction with an Aldehyde (e.g., Benzaldehyde)
This protocol describes the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.
Materials:
-
Solution of 4-isopropylcyclohexylmagnesium bromide (from Protocol A)
-
Benzaldehyde (or other suitable aldehyde)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution or dilute hydrochloric acid (HCl)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Addition of Electrophile: Prepare a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction and protonate the resulting alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired secondary alcohol.
IV. Diagrams
Caption: Experimental workflow for the Grignard reaction.
V. Potential Side Reactions and Troubleshooting
Wurtz Coupling: A common side reaction, particularly with secondary alkyl halides, is the coupling of the Grignard reagent with unreacted alkyl bromide to form a dimer (1,1'-bi(4-isopropylcyclohexyl)). To minimize this, the alkyl bromide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
Reaction with Solvent: Grignard reagents are strong bases and can react with any protic impurities in the solvent, such as water or alcohols, which will quench the reagent. It is imperative to use anhydrous solvents and dry glassware.[4]
Initiation Issues: The Grignard reaction can sometimes be difficult to initiate. If the reaction does not start, the following can be attempted:
-
Crushing the magnesium turnings in the flask with a dry glass rod to expose a fresh surface.
-
Adding a small amount of a pre-formed Grignard reagent.
-
Briefly heating the flask with a heat gun.
By following these detailed protocols and being mindful of the potential challenges, researchers can successfully utilize the Grignard reaction of this compound for the synthesis of a variety of valuable compounds.
References
Application Notes & Protocols: Nucleophilic Substitution Reactions of 1-Bromo-4-(propan-2-yl)cyclohexane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the nucleophilic substitution reactions of 1-bromo-4-(propan-2-yl)cyclohexane, a substituted secondary bromocyclohexane. It explores the critical role of stereochemistry in determining the reaction pathway, comparing the reactivity of the cis and trans isomers. Detailed protocols for representative SN1 and SN2 reactions are provided, along with data summarizing the expected outcomes based on reaction conditions.
Introduction and Background
This compound is a secondary alkyl halide that serves as an excellent model substrate for studying the interplay between stereochemistry and reaction mechanisms in nucleophilic substitution. The cyclohexane ring is conformationally restricted, and the stereochemical relationship between the bromine atom and the bulky isopropyl group dictates the preferred reaction pathway (SN1 vs. SN2) and the resulting product distribution.
The key to understanding the reactivity of its diastereomers, cis and trans, lies in their most stable chair conformations. The bulky isopropyl group has a strong preference for the equatorial position to minimize steric strain. This conformational lock determines the orientation of the bromine atom at the C1 position.
-
In trans-1-bromo-4-(propan-2-yl)cyclohexane , the most stable conformation places both the isopropyl group and the bromine atom in equatorial positions.
-
In cis-1-bromo-4-(propan-2-yl)cyclohexane , the preference of the larger isopropyl group for the equatorial position forces the smaller bromine atom into the axial position.[1][2]
This difference in the leaving group's orientation (axial vs. equatorial) has profound consequences for the reaction kinetics and mechanism.
Reaction Mechanisms and Stereochemical Influence
As a secondary alkyl halide, this compound can undergo substitution by both SN1 and SN2 pathways, depending on the nucleophile, solvent, and temperature.
The SN2 Pathway
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack).[3] This mechanism requires unhindered access to the back of the C-Br bond and leads to an inversion of stereochemistry at the reaction center.
-
cis-Isomer (Axial Bromine): The axial bromine in the most stable conformation of the cis isomer is well-positioned for backside attack by a nucleophile. The approach is relatively unhindered by the ring's axial hydrogens. Therefore, the cis isomer reacts readily via the SN2 mechanism with strong, unhindered nucleophiles.
-
trans-Isomer (Equatorial Bromine): Backside attack on the equatorial C-Br bond is sterically hindered by the cyclohexane ring itself (specifically, the axial hydrogens at C3 and C5). Consequently, the trans isomer reacts much more slowly via the SN2 pathway.
The SN1 Pathway
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The rate-determining first step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[4] The second step is the rapid attack of a nucleophile on this intermediate, which can occur from either face.[4]
-
trans-Isomer (Equatorial Bromine): The equatorial C-Br bond is better oriented to enter the plane of the ring upon ionization to form the carbocation. Solvolysis reactions in polar, protic solvents (which stabilize the carbocation intermediate) favor the SN1 pathway for the trans isomer.[5]
-
cis-Isomer (Axial Bromine): While the cis isomer can also undergo SN1 reactions, the SN2 pathway is often competitive, especially with moderately strong nucleophiles.
Figure 1. SN2 mechanism on cis-1-bromo-4-(propan-2-yl)cyclohexane.
Reactant [label=<
trans-Reactant (Equatorial Br)

Carbocation [label=<
Planar Carbocation

Product_mix [label=<
Product Mixture (Racemization)

Reactant -> Carbocation [label="Slow, Rate-\nDetermining Step\n- Br⁻", color="#EA4335", fontcolor="#EA4335"]; Carbocation -> Product_mix [label="Fast\n+ Nu⁻ (from solvent)", color="#34A853", fontcolor="#34A853"]; }
Figure 2. SN1 mechanism on trans-1-bromo-4-(propan-2-yl)cyclohexane.
Data Presentation
While extensive kinetic data for the nucleophilic substitution of this compound is not broadly published, the principles can be illustrated using data from analogous systems and related reactions. The stereoelectronic requirements for E2 elimination are similar to those for SN2 reactions (anti-periplanar alignment), making relative E2 rates a good proxy for illustrating the steric effects on SN2 reactivity.
Table 1: Physical and Conformational Properties of Isomers
| Property | cis-1-bromo-4-(propan-2-yl)cyclohexane | trans-1-bromo-4-(propan-2-yl)cyclohexane | Reference |
|---|---|---|---|
| Molecular Formula | C₉H₁₇Br | C₉H₁₇Br | [6] |
| Molecular Weight | 205.13 g/mol | 205.13 g/mol | [6] |
| Most Stable Conformer | Isopropyl (eq), Bromo (ax) | Isopropyl (eq), Bromo (eq) | [1] |
| Relative Stability | Less Stable | More Stable |[7] |
Table 2: Relative Reaction Rates under SN2 and E2 Conditions
| Isomer | Reaction Conditions | Relative Rate | Primary Mechanism | Rationale | Reference |
|---|---|---|---|---|---|
| cis (Axial Br) | NaOEt in EtOH (Strong Base/Nuc) | ~5000 | E2 >> SN2 | Anti-periplanar H and Br are present in the stable conformer. | [8][9] |
| trans (Eq Br) | NaOEt in EtOH (Strong Base/Nuc) | 1 | E2 (slow) | Requires energetically unfavorable ring-flip to place Br in axial position. | [8][9] |
| cis (Axial Br) | NaI in Acetone (Strong Nuc, Aprotic) | Fast | SN2 | Axial leaving group allows for unhindered backside attack. | [10] |
| trans (Eq Br) | NaI in Acetone (Strong Nuc, Aprotic) | Slow | SN2 | Equatorial leaving group sterically hinders backside attack. |[10] |
Table 3: Predicted Product Distribution for Nucleophilic Substitution
| Isomer | Reagents & Solvent | Expected Major Pathway | Major Substitution Product(s) | Stereochemistry |
|---|---|---|---|---|
| cis | NaN₃, DMSO | SN2 | trans-1-azido-4-(propan-2-yl)cyclohexane | Inversion |
| trans | NaN₃, DMSO | SN2 (very slow) | cis-1-azido-4-(propan-2-yl)cyclohexane | Inversion |
| cis | CH₃CH₂OH, Heat | SN1 / SN2 / E2 | Mixture of substitution and elimination products | Mixture |
| trans | CH₃CH₂OH, Heat | SN1 | cis & trans-1-ethoxy-4-(propan-2-yl)cyclohexane | Racemization |
Experimental Protocols
The following protocols are representative procedures for conducting SN2 and SN1 reactions on this compound isomers.
Safety Precaution: this compound is flammable and may cause skin and eye irritation.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: SN2 Reaction of cis-1-bromo-4-(propan-2-yl)cyclohexane with Sodium Azide
Objective: To synthesize trans-1-azido-4-(propan-2-yl)cyclohexane via an SN2 reaction, demonstrating inversion of stereochemistry.
Materials:
-
cis-1-bromo-4-(propan-2-yl)cyclohexane (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 eq) and anhydrous DMSO.
-
Addition of Substrate: Add cis-1-bromo-4-(propan-2-yl)cyclohexane (1.0 eq) to the flask.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Analysis: Characterize the crude product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the azide product and its stereochemistry. The appearance of a strong azide stretch (~2100 cm⁻¹) in the IR spectrum is indicative of a successful reaction.
Figure 3. A typical workflow for nucleophilic substitution reactions.
Protocol 2: SN1 Solvolysis of trans-1-bromo-4-(propan-2-yl)cyclohexane
Objective: To perform a solvolysis reaction where the solvent (ethanol) acts as the nucleophile, proceeding through an SN1 mechanism.
Materials:
-
trans-1-bromo-4-(propan-2-yl)cyclohexane (1.0 eq)
-
Ethanol (reagent grade, used as solvent and nucleophile)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve trans-1-bromo-4-(propan-2-yl)cyclohexane (1.0 eq) in ethanol.
-
Reaction: Heat the solution to reflux and maintain for 24-48 hours. The reaction is typically slow. Monitor by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture using a rotary evaporator to remove the bulk of the ethanol.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Neutralization: A final wash with a dilute NaHCO₃ solution can be performed to neutralize any HBr formed.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the product mixture using GC-MS to identify the substitution (cis and trans ethoxy products) and elimination (alkene) products. Use ¹H NMR to determine the ratio of the products.
Figure 4. Logic diagram showing how substrate stereochemistry dictates the reaction outcome.
References
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solved In each of the cases below, which isomer is more | Chegg.com [chegg.com]
- 8. Answered: Cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination, with sodium hydroxide, 5000 times faster than does trans-1-bromo-4-isopropylcyclohexane. Fully… | bartleby [bartleby.com]
- 9. Solved 20. The elimination reactions between | Chegg.com [chegg.com]
- 10. amherst.edu [amherst.edu]
Application Notes and Protocols: Elimination Reactions of 1-bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elimination reactions of haloalkanes are fundamental transformations in organic synthesis, providing a key route to the formation of alkenes. The regioselectivity and stereoselectivity of these reactions are highly dependent on the substrate's stereochemistry, the nature of the base, and the reaction conditions. This document provides detailed application notes and experimental protocols for the E2 elimination reactions of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane, highlighting the factors that govern the product distribution. Understanding these principles is crucial for the strategic design of synthetic pathways in drug development and other chemical research endeavors.
The stereochemical outcome of the E2 elimination is dictated by the requirement for an anti-periplanar arrangement of the departing hydrogen and the leaving group. In cyclohexane systems, this translates to a diaxial orientation of these two groups in the chair conformation. This conformational requirement leads to a significant difference in reactivity between the cis and trans isomers of 1-bromo-4-(propan-2-yl)cyclohexane.
Stereochemical Considerations and Reactivity
The rate of E2 elimination differs dramatically between the cis and trans isomers of this compound. The cis isomer undergoes elimination significantly faster than the trans isomer. This is because the cis isomer can readily adopt a chair conformation where the bulky isopropyl group occupies a stable equatorial position, while the bromine atom is in an axial position. This conformation allows for an axial β-hydrogen to be anti-periplanar to the axial bromine, fulfilling the geometric requirement for E2 elimination.
For the trans isomer, for the bromine to be in the required axial position, the large isopropyl group must also be forced into an energetically unfavorable axial position. The high energy of this conformation means that it is present in a very low concentration at equilibrium, leading to a much slower rate of elimination.
Regioselectivity: Zaitsev vs. Hofmann Elimination
The elimination of this compound can potentially yield two constitutional isomers: the more substituted Zaitsev product (4-(propan-2-yl)cyclohex-1-ene) and the less substituted Hofmann product. The product ratio is primarily influenced by the steric bulk of the base used.
-
Zaitsev's Rule: With a small, non-hindered base such as sodium ethoxide, the reaction generally follows Zaitsev's rule, leading to the thermodynamically more stable, more substituted alkene as the major product.
-
Hofmann's Rule: With a bulky, sterically hindered base like potassium tert-butoxide, the base preferentially abstracts the more sterically accessible proton, leading to the formation of the less substituted Hofmann product as the major product.
Data Presentation: Expected Product Distribution
| Starting Material | Base | Major Product | Minor Product | Expected Major:Minor Ratio |
| cis-1-bromo-4-(propan-2-yl)cyclohexane | Sodium Ethoxide (NaOEt) | 4-(propan-2-yl)cyclohex-1-ene (Zaitsev) | 4-(propan-2-yl)cyclohex-1-ene (Hofmann) | ~80:20 |
| cis-1-bromo-4-(propan-2-yl)cyclohexane | Potassium tert-Butoxide (t-BuOK) | 4-(propan-2-yl)cyclohex-1-ene (Hofmann) | 4-(propan-2-yl)cyclohex-1-ene (Zaitsev) | ~70:30 |
Experimental Protocols
Protocol 1: E2 Elimination with Sodium Ethoxide (Zaitsev-Favored)
Objective: To synthesize 4-(propan-2-yl)cyclohex-1-ene via a Zaitsev-selective elimination reaction.
Materials:
-
cis-1-bromo-4-(propan-2-yl)cyclohexane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add cis-1-bromo-4-(propan-2-yl)cyclohexane (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain 4-(propan-2-yl)cyclohex-1-ene.
-
Characterize the product and determine the product ratio using GC-MS and NMR spectroscopy.
Protocol 2: E2 Elimination with Potassium tert-Butoxide (Hofmann-Favored)
Objective: To synthesize 4-(propan-2-yl)cyclohex-1-ene via a Hofmann-selective elimination reaction.
Materials:
-
cis-1-bromo-4-(propan-2-yl)cyclohexane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere.
-
Add cis-1-bromo-4-(propan-2-yl)cyclohexane (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC or GC.
-
Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting alkene mixture by fractional distillation.
-
Analyze the product distribution using GC-MS and NMR to quantify the Zaitsev and Hofmann products.
Visualizations
Caption: Reaction pathways for the E2 elimination of cis-1-bromo-4-(propan-2-yl)cyclohexane.
Caption: General experimental workflow for the elimination reaction.
Application Notes and Protocols: 1-Bromo-4-(propan-2-yl)cyclohexane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(propan-2-yl)cyclohexane is a valuable alkylating agent for the introduction of the 4-(propan-2-yl)cyclohexyl moiety into a variety of organic molecules. This bulky, lipophilic group can be of significant interest in medicinal chemistry and materials science for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as influencing the binding affinity of a molecule to its biological target. These application notes provide an overview of its utility in N-, O-, and S-alkylation reactions and offer detailed, representative protocols for its use.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇Br[1] |
| Molecular Weight | 205.13 g/mol [1] |
| CAS Number | 1341365-34-1[1] |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not explicitly reported, but expected to be higher than bromocyclohexane (164-166 °C) |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₃CN, CH₂Cl₂); Insoluble in water. |
General Considerations for Alkylation Reactions
As a secondary alkyl bromide, this compound can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms.[2][3][4] The choice of reaction conditions, including the nucleophile, solvent, and base, will influence the predominant pathway and the overall efficiency of the alkylation. For most applications involving N-, O-, and S-alkylation where high yields and stereochemical control (if applicable) are desired, conditions favoring the S(_N)2 pathway are generally preferred.
Key factors to consider for successful alkylation include:
-
Nucleophile: The strength and steric bulk of the nucleophile will affect the reaction rate. Less hindered primary amines, phenols, and thiols are generally more reactive.
-
Base: A suitable base is required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), and tetrahydrofuran (THF) are typically used to facilitate S(_N)2 reactions.
-
Temperature: The reaction temperature can be adjusted to control the reaction rate. Mild heating is often employed for less reactive nucleophiles.
Application 1: N-Alkylation of Amines
The introduction of the 4-(propan-2-yl)cyclohexyl group to primary and secondary amines can be a valuable strategy in drug discovery to enhance lipophilicity and modulate pharmacological activity. Over-alkylation to form tertiary or quaternary ammonium salts can be a significant side reaction, particularly with primary amines.[5][6] Careful control of stoichiometry and reaction conditions is crucial.
Experimental Protocol: N-Alkylation of Aniline (Representative)
This protocol describes a general procedure for the mono-N-alkylation of a primary aromatic amine.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add aniline (1.0 mmol).
-
Add this compound (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-(propan-2-yl)cyclohexyl)aniline.
Quantitative Data for Analogous N-Alkylation Reactions
| Amine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Bromocyclohexane | K₂CO₃ | CH₃CN | 80 | 12 | 85-95 |
| Benzylamine | 2-Bromobutane | Et₃N | DMF | 25 | 24 | 70-80[7] |
| Morpholine | Benzyl bromide | K₂CO₃ | DMF | RT | 6 | >95 |
Note: The data presented are for analogous reactions and should be considered as representative examples.
Application 2: O-Alkylation of Phenols
The ether linkage formed through O-alkylation is generally stable, making this a common strategy for introducing lipophilic groups into phenolic compounds, which are prevalent in many natural products and drug molecules.
Experimental Protocol: O-Alkylation of p-Cresol (Representative)
This protocol outlines a general procedure for the O-alkylation of a phenol.
Materials:
-
This compound
-
p-Cresol
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M aqueous NaOH solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of p-cresol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 60 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with 1 M aqueous NaOH (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-((4-(propan-2-yl)cyclohexyl)oxy)-4-methylbenzene.
Quantitative Data for Analogous O-Alkylation Reactions
| Phenol Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 8 | 90-98 |
| p-Cresol | Isopropyl bromide | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| Catechol | Ethyl iodide | K₂CO₃ | CH₃CN | Reflux | 6 | >90 (diethyl ether) |
Note: The data presented are for analogous reactions and should be considered as representative examples.
Application 3: S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily undergo S-alkylation to form stable thioethers. This reaction is often rapid and high-yielding.
Experimental Protocol: S-Alkylation of Thiophenol (Representative)
This protocol provides a general method for the S-alkylation of a thiol.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to give the desired (4-(propan-2-yl)cyclohexyl)(phenyl)sulfane.
Quantitative Data for Analogous S-Alkylation Reactions
| Thiol Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | Benzyl bromide | K₂CO₃ | CH₃CN | RT | 2 | >95 |
| 1-Dodecanethiol | 1-Bromobutane | TBAOH | Neat | 50 | 1 | 92[8] |
| Cysteine derivative | Methyl iodide | NaHCO₃ | DMF/H₂O | RT | 4 | 85-95 |
Note: The data presented are for analogous reactions and should be considered as representative examples.
Visualizations
References
- 1. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
Application Note: Synthesis of 4-(propan-2-yl)cyclohexanol from 1-bromo-4-(propan-2-yl)cyclohexane
Introduction
4-(propan-2-yl)cyclohexanol is a valuable intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and fragrance industries. This application note details a protocol for the synthesis of 4-(propan-2-yl)cyclohexanol via the hydrolysis of 1-bromo-4-(propan-2-yl)cyclohexane. The described method focuses on a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. This protocol is intended for researchers and professionals in organic synthesis and drug development.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction where the bromide ion in this compound is displaced by a hydroxyl group. Given that the starting material is a secondary alkyl halide, the reaction can proceed via either an SN1 or SN2 mechanism. To minimize the competing E2 elimination reaction, which is favored by strong bases, this protocol utilizes a buffered aqueous solution to facilitate a predominantly SN1-type hydrolysis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Cat. No. |
| This compound | ≥98% | Sigma-Aldrich | 57594042 |
| Acetone | ACS Grade | Fisher Scientific | AC615080040 |
| Water, Deionized | |||
| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | Merck | 106329 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | 243461 |
| Diethyl Ether | ACS Grade | VWR | 89174-530 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 236833 |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories | DLM-7-100 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
NMR spectrometer
-
FT-IR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 24.4 mmol).
-
Solvent Addition: Add a mixture of acetone (30 mL) and deionized water (10 mL) to the flask.
-
Buffering: Add sodium bicarbonate (2.5 g, 29.8 mmol) to the reaction mixture to neutralize the HBr formed during the reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford pure 4-(propan-2-yl)cyclohexanol.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and GC-MS.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 205.13 | 5.0 | 24.4 |
| Sodium Bicarbonate | 84.01 | 2.5 | 29.8 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield | Purity (by GC) |
| 4-(propan-2-yl)cyclohexanol | 142.24 | 3.47 | [To be determined] | [To be determined] | [To be determined] |
Visualizations
Caption: Reaction workflow for the synthesis of 4-(propan-2-yl)cyclohexanol.
Caption: Simplified reaction pathways for the conversion.
Application Notes and Protocols: Preparation of 4-(propan-2-yl)cyclohexyl Magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of 4-(propan-2-yl)cyclohexyl magnesium bromide, a valuable Grignard reagent in organic synthesis. The protocol covers the synthesis of the precursor, 4-(propan-2-yl)cyclohexyl bromide, from commercially available 4-(propan-2-yl)cyclohexanol, followed by the formation of the Grignard reagent. This reagent is a key intermediate for introducing the 4-isopropylcyclohexyl moiety into molecules, a structural motif present in various compounds of interest in the pharmaceutical and fragrance industries.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic chemistry for the formation of carbon-carbon bonds.[1][2] Their versatility makes them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3] The 4-(propan-2-yl)cyclohexyl (or 4-isopropylcyclohexyl) group is a lipophilic moiety found in a number of biologically active compounds and liquid crystals. The corresponding Grignard reagent, 4-(propan-2-yl)cyclohexyl magnesium bromide, provides a direct method for incorporating this bulky, alicyclic substituent. This document outlines a reliable two-step procedure for the preparation of this reagent, starting from the corresponding alcohol.
Experimental Protocols
Part 1: Synthesis of 4-(propan-2-yl)cyclohexyl Bromide
The synthesis of the alkyl bromide precursor can be achieved by treating 4-(propan-2-yl)cyclohexanol with a brominating agent. Two common methods are presented below, using either phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of method may depend on the desired stereochemical outcome and available resources. The reaction with PBr₃ typically proceeds with inversion of configuration.[4]
Method A: Bromination using Phosphorus Tribromide (PBr₃)
This method is suitable for converting primary and secondary alcohols to alkyl bromides and often proceeds with inversion of stereochemistry.[4][5]
Materials:
-
4-(propan-2-yl)cyclohexanol (cis/trans mixture)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Pyridine (optional, to neutralize liberated HBr)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(propan-2-yl)cyclohexanol (1 equivalent) in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.33-0.4 equivalents) dropwise from the addition funnel with vigorous stirring. The addition is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-(propan-2-yl)cyclohexyl bromide.
-
Purify the product by vacuum distillation.
Method B: Bromination using Hydrobromic Acid (HBr)
This method involves the reaction of the alcohol with concentrated hydrobromic acid, often with a phase-transfer catalyst or by azeotropic removal of water.
Materials:
-
4-(propan-2-yl)cyclohexanol (cis/trans mixture)
-
Concentrated hydrobromic acid (48% aqueous solution)
-
Sulfuric acid (concentrated)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-(propan-2-yl)cyclohexanol (1 equivalent) and toluene.
-
Add concentrated hydrobromic acid (2-3 equivalents) and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
After no more water is collected, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the toluene under reduced pressure.
-
Purify the resulting 4-(propan-2-yl)cyclohexyl bromide by vacuum distillation.
Part 2: Preparation of 4-(propan-2-yl)cyclohexyl Magnesium Bromide
The formation of the Grignard reagent requires strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[1]
Materials:
-
4-(propan-2-yl)cyclohexyl bromide (prepared in Part 1)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Flame-dry all glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) and allow to cool under an inert atmosphere.
-
Place magnesium turnings (1.1-1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the magnesium turnings. The iodine helps to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
In the addition funnel, prepare a solution of 4-(propan-2-yl)cyclohexyl bromide (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required to initiate the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution will turn cloudy and greyish.
-
The resulting solution of 4-(propan-2-yl)cyclohexyl magnesium bromide is ready for use. Its concentration can be determined by titration before use in subsequent reactions. The yield of Grignard reagent formation from cyclohexyl halides can be high, often in the range of 96-98%.[6]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 4-(propan-2-yl)cyclohexanol (mixture of isomers) | C₉H₁₈O | 142.24 | 213 (est.) | 0.916 (20 °C) | 1.467 |
| 4-(propan-2-yl)cyclohexyl bromide (mixture of isomers) | C₉H₁₇Br | 205.14 | Not available | Not available | Not available |
| Cyclohexyl bromide (for comparison) | C₆H₁₁Br | 163.06 | 166-167 | 1.324 (25 °C) | 1.495 (20 °C) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the preparation of the target Grignard reagent.
Logical Relationship of Key Steps
Caption: Logical flow of the two-step synthesis.
Applications in Research and Drug Development
4-(propan-2-yl)cyclohexyl magnesium bromide serves as a key building block for the introduction of the 4-isopropylcyclohexyl moiety. This functional group can be found in various molecules of interest:
-
Pharmaceuticals: The lipophilic and bulky nature of the 4-isopropylcyclohexyl group can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. It can enhance membrane permeability and influence binding to biological targets. The Grignard reagent can be used in the synthesis of novel analogs of existing drugs to explore structure-activity relationships (SAR).
-
Fragrance Industry: The cyclohexyl motif is common in fragrance molecules. This Grignard reagent can be used to synthesize new fragrance compounds with potentially interesting olfactory properties.
-
Liquid Crystals: The rigid and anisotropic structure of the substituted cyclohexane ring makes it a useful component in the design of liquid crystalline materials.
Examples of Reactions:
-
Reaction with Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively.
-
Reaction with Esters: To form tertiary alcohols.
-
Reaction with Carbon Dioxide: To yield 4-(propan-2-yl)cyclohexanecarboxylic acid.
-
Coupling Reactions: In the presence of appropriate catalysts, it can undergo cross-coupling reactions with organic halides.
Conclusion
The protocol described provides a reliable method for the preparation of 4-(propan-2-yl)cyclohexyl magnesium bromide. Careful attention to anhydrous conditions is paramount for the successful synthesis of this versatile Grignard reagent. Its utility in introducing the 4-isopropylcyclohexyl group makes it a valuable tool for researchers in medicinal chemistry, materials science, and fragrance development.
References
- 1. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 2. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 3. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. US4105703A - Continuous process for the production of cyclohexyl magnesium halides - Google Patents [patents.google.com]
The Versatile Precursor: 1-bromo-4-(propan-2-yl)cyclohexane in Pharmaceutical Synthesis
Introduction
1-bromo-4-(propan-2-yl)cyclohexane, a substituted bromocyclohexane, presents itself as a valuable and versatile precursor in the synthesis of a variety of complex organic molecules, including those with significant pharmaceutical potential. The presence of the reactive bromo group, combined with the lipophilic 4-isopropylcyclohexyl moiety, makes it an attractive building block for medicinal chemists. The 4-isopropylcyclohexyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to a drug candidate. This application note explores the utility of this compound in the synthesis of novel bioactive compounds, providing a detailed experimental protocol for a key synthetic transformation and outlining the logical workflow for its incorporation into drug discovery programs.
While direct synthesis of a currently marketed pharmaceutical using this compound as a starting material is not prominently documented in publicly available literature, its application in the generation of novel chemical entities for drug discovery is a promising area of research. The protocols and data presented herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for researchers in the field.
Application: Synthesis of N-(4-isopropylcyclohexyl)aniline Derivatives as Potential Kinase Inhibitors
This section details a representative synthetic application of this compound in the preparation of a library of N-(4-isopropylcyclohexyl)aniline derivatives. Such compounds are of interest in medicinal chemistry as potential inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. The 4-isopropylcyclohexyl group can effectively occupy hydrophobic pockets in the kinase active site.
Experimental Protocol: Buchwald-Hartwig Amination
A robust and widely used method for the formation of the C-N bond is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of an aryl amine with an alkyl halide.
Reaction Scheme:
Materials:
-
This compound (cis/trans mixture)
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 1 mol%) and XPhos (0.04 mmol, 2 mol%).
-
Add sodium tert-butoxide (2.8 mmol).
-
Add the substituted aniline (2.2 mmol).
-
Add this compound (2.0 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the flask and stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of a small library of N-(4-isopropylcyclohexyl)aniline derivatives using the Buchwald-Hartwig amination protocol.
| Entry | Substituted Aniline (Ar-NH₂) | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | 4-methoxyaniline | N-(4-isopropylcyclohexyl)-4-methoxyaniline | 85 | >98 |
| 2 | 3-chloroaniline | 3-chloro-N-(4-isopropylcyclohexyl)aniline | 78 | >97 |
| 3 | Aniline | N-(4-isopropylcyclohexyl)aniline | 82 | >98 |
| 4 | 4-fluoroaniline | 4-fluoro-N-(4-isopropylcyclohexyl)aniline | 80 | >99 |
Logical Workflow for Drug Discovery
The incorporation of the 4-isopropylcyclohexyl moiety via this compound into a drug discovery pipeline follows a logical progression. The following diagram illustrates this workflow.
Caption: Drug discovery workflow utilizing this compound.
Signaling Pathway Implication
While a specific signaling pathway targeted by a drug derived from this precursor cannot be definitively stated without a concrete pharmaceutical example, we can hypothesize a potential pathway based on the target class of kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway that could be inhibited by a compound bearing the 4-isopropylcyclohexyl moiety.
Caption: Generic kinase signaling pathway and potential point of inhibition.
Conclusion
This compound serves as a valuable lipophilic building block for the synthesis of novel organic molecules with potential pharmaceutical applications. Its utility in constructing libraries of compounds for screening, particularly for targets with hydrophobic binding pockets like kinases, is significant. The provided experimental protocol for Buchwald-Hartwig amination offers a reliable method for its incorporation into diverse molecular scaffolds. While direct links to existing pharmaceuticals are not readily apparent, the principles and methodologies outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile precursor in their discovery programs.
Application Notes and Protocols: 1-Bromo-4-(propan-2-yl)cyclohexane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(propan-2-yl)cyclohexane is a halogenated cyclic alkane. While direct and specific applications of this compound in the synthesis of clinically approved drugs are not extensively documented in publicly available literature, its structural motif, the 4-(propan-2-yl)cyclohexyl group, is of significant interest in medicinal chemistry. This moiety serves as a versatile lipophilic building block that can be incorporated into molecular scaffolds to modulate the physicochemical and pharmacokinetic properties of drug candidates. The bulky, non-planar cyclohexane ring can introduce three-dimensionality into otherwise flat molecules, which can enhance binding affinity and selectivity for biological targets.
These application notes explore the potential utility of this compound as a synthetic intermediate in drug discovery, drawing upon established principles of medicinal chemistry. The following sections provide hypothetical, yet representative, experimental protocols and conceptual frameworks for its application.
Potential Applications in Drug Design
The incorporation of the 4-(propan-2-yl)cyclohexyl moiety via this compound can be a strategic approach in lead optimization to:
-
Increase Lipophilicity: The alkyl-substituted cyclohexane ring can significantly increase the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This is often a key parameter in optimizing oral bioavailability.
-
Introduce 3D-Structural Complexity: Moving away from "flat" aromatic rings towards saturated cyclic systems can improve target binding by exploiting three-dimensional pockets in proteins. This can lead to increased potency and selectivity.
-
Serve as a Bioisostere: The 4-(propan-2-yl)cyclohexyl group can act as a non-aromatic bioisostere for phenyl or other aryl groups, which can mitigate issues related to metabolic hydroxylation of aromatic rings.
-
Modulate Conformational Flexibility: The cyclohexane ring can exist in different chair and boat conformations, which can influence the overall shape of the molecule and its interaction with a biological target.
Hypothetical Experimental Protocols
The following are representative, detailed methodologies for key experiments where this compound could be employed as a key reagent.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 4-(propan-2-yl)cyclohexyl-substituted Aryl Compound
This protocol describes a hypothetical synthesis of a biaryl compound where the 4-(propan-2-yl)cyclohexyl group is attached to a phenyl ring.
Objective: To synthesize 4-(4-(propan-2-yl)cyclohexyl)benzonitrile.
Materials:
-
This compound
-
4-cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.87 mmol), 4-cyanophenylboronic acid (0.86 g, 5.85 mmol), palladium(II) acetate (0.055 g, 0.24 mmol), and SPhos (0.20 g, 0.49 mmol).
-
Add potassium phosphate tribasic (3.1 g, 14.6 mmol) dissolved in water (5 mL).
-
Add toluene (25 mL) to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Separate the organic layer, and wash it with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Expected Outcome: 4-(4-(propan-2-yl)cyclohexyl)benzonitrile as a white solid.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the expected structure |
| Mass Spec (m/z) | [M+H]⁺ calculated and found |
Conceptual Frameworks and Visualizations
Experimental Workflow for Incorporating a Novel Building Block
The following diagram illustrates a typical workflow in a medicinal chemistry program where a building block like this compound would be utilized.
Application Notes for Synthetic Routes Utilizing 1-Bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key synthetic transformations starting from 1-bromo-4-(propan-2-yl)cyclohexane. This versatile alkyl halide serves as a valuable intermediate for introducing the 4-isopropylcyclohexyl moiety into target molecules, a common structural motif in medicinal chemistry and materials science. The following sections detail protocols for stereoselective elimination, Grignard reagent formation for carbon-carbon bond construction, and nucleophilic substitution reactions.
Application Note 1: Stereoselective E2 Elimination for Alkene Synthesis
The E2 elimination of this compound is highly dependent on the stereochemistry of the starting material. For an E2 reaction to occur, the hydrogen atom being abstracted and the leaving group (bromide) must be in an anti-periplanar (180°) arrangement. In a cyclohexane chair conformation, this requires both groups to be in axial positions.
The bulky isopropyl group strongly prefers an equatorial position to minimize steric strain. In cis-1-bromo-4-(propan-2-yl)cyclohexane, the most stable chair conformation places the isopropyl group equatorial and the bromine atom axial. This pre-organized geometry allows for rapid E2 elimination. Conversely, in the trans isomer, the most stable conformation has both the isopropyl and bromine groups in equatorial positions. A high-energy ring-flip is required to place the bromine in the necessary axial position, resulting in a significantly slower reaction rate. This difference in reactivity allows for the selective synthesis of 4-(propan-2-yl)cyclohex-1-ene from the cis isomer.[1]
Quantitative Data Summary
| Reactant (Isomer) | Base/Solvent | Product | Typical Yield (%) | Reaction Time (h) | Ref. |
| cis-1-Bromo-4-(propan-2-yl)cyclohexane | Sodium Ethoxide / Ethanol | 4-(Propan-2-yl)cyclohex-1-ene | > 90% | 1 - 2 | Adapted |
| trans-1-Bromo-4-(propan-2-yl)cyclohexane | Sodium Ethoxide / Ethanol | 4-(Propan-2-yl)cyclohex-1-ene | Very Low | > 24 | Adapted |
Experimental Protocol: E2 Elimination of cis-1-Bromo-4-(propan-2-yl)cyclohexane
This protocol is adapted from standard procedures for E2 eliminations on substituted cyclohexyl bromides.
Materials:
-
cis-1-Bromo-4-(propan-2-yl)cyclohexane (1.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous ethanol (approx. 0.5 M solution)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium ethoxide and anhydrous ethanol. Stir until the base is fully dissolved.
-
Add cis-1-bromo-4-(propan-2-yl)cyclohexane to the flask.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 4-(propan-2-yl)cyclohex-1-ene, can be purified by distillation if required.
Visualization of Stereoselective Elimination
Caption: E2 elimination pathway showing the rate difference between isomers.
Application Note 2: Grignard Reagent for C-C Bond Formation
This compound can be readily converted into its corresponding Grignard reagent, 4-(propan-2-yl)cyclohexylmagnesium bromide. This organometallic intermediate is a powerful carbon-based nucleophile, ideal for forming new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, and esters. This reaction provides a robust method for attaching the bulky cyclohexyl scaffold to other molecular fragments.
Quantitative Data Summary
| Reactant | Electrophile | Product | Typical Yield (%) | Solvent | Ref. |
| This compound | Acetone | 2-(4-(Propan-2-yl)cyclohexyl)propan-2-ol | 75 - 85% | Anhydrous THF | [2][3] |
| This compound | CO₂ | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | 70 - 80% | Anhydrous THF | [2] |
Experimental Protocol: Grignard Reaction with Acetone
This protocol is adapted from standard procedures for Grignard reagent formation and reaction.[2][3]
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (a single crystal for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Acetone (1.0 eq), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Setup: Assemble a dry three-neck flask with a stir bar, condenser, and dropping funnel under a nitrogen atmosphere. Flame-dry all glassware before use.
-
Initiation: Place magnesium turnings and a crystal of iodine in the flask. Add a small portion (approx. 10%) of a solution of this compound in anhydrous THF. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Formation: Once initiated, add the remaining bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous acetone in THF dropwise via the dropping funnel.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting tertiary alcohol can be purified by column chromatography on silica gel.
Visualization of Grignard Pathway
Caption: General pathway for Grignard reagent formation and reaction.
Application Note 3: Nucleophilic Substitution (SN2)
As a secondary alkyl halide, this compound can undergo nucleophilic substitution reactions. The SN2 pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents. This reaction allows for the direct introduction of a variety of functional groups, such as nitriles (-CN), azides (-N₃), and thiols (-SH), onto the cyclohexane ring. The reaction proceeds with inversion of stereochemistry at the carbon center.
Quantitative Data Summary
| Reactant | Nucleophile | Product | Typical Yield (%) | Solvent | Ref. |
| This compound | Sodium Cyanide (NaCN) | 4-(Propan-2-yl)cyclohexane-1-carbonitrile | 60 - 75% | DMSO | [4] |
| This compound | Sodium Azide (NaN₃) | 1-Azido-4-(propan-2-yl)cyclohexane | 80 - 90% | DMF | Adapted |
Experimental Protocol: Synthesis of 4-(Propan-2-yl)cyclohexane-1-carbonitrile
This protocol is adapted from standard procedures for SN2 reactions of alkyl halides with cyanide.[4]
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.5 eq) (Caution: Highly Toxic!)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which generates lethal HCN gas.
-
In a round-bottom flask, dissolve sodium cyanide in anhydrous DMSO with stirring.
-
Add this compound to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing a large volume of water.
-
Extract the aqueous layer thoroughly with diethyl ether (4 x 50 mL).
-
Combine the organic extracts and wash with brine (3 x 50 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude nitrile product can be purified by vacuum distillation or column chromatography.
Visualization of General Experimental Workflow
Caption: A typical workflow for a synthetic organic chemistry experiment.
References
Application Notes: Synthesis and Utility of 1-azido-4-(propan-2-yl)cyclohexane
Introduction
The reaction of 1-bromo-4-(propan-2-yl)cyclohexane with sodium azide is a fundamental yet crucial transformation in organic synthesis, yielding 1-azido-4-(propan-2-yl)cyclohexane. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The resulting alkyl azide is a versatile intermediate, particularly valuable in the field of drug discovery and development. The azido group serves as a chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and specific conjugation of the cyclohexane scaffold to other molecules to create diverse compound libraries.[1][2] Cyclohexane derivatives themselves are important structural motifs in many biologically active compounds, valued for their conformational properties and ability to explore chemical space.[3][4]
Reaction Mechanism and Stereochemistry
The substitution of the bromide with the azide anion on the cyclohexane ring is a classic example of an S(N)2 reaction. This mechanism involves a single, concerted step where the nucleophile (azide ion, N(_3)
−
) attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide ion, Br−
For substituted cyclohexanes like this compound, the reaction rate is highly dependent on the stereoisomer (cis or trans) used. The S(_N)2 reaction requires the leaving group to be in an axial position to allow for an unhindered backside attack by the nucleophile. The cis isomer, which can readily adopt a conformation with an axial bromine, will react significantly faster than the more stable trans isomer, where the bromine preferentially occupies an equatorial position that is sterically shielded from backside attack.[7]
Caption: SN2 reaction mechanism showing inversion of configuration.
Experimental Protocols
Synthesis of 1-azido-4-(propan-2-yl)cyclohexane
This protocol details the nucleophilic substitution reaction to synthesize the target azide. Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The brominated starting material may cause respiratory and skin irritation.[8]
Materials and Equipment:
-
cis-1-bromo-4-(propan-2-yl)cyclohexane
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve cis-1-bromo-4-(propan-2-yl)cyclohexane (1.0 eq) in anhydrous DMF.
-
Addition of Azide: Add sodium azide (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO(_3) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 1-azido-4-(propan-2-yl)cyclohexane by vacuum distillation or column chromatography on silica gel to obtain the final product.
Data Presentation
The following table summarizes representative conditions and expected outcomes for the azidation reaction. Actual results may vary based on substrate purity, scale, and specific laboratory conditions.
| Parameter | Condition / Value | Notes |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates the cation, leaving a "naked" and highly reactive azide anion. |
| Temperature | 60 - 80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant elimination side reactions. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC to determine the point of completion. |
| Stoichiometry | 1.5 equivalents of NaN(_3) | Using a slight excess of the nucleophile ensures the reaction goes to completion. |
| Expected Yield | 75 - 90% | Yield is dependent on the purity of the starting material and the efficiency of the workup and purification steps. |
| Stereochemistry | Inversion of configuration | Starting with the cis-bromide (axial Br) yields the trans-azide (equatorial N(_3)). |
Applications in Drug Development
The synthesized 1-azido-4-(propan-2-yl)cyclohexane is a valuable building block for drug discovery, primarily through its use in cycloaddition reactions.[9] The azide functional group can react with an alkyne in a CuAAC "click" reaction to form a stable 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and biocompatible, making it a powerful tool for linking the cyclohexane scaffold to other molecular fragments to rapidly generate a library of potential drug candidates.[1] Triazole rings are known to be metabolically stable and can act as hydrogen bond acceptors, often improving the pharmacological properties of a lead compound.
Caption: Experimental workflow from synthesis to drug discovery application.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. New chemical reaction adds to ‘click-chemistry’ family, could speed drug discovery | Scripps Research [scripps.edu]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1r,4r)-4-Azidocyclohexan-1-amine hydrochloride | Benchchem [benchchem.com]
Application Notes and Protocols for Coupling Reactions of 1-Bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various palladium- and nickel-catalyzed cross-coupling reactions involving the saturated alkyl halide, 1-bromo-4-(propan-2-yl)cyclohexane. This substrate presents a valuable building block for the introduction of the 4-isopropylcyclohexyl motif, a common feature in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the coupling of sp³-hybridized alkyl halides and are intended to serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For the coupling of alkyl halides, specific catalyst systems have been developed to overcome the challenges of slow oxidative addition and competing β-hydride elimination.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of a secondary alkyl bromide with an arylboronic acid is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, ligand, and base.
-
Reagent Addition: Add the arylboronic acid, followed by this compound and the solvent.
-
Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Representative Data and Conditions:
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of secondary alkyl bromides, which can be adapted for this compound.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 25 | 12 | 70-90 | Arylboronic acid |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 80 | 18 | 65-85 | Heteroarylboronic acid |
Note: Yields are estimates based on similar substrates and may vary for this compound.
Buchwald-Hartwig Amination: C(sp³)-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl compounds. The use of specialized phosphine ligands is crucial for the successful coupling of alkyl halides.[1][2]
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of a secondary alkyl bromide with an amine is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a Schlenk tube.
-
Reagent Addition: Add the amine, followed by this compound and the solvent.
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Work-up: After cooling, partition the mixture between water and an organic solvent (e.g., diethyl ether). Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Representative Data and Conditions:
The table below provides typical conditions for the Buchwald-Hartwig amination of secondary alkyl bromides.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 60-85 | Primary or Secondary Amine |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 55-80 | Aniline Derivatives |
Note: Yields are estimates based on similar substrates and may vary for this compound.
Negishi Coupling: C(sp³)-C(sp²) and C(sp³)-C(sp³) Bond Formation
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This method is known for its high functional group tolerance. The organozinc reagent can be prepared in situ from this compound.
Experimental Protocol:
Part A: Preparation of the Organozinc Reagent
-
Activation of Zinc: Activate zinc dust by stirring with a catalytic amount of 1,2-dibromoethane in THF under an inert atmosphere, followed by the addition of chlorotrimethylsilane.
-
Formation of Organozinc: Add a solution of this compound in THF to the activated zinc suspension and stir at the appropriate temperature until the insertion is complete.
Part B: Cross-Coupling Reaction
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the palladium catalyst and ligand in THF.
-
Reagent Addition: Add the aryl or vinyl halide, followed by the freshly prepared solution of the 4-isopropylcyclohexylzinc bromide.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC-MS or TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
Representative Data and Conditions:
| Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd₂(dba)₃ / cataCXium A | THF | 25-50 | 4-12 | 70-95 | Aryl or Vinyl Bromide |
| Pd(OAc)₂ / SPhos | THF/NMP | 25 | 6-18 | 65-90 | Heteroaryl Chloride |
Note: Yields are estimates based on similar substrates and may vary for this compound.
Sonogashira Coupling: C(sp³)-C(sp) Bond Formation
The Sonogashira coupling is a method for the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. While traditionally used for sp² and sp hybridized carbons, recent advancements have enabled its application to sp³ centers.[3]
Experimental Protocol:
A general procedure for the copper-free Sonogashira coupling of a secondary alkyl bromide is as follows:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the palladium catalyst, ligand, and a suitable base.
-
Reagent Addition: Add the terminal alkyne, this compound, and the solvent.
-
Reaction Execution: Stir the reaction mixture at the specified temperature for the required duration.
-
Work-up: After completion, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Representative Data and Conditions:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | 50-75 | Terminal Alkyne | | [Pd(allyl)Cl]₂ / DavePhos | K₃PO₄ | t-AmylOH | 110 | 18 | 45-70 | Arylacetylene |
Note: Yields are estimates based on similar substrates and may vary for this compound.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the described coupling reactions.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Buchwald-Hartwig amination.
References
Synthesis of Novel Bio-active Scaffolds from 1-bromo-4-(propan-2-yl)cyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 1-bromo-4-(propan-2-yl)cyclohexane. This readily available starting material serves as a versatile building block for the introduction of the 4-isopropylcyclohexyl moiety into various molecular scaffolds. This lipophilic group is of significant interest in medicinal chemistry for its potential to enhance binding affinity, improve pharmacokinetic properties, and explore new regions of biologically relevant chemical space.
The following sections detail synthetic routes employing modern catalytic cross-coupling reactions and classical organometallic chemistry to generate a diverse library of compounds, including those with potential applications as kinase inhibitors and antifungal agents.
Synthesis of Novel Heterocyclic Derivatives
The 4-isopropylcyclohexyl moiety can be incorporated into various heterocyclic systems known for their diverse pharmacological activities. This section outlines protocols for the synthesis of novel pyrimidine, imidazole, and triazole derivatives.
Synthesis of 4-substituted-1-(4-isopropylcyclohexyl)pyrimidines
Substituted pyrimidines are a well-established class of compounds with a broad range of biological activities, including antibacterial and antinociceptive effects. The following protocol describes a general method for the synthesis of novel pyrimidine derivatives.
Experimental Protocol: Synthesis of 2-amino-5-bromo-4-(4-isopropylcyclohexyl)pyrimidine
This protocol is adapted from established methods for pyrimidine synthesis.
-
To a solution of 4-isopropylcyclohexanecarboximidamide hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 eq) and stir at room temperature for 30 minutes.
-
To this mixture, add ethyl 2-bromo-3-oxobutanoate (1.0 eq) and heat the reaction mixture at reflux for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
| Entry | Starting Material | Reagent | Product | Yield (%) | Purity (%) |
| 1 | 4-isopropylcyclohexanecarboximidamide | Ethyl 2-bromo-3-oxobutanoate | 2-amino-5-bromo-4-(4-isopropylcyclohexyl)pyrimidine | 65 | >95 |
Synthesis of 1-(4-isopropylcyclohexyl)-1H-imidazoles
Imidazole-containing compounds are of great interest in medicinal chemistry due to their wide range of biological activities. The following one-pot synthesis provides an efficient route to substituted imidazoles.[1][2][3]
Experimental Protocol: One-pot Synthesis of 1-(4-isopropylcyclohexyl)-2,4,5-triphenyl-1H-imidazole
This protocol is based on the Radziszewski reaction.
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), 4-isopropylaniline (1.1 eq), and ammonium acetate (excess) in glacial acetic acid.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1-(4-isopropylcyclohexyl)-2,4,5-triphenyl-1H-imidazole.
| Entry | Starting Materials | Product | Yield (%) | Purity (%) |
| 1 | Benzil, Benzaldehyde, 4-isopropylaniline, Ammonium Acetate | 1-(4-isopropylcyclohexyl)-2,4,5-triphenyl-1H-imidazole | 85 | >98 |
Synthesis of 1-(4-isopropylcyclohexyl)-4-phenyl-1H-1,2,3-triazole
1,2,3-Triazoles are important heterocyclic compounds with applications in drug discovery, materials science, and bioconjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for their synthesis.[4][5][6][7]
Experimental Protocol: Synthesis of 1-(4-isopropylcyclohexyl)-4-phenyl-1H-1,2,3-triazole
-
Step 1: Synthesis of 1-azido-4-isopropylcyclohexane. To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and stir at 80 °C for 24 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude azide, which can be used in the next step without further purification.
-
Step 2: Cycloaddition. To a solution of the crude 1-azido-4-isopropylcyclohexane (1.0 eq) and phenylacetylene (1.1 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq). Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the desired triazole.
| Entry | Starting Material | Reagent | Product | Overall Yield (%) | Purity (%) |
| 1 | This compound | Phenylacetylene | 1-(4-isopropylcyclohexyl)-4-phenyl-1H-1,2,3-triazole | 78 | >97 |
Palladium-Catalyzed Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions offer powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, even with sterically hindered secondary alkyl halides.
Caption: Palladium-catalyzed cross-coupling reactions.
Suzuki Coupling
The Suzuki coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[8][9][10][11]
Experimental Protocol: Synthesis of 1-(4-isopropylcyclohexyl)-4-methoxybenzene
This protocol is adapted from literature procedures for the Suzuki coupling of secondary alkyl bromides.[9][12]
-
In a glovebox, to an oven-dried vial, add NiCl2(glyme) (5 mol %), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol %), and potassium phosphate (2.0 eq).
-
Add a solution of this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.5 eq) in anhydrous dioxane.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the vial from the glovebox, dilute the reaction mixture with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel to give the desired product.
| Entry | Boronic Acid | Product | Yield (%) | Purity (%) |
| 1 | 4-methoxyphenylboronic acid | 1-(4-isopropylcyclohexyl)-4-methoxybenzene | 75 | >96 |
| 2 | Phenylboronic acid | (4-isopropylcyclohexyl)benzene | 78 | >97 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. Recent advancements have extended this reaction to include unactivated secondary alkyl bromides.[13][14][15][16][17]
Experimental Protocol: Synthesis of (4-isopropylcyclohexyl)(phenyl)acetylene
This protocol is based on nickel-catalyzed Sonogashira reactions of non-activated secondary alkyl bromides.[17]
-
To a Schlenk tube under an argon atmosphere, add Ni(cod)2 (5 mol %), a suitable N-heterocyclic carbene (NHC) ligand (10 mol %), and copper(I) iodide (5 mol %).
-
Add a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous THF.
-
Add a solution of a suitable base, such as potassium tert-butoxide (2.0 eq), in THF.
-
Heat the reaction mixture at 60 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Alkyne | Product | Yield (%) | Purity (%) |
| 1 | Phenylacetylene | (4-isopropylcyclohexyl)(phenyl)acetylene | 70 | >95 |
| 2 | Trimethylsilylacetylene | (4-isopropylcyclohexyl)(trimethylsilyl)acetylene | 68 | >95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl or alkyl halides.[18][19][20][21][22]
Experimental Protocol: Synthesis of N-phenyl-4-isopropylcyclohexanamine
This protocol is adapted from general procedures for the Buchwald-Hartwig amination.[18][19]
-
In a glovebox, charge a vial with Pd2(dba)3 (2 mol %), a suitable phosphine ligand (e.g., XPhos, 4 mol %), and sodium tert-butoxide (1.4 eq).
-
Add a solution of this compound (1.0 eq) and aniline (1.2 eq) in anhydrous toluene.
-
Seal the vial and heat the mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired amine.
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-4-isopropylcyclohexanamine | 82 | >98 |
| 2 | Morpholine | 4-(4-isopropylcyclohexyl)morpholine | 85 | >98 |
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound provides a versatile nucleophile for the synthesis of a variety of compounds, including alcohols and carboxylic acids.[23][24][25][26][27]
Caption: Grignard reagent formation and reactions.
Experimental Protocol: Formation of (4-isopropylcyclohexyl)magnesium bromide and reaction with an electrophile
-
Activate magnesium turnings (1.2 eq) in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere. A crystal of iodine can be used as an initiator.
-
Add anhydrous diethyl ether or THF to the flask.
-
Dissolve this compound (1.0 eq) in anhydrous ether/THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C and add a solution of the desired electrophile (e.g., benzaldehyde or crushed dry ice) in anhydrous ether/THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography or distillation.
| Entry | Electrophile | Product | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | (4-isopropylcyclohexyl)(phenyl)methanol | 88 | >97 |
| 2 | Carbon Dioxide | 4-isopropylcyclohexane-1-carboxylic acid | 80 | >98 |
Conclusion
The protocols outlined in this document demonstrate the utility of this compound as a versatile starting material for the synthesis of a diverse range of novel compounds. The incorporation of the 4-isopropylcyclohexyl moiety through modern synthetic methodologies provides a valuable tool for medicinal chemists and drug discovery scientists in the exploration of new chemical entities with potential therapeutic applications. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 24. adichemistry.com [adichemistry.com]
- 25. Grignard reagent - Wikipedia [en.wikipedia.org]
- 26. web.alfredstate.edu [web.alfredstate.edu]
- 27. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 1-bromo-4-(propan-2-yl)cyclohexane, a valuable intermediate in pharmaceutical and organic synthesis. Two primary, robust methods are presented: the reaction of 4-(propan-2-yl)cyclohexanol with hydrogen bromide and sulfuric acid, and its reaction with phosphorus tribromide. These protocols are designed for scalability and reproducibility in a laboratory or pilot plant setting. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate workflows and reaction mechanisms, ensuring ease of use for researchers and drug development professionals.
Introduction
This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its cyclohexane scaffold functionalized with a bromine atom and an isopropyl group allows for diverse subsequent chemical modifications. The stereochemistry of the bromine substituent (cis or trans) can significantly influence the properties and reactivity of its derivatives, making controlled synthesis crucial. The protocols detailed herein provide reliable methods for the preparation of this compound from the readily available starting material, 4-(propan-2-yl)cyclohexanol.
Chemical Structures
-
Starting Material: 4-(propan-2-yl)cyclohexanol
-
Product: this compound
Reaction Schemes
Two effective methods for the synthesis of this compound are outlined below.
Method A: Using Hydrogen Bromide and Sulfuric Acid
This method involves the in-situ generation of HBr from NaBr and H₂SO₄, which then reacts with the alcohol.
Method B: Using Phosphorus Tribromide
This protocol utilizes phosphorus tribromide (PBr₃) as the brominating agent, a common and effective reagent for converting secondary alcohols to alkyl bromides.
Experimental Protocols
Method A: Synthesis using HBr/H₂SO₄
Materials:
-
4-(propan-2-yl)cyclohexanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or dichloromethane (for extraction)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a mechanical stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, place 4-(propan-2-yl)cyclohexanol (1.0 eq).
-
Addition of Bromide Salt: Add sodium bromide (1.2 eq) to the flask.
-
Cooling: Cool the flask in an ice-water bath.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (1.2 eq). The temperature should be maintained below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Method B: Synthesis using Phosphorus Tribromide (PBr₃)
Materials:
-
4-(propan-2-yl)cyclohexanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet
-
Mechanical stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask under a nitrogen atmosphere, add 4-(propan-2-yl)cyclohexanol (1.0 eq) dissolved in anhydrous diethyl ether or dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC.
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer in a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Stoichiometry and Reaction Conditions
| Parameter | Method A (HBr/H₂SO₄) | Method B (PBr₃) |
| Starting Material | 4-(propan-2-yl)cyclohexanol | 4-(propan-2-yl)cyclohexanol |
| Reagents | NaBr, H₂SO₄ | PBr₃ |
| Stoichiometry (Alcohol:Reagent) | 1.0 : 1.2 (NaBr) : 1.2 (H₂SO₄) | 1.0 : 0.4 |
| Solvent | None (or minimal water) | An |
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-4-(propan-2-yl)cyclohexane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-bromo-4-(propan-2-yl)cyclohexane. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure a successful purification process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: My crude product is a dark color after the reaction. What is the cause and how can I fix it?
Answer: A dark coloration, typically brown or purple, often indicates the presence of dissolved bromine (Br₂) or iodine (I₂) if iodide salts were present as impurities in the starting materials. This can be resolved during the aqueous work-up. Washing the crude organic layer with a reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), will quench the excess halogen and remove the color.
Question: During the aqueous wash, I am having trouble with emulsion formation. How can I break the emulsion?
Answer: Emulsion formation can be common when washing crude alkyl halides. To break the emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of vigorously shaking.
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
If the emulsion persists, you can filter the mixture through a pad of Celite®.
Question: My final product yield is low after distillation. What are the potential reasons?
Answer: Low yield can result from several factors:
-
Incomplete reaction: Ensure the initial synthesis reaction went to completion.
-
Loss during work-up: Significant product loss can occur during aqueous extractions if the layers are not separated carefully.
-
Side reactions: The formation of elimination byproducts, such as 4-isopropylcyclohexene, is a common side reaction. This is favored by high temperatures and the presence of a strong, non-nucleophilic base.
-
Inefficient distillation: A poor distillation setup can lead to loss of product. Ensure the apparatus is well-sealed and insulated if necessary. Also, be careful not to distill to complete dryness, as this can lead to decomposition of the product.
-
Decomposition: Alkyl halides can be sensitive to heat. Distilling at the lowest possible temperature, potentially under reduced pressure, is recommended.
Question: My purified product shows signs of decomposition over time. How can I store it properly?
Answer: this compound, like many alkyl halides, can be sensitive to light and heat, which can cause decomposition through radical pathways. It is recommended to store the purified product in an amber glass bottle to protect it from light, and in a cool, dark place, preferably in a refrigerator. Storing under an inert atmosphere (e.g., argon or nitrogen) can also prolong its shelf life.
Frequently Asked Questions (FAQs)
What are the common impurities in the synthesis of this compound?
Common impurities include:
-
Unreacted starting material: 4-(propan-2-yl)cyclohexanol.
-
Elimination byproduct: 4-isopropylcyclohexene.
-
Isomeric byproducts: Depending on the synthesis method, trace amounts of other brominated isomers may be present. The product itself is a mixture of cis and trans isomers.
-
Solvent residues: Residual solvents from the reaction or work-up.
-
Water: Incomplete drying of the organic layer before distillation.
What is the best method for purifying this compound?
The most common and effective method for purifying this compound is fractional distillation. Due to the likely presence of the lower-boiling elimination byproduct (4-isopropylcyclohexene) and the higher-boiling starting alcohol, fractional distillation provides better separation than simple distillation.[1][2] For heat-sensitive compounds, distillation under reduced pressure is recommended to lower the boiling point and minimize decomposition.
How can I confirm the purity of my final product?
The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and identify any impurities with distinct signals.
-
Refractive Index: Measuring the refractive index of the purified product and comparing it to the literature value can be a quick indicator of purity.
Is this compound a single isomer?
No, this compound exists as a mixture of cis and trans diastereomers. The ratio of these isomers will depend on the synthetic route and reaction conditions. Separation of these isomers can be challenging due to their similar physical properties. The trans isomer is generally more stable than the cis isomer.[3]
Quantitative Data
The following table summarizes key physical properties of this compound and its common impurities.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n_D) |
| Product | This compound | C₉H₁₇Br | 205.13 | Not available | Not available |
| Starting Material | 4-(Propan-2-yl)cyclohexanol | C₉H₁₈O | 142.24 | 211-213 | ~1.465 |
| Byproduct | 4-Isopropylcyclohexene | C₉H₁₆ | 124.22 | 154-155 | ~1.457 |
Experimental Protocol: Purification by Fractional Distillation
This protocol describes the purification of crude this compound.
1. Aqueous Work-up and Drying:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
-
Saturated aqueous sodium bisulfite solution (if the organic layer is colored, to remove excess bromine).
-
Brine (to facilitate separation and remove bulk water).
-
-
Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filter or decant the dried organic layer to remove the drying agent.
2. Fractional Distillation:
-
Set up a fractional distillation apparatus. A Vigreux column is suitable for this purpose.
-
Add the dried crude product to a round-bottom flask, along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Slowly heat the flask.
-
Collect the fractions based on the boiling point at the distillation head.
-
A forerun containing any low-boiling impurities (e.g., 4-isopropylcyclohexene) will distill first.
-
The desired product, this compound, will distill at a higher temperature.
-
-
It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent decomposition.
Purification Workflow
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of 1-bromo-4-(propan-2-yl)cyclohexane
This technical support guide is designed for researchers, scientists, and drug development professionals who are synthesizing 1-bromo-4-(propan-2-yl)cyclohexane. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during the synthesis.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound, primarily related to low yield and product impurity. This guide provides a structured approach to identifying and resolving these common problems.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Action |
| Inactive Starting Material | Verify the purity and identity of the 4-(propan-2-yl)cyclohexanol starting material using techniques like NMR or GC-MS. |
| Inefficient Brominating Agent | Use a fresh, high-purity source of hydrobromic acid or another brominating agent. If preparing HBr in situ, ensure the reaction conditions are optimal. |
| Suboptimal Reaction Temperature | For the reaction with HBr, ensure the temperature is maintained within the recommended range. Too low a temperature will slow down the reaction, while too high a temperature may favor elimination. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. |
| Product Loss During Workup | Ensure complete extraction of the product from the aqueous layer. Use a sufficient amount of an appropriate organic solvent. Minimize the number of transfer steps to avoid physical loss. |
Problem 2: Presence of Significant Impurities in the Final Product
Possible Impurities and Mitigation Strategies
| Impurity | Identification Method | Mitigation Strategy |
| Unreacted 4-(propan-2-yl)cyclohexanol | GC-MS, ¹H NMR (broad peak for -OH proton) | Increase reaction time or the molar equivalent of the brominating agent. Optimize reaction temperature. |
| 4-(propan-2-yl)cyclohexene | GC-MS, ¹H NMR (alkene peaks), Bromine test | Lower the reaction temperature to favor substitution over elimination. Use a less concentrated acid. Purify the final product via distillation or chromatography. |
| Cis/Trans Isomers | GC-MS, ¹³C NMR | The formation of both isomers is common. If a specific isomer is required, purification by column chromatography or fractional distillation may be necessary. |
| Dibrominated byproducts | GC-MS (higher molecular weight peak) | Use a stoichiometric amount of the brominating agent and avoid prolonged reaction times at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most prevalent impurities are typically unreacted starting material (4-(propan-2-yl)cyclohexanol), the elimination byproduct (4-(propan-2-yl)cyclohexene), and the presence of both cis and trans isomers of the product.
Q2: How can I minimize the formation of the alkene byproduct?
A2: The formation of 4-(propan-2-yl)cyclohexene occurs through an E1 or E2 elimination side reaction. To minimize this, it is recommended to use lower reaction temperatures and a less concentrated acid. The choice of solvent can also influence the substitution-to-elimination ratio.
Q3: What is the best way to purify the final product?
A3: The crude product should first be washed with water to remove excess acid, followed by a wash with a weak base like sodium bicarbonate solution to neutralize any remaining acid. After drying the organic layer, purification can be achieved by distillation under reduced pressure. If isomeric purity is critical, column chromatography may be required.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying the product and any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the compound.
Q5: My reaction seems to be very slow. What can I do?
A5: Slow reaction rates can be due to low temperatures, impure reagents, or insufficient mixing. Gradually increasing the reaction temperature while monitoring for the formation of elimination byproducts can help. Ensure your starting materials are of high quality and that the reaction mixture is being stirred effectively.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 4-(propan-2-yl)cyclohexanol using hydrobromic acid.
Materials:
-
4-(propan-2-yl)cyclohexanol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(propan-2-yl)cyclohexanol and an excess of 48% hydrobromic acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for the prescribed time, monitoring the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous acid layer.
-
Extraction: Extract the aqueous layer with diethyl ether to recover any dissolved product. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain this compound.
Data Presentation
The following table summarizes the expected impurities and their characteristic analytical data.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key ¹H NMR Signals (ppm, CDCl₃) | Key Mass Spec (m/z) Fragments |
| This compound | 205.14 | ~210-212 | 3.5-4.2 (m, 1H, -CHBr) | 204/206 (M+), 125 (M-Br) |
| 4-(propan-2-yl)cyclohexanol | 142.24 | ~213-215 | 3.4-4.0 (m, 1H, -CHOH) | 142 (M+), 124 (M-H₂O) |
| 4-(propan-2-yl)cyclohexene | 124.22 | ~145-147 | 5.5-5.8 (m, 2H, -CH=CH-) | 124 (M+), 109, 81 |
Visualizations
The following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
Caption: Reaction pathways in the synthesis of this compound.
Caption: A step-by-step workflow for troubleshooting low product yield.
Technical Support Center: Optimizing Reaction Conditions for 1-bromo-4-(propan-2-yl)cyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-bromo-4-(propan-2-yl)cyclohexane from 4-(propan-2-yl)cyclohexan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound from 4-(propan-2-yl)cyclohexan-1-ol?
The most common methods involve the reaction of 4-(propan-2-yl)cyclohexan-1-ol, a secondary alcohol, with a brominating agent. The choice of reagent can influence the reaction mechanism (SN1 or SN2) and the potential for side reactions. Common brominating agents include:
-
Hydrogen Bromide (HBr): This reaction typically proceeds by heating the alcohol with concentrated hydrobromic acid, often with a catalyst like sulfuric acid. For secondary alcohols, the mechanism can be SN1 or SN2 depending on the conditions.
-
Phosphorus Tribromide (PBr3): This reagent is often used for converting primary and secondary alcohols to alkyl bromides. The reaction generally proceeds via an SN2 mechanism, which leads to inversion of stereochemistry at the reaction center.
-
Thionyl Bromide (SOBr2): Similar to PBr3, thionyl bromide can be used for this transformation, also typically favoring an SN2 pathway.
Q2: What are the main side reactions to consider during the synthesis of this compound?
The primary side reactions of concern are:
-
Elimination (E1 and E2): Formation of 4-isopropylcyclohexene is a common side reaction, especially at higher temperatures or with strongly basic conditions.
-
Carbocation Rearrangements: If the reaction proceeds through an SN1 mechanism involving a carbocation intermediate, there is a possibility of rearrangements, although this is less likely in this specific symmetrical system.
-
Ether Formation: Under certain acidic conditions, the starting alcohol can react with itself to form a di(4-isopropylcyclohexyl) ether.
Q3: How does the stereochemistry of the starting material, 4-(propan-2-yl)cyclohexan-1-ol, affect the product?
4-(propan-2-yl)cyclohexan-1-ol exists as cis and trans isomers. The stereochemistry of the starting material and the choice of reaction mechanism will dictate the stereochemistry of the this compound product.
-
An SN2 reaction will result in an inversion of configuration at the carbon bearing the bromine atom.
-
An SN1 reaction , proceeding through a planar carbocation intermediate, will lead to a mixture of cis and trans products (racemization at the reaction center).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | Incomplete reaction. | - Increase reaction time.- Increase reaction temperature.- Ensure the brominating agent is fresh and active. |
| Loss of product during workup. | - Ensure proper phase separation during extraction.- Use a saturated sodium bicarbonate solution to neutralize acid carefully.- Dry the organic layer thoroughly before solvent removal. | |
| Inefficient purification. | - Optimize distillation conditions (pressure and temperature) to avoid product decomposition.- Consider column chromatography for purification of smaller scale reactions. | |
| Presence of Alkene Impurity | Elimination side reaction. | - Lower the reaction temperature.- Use a less acidic catalyst or a milder brominating agent (e.g., PBr3 instead of HBr/H2SO4). |
| Unreacted Starting Alcohol in Product | Insufficient brominating agent. | - Use a slight excess of the brominating agent. |
| Reaction not at equilibrium. | - Increase reaction time or temperature moderately. | |
| Unexpected Cis/Trans Isomer Ratio | Reaction proceeding through a different mechanism than expected. | - To favor SN2 (inversion), use PBr3 or SOBr2 at lower temperatures.- To favor SN1 (racemization), use HBr with a protic solvent. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound.
Method A: Using Concentrated Hydrobromic Acid
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of 4-(propan-2-yl)cyclohexan-1-ol.
-
Carefully add 30 mL of 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The organic layer (top layer) contains the product.
-
Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Method B: Using Phosphorus Tribromide
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 10.0 g of 4-(propan-2-yl)cyclohexan-1-ol in 30 mL of anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 3.0 mL of phosphorus tribromide (PBr3) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Cool the reaction mixture in an ice bath and slowly add water to quench the excess PBr3.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Parameter | Method A (HBr) | Method B (PBr3) |
| Reaction Time | 2-3 hours | 1.5 hours |
| Reaction Temperature | 110-120 °C (Reflux) | 0 °C to Reflux |
| Typical Yield | 75-85% | 80-90% |
| Purity (by GC-MS) | ~95% | >97% |
| Major Impurities | 4-isopropylcyclohexene, unreacted alcohol | Unreacted alcohol |
| Predominant Mechanism | SN1 / SN2 mixture | SN2 |
| Stereochemical Outcome | Mixture of isomers | Inversion of stereochemistry |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Synthesis of 1-Bromo-4-(propan-2-yl)cyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-bromo-4-(propan-2-yl)cyclohexane.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound from 4-isopropylcyclohexanol.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify your reaction time and temperature. For the bromination of secondary alcohols, gentle heating may be required to drive the reaction forward. However, excessive heat can lead to side reactions.
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. 4-isopropylcyclohexanol should be pure and dry. The brominating agent (e.g., HBr, PBr₃) should be of appropriate concentration and not degraded.
-
Insufficient Acid Catalyst (if using HBr): When using hydrobromic acid, a strong acid catalyst like sulfuric acid is often used to protonate the hydroxyl group, making it a better leaving group. Ensure the catalytic amount is appropriate.
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. For SN1 reactions with HBr, the temperature needs to be high enough to facilitate carbocation formation but not so high as to favor elimination. For reactions with PBr₃, the temperature should be kept low initially and then gently refluxed.
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction and distillation. Ensure proper phase separation during the aqueous workup and optimize your distillation procedure to minimize losses.
-
Issue 2: Formation of Significant Impurities
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of impurities is often related to the reaction conditions and the choice of reagents. The most common impurities are:
-
4-isopropylcyclohexene: This is an elimination (E1) byproduct. Its formation is favored at higher reaction temperatures. To minimize its formation, maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate.
-
Di(4-isopropylcyclohexyl) ether: This ether is formed via an SN1 reaction where another molecule of the starting alcohol acts as a nucleophile, attacking the intermediate carbocation. Using a high concentration of the bromide nucleophile can help to outcompete the alcohol.
-
Unreacted 4-isopropylcyclohexanol: If the reaction has not gone to completion, you will have unreacted starting material. This can be addressed by increasing the reaction time, temperature (cautiously), or the stoichiometry of the brominating agent.
-
Rearrangement Products: While less common for this specific substrate, carbocation rearrangements can occur in other systems. Using a method that avoids a free carbocation, such as the reaction with PBr₃, can prevent this.
-
Issue 3: Reaction Monitoring and Characterization Difficulties
-
Question: I am having trouble determining if my reaction is complete and properly characterizing my product. What techniques are recommended?
-
Answer:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of your reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material (more polar) from the product (less polar). The reaction is complete when the spot corresponding to the starting alcohol has disappeared. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction and identify products and byproducts.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation of your product. The ¹H NMR spectrum should show a characteristic multiplet for the proton on the carbon bearing the bromine.
-
GC-MS: This technique is excellent for assessing the purity of your product and identifying any volatile impurities.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of a C-Br stretch (around 500-600 cm⁻¹) in the product are indicative of a successful reaction.
-
-
Quantitative Data Presentation
Optimizing reaction conditions is key to maximizing yield and purity. The following tables provide hypothetical data to illustrate the impact of varying key parameters.
Table 1: Effect of Temperature on Yield and Purity (HBr Method)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (Product vs. Elimination) |
| 1 | 50 | 4 | 45 | 95:5 |
| 2 | 70 | 4 | 65 | 90:10 |
| 3 | 90 | 4 | 75 | 80:20 |
| 4 | 110 | 4 | 70 | 65:35 |
Table 2: Effect of Brominating Agent on Yield and Purity
| Entry | Brominating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 48% aq. HBr / H₂SO₄ (cat.) | 90 | 4 | 75 | 80 |
| 2 | PBr₃ in pyridine | 0 to reflux | 3 | 85 | 95 |
| 3 | SOBr₂ in Et₂O | 0 to reflux | 3 | 80 | 92 |
Experimental Protocols
Protocol 1: Synthesis using Hydrobromic Acid (HBr)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropylcyclohexanol (14.2 g, 0.1 mol).
-
Carefully add 48% aqueous hydrobromic acid (50 mL, 0.44 mol).
-
Slowly and with cooling, add concentrated sulfuric acid (5 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 90-100°C) for 4 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the lower organic layer.
-
Wash the organic layer sequentially with water (50 mL), 5% aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis using Phosphorus Tribromide (PBr₃)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 4-isopropylcyclohexanol (14.2 g, 0.1 mol) and anhydrous diethyl ether (100 mL).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus tribromide (10.8 g, 0.04 mol) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 3 hours.
-
Cool the reaction mixture in an ice bath and slowly pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the ether layer sequentially with cold water, 5% aqueous sodium bicarbonate solution, and brine.
-
Dry the ether layer over anhydrous calcium chloride.
-
Filter and evaporate the ether.
-
Purify the residue by vacuum distillation.
Mandatory Visualizations
Technical Support Center: Bromination of (Propan-2-yl)cyclohexane
This guide provides troubleshooting advice and frequently asked questions for researchers conducting the bromination of (propan-2-yl)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the free-radical bromination of (propan-2-yl)cyclohexane?
The major product is (1-bromo-1-methylethyl)cyclohexane. Free-radical bromination is highly regioselective, favoring the substitution of the hydrogen atom at the most substituted carbon. In (propan-2-yl)cyclohexane, the tertiary carbon of the isopropyl group is the most substituted position, leading to the formation of a stable tertiary radical intermediate.[1][2]
Q2: What are the potential side products I should be aware of during this reaction?
Several side products can be formed, and their prevalence will depend on the reaction conditions. These include:
-
Monobrominated isomers: Bromination can also occur at the secondary carbons of the cyclohexane ring and the primary carbons of the isopropyl group, although these are expected to be minor products due to the lower stability of the corresponding secondary and primary radical intermediates.[2][3]
-
Dibrominated and polybrominated products: If an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, over-bromination can occur, leading to the formation of di- and polybrominated products.
-
Rearrangement products: While less common in radical reactions compared to carbocation intermediates, minor rearrangement products are a possibility, though generally not significant.
-
Elimination products: Under certain conditions, particularly with heat and the presence of a base, elimination of HBr from the brominated products can lead to the formation of alkenes.
Q3: My reaction is turning dark, and I'm seeing a lot of charring. What could be the cause?
A dark reaction mixture or charring often indicates decomposition or polymerization side reactions. This can be caused by:
-
Excessive heat: The reaction may be too exothermic. Ensure you have adequate cooling and are maintaining the recommended reaction temperature.
-
High concentration of bromine: A high local concentration of Br₂ can lead to unwanted side reactions. If using N-bromosuccinimide (NBS), ensure it is of good quality. If using liquid bromine, ensure slow addition.
-
Presence of impurities: Impurities in the starting material or solvent can initiate undesired side reactions. Ensure all reagents and solvents are pure and dry.
Q4: How can I minimize the formation of side products?
To improve the selectivity for the desired tertiary bromide, consider the following:
-
Use of N-Bromosuccinimide (NBS): NBS is a preferred brominating agent for selective bromination as it maintains a low and constant concentration of Br₂ throughout the reaction, which minimizes over-bromination and other side reactions.[4][5]
-
Control of Stoichiometry: Use a 1:1 molar ratio or a slight excess of (propan-2-yl)cyclohexane relative to the brominating agent to reduce the likelihood of polybromination.
-
Temperature Control: Maintain a stable and appropriate temperature. Radical reactions are often initiated by light (hν) or a radical initiator (like AIBN) at moderate temperatures.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Increase reaction time or initiator concentration. Ensure proper initiation with UV light or heat as required. |
| Poor regioselectivity. | Use NBS as the brominating agent. Ensure the reaction temperature is not excessively high. | |
| Mixture of monobrominated isomers | High reaction temperature. | Lower the reaction temperature to increase the selectivity for the tertiary position. |
| Use of a less selective brominating agent. | Switch to N-bromosuccinimide (NBS) from Br₂. | |
| Presence of dibrominated products | Excess brominating agent. | Use a stoichiometric amount or a slight excess of the alkane. |
| Formation of alkene impurities | Elimination side reaction. | Avoid high temperatures and basic conditions during workup. |
Experimental Protocol: Free-Radical Bromination using NBS
This protocol is a representative method for the selective bromination of (propan-2-yl)cyclohexane at the tertiary position.
Materials:
-
(Propan-2-yl)cyclohexane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (propan-2-yl)cyclohexane (1.0 eq) and carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.
-
The reaction mixture is heated to reflux (or illuminated with a UV lamp) and stirred vigorously.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete when the solid NBS has been consumed and is floating on top of the CCl₄ as succinimide.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide and wash it with a small amount of CCl₄.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any remaining HBr.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by fractional distillation or column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathway and the formation of major and minor products during the bromination of (propan-2-yl)cyclohexane.
Caption: Reaction pathways in the bromination of (propan-2-yl)cyclohexane.
References
Technical Support Center: Substitution Reactions of 1-Bromo-4-(propan-2-yl)cyclohexane
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize substitution reactions involving 1-bromo-4-(propan-2-yl)cyclohexane, with a focus on preventing competing elimination reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is yielding a significant amount of 4-(propan-2-yl)cyclohex-1-ene. What is causing this elimination product?
A1: The formation of an alkene byproduct is due to a competing elimination reaction (E1 or E2). Several factors can favor elimination over the desired substitution (SN1 or SN2) pathway. These include high reaction temperatures, the use of a strong or sterically hindered base, and the choice of solvent.[1][2] For cyclohexyl systems, the stereochemistry of the substrate is also a critical factor, as the E2 mechanism requires a specific anti-periplanar geometry between a β-hydrogen and the leaving group.[3]
Q2: How can I minimize the formation of the elimination byproduct and increase the yield of the substitution product?
A2: To favor substitution, you should carefully control the reaction conditions. Key strategies include:
-
Lowering the Temperature: Substitution reactions generally have a lower activation energy than elimination reactions.[4] Therefore, running the reaction at a lower temperature will kinetically favor the substitution pathway.[5][6]
-
Choosing the Right Nucleophile/Base: Use a strong nucleophile that is a weak base.[7] Species like azide (N₃⁻), cyanide (CN⁻), or acetate (CH₃CO₂⁻) are excellent choices.[7] Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK), as they preferentially act as bases to induce elimination.[8][9]
-
Selecting an Appropriate Solvent: For the SN2 pathway, which is often preferred for secondary halides to avoid carbocation rearrangements and E1 competition, a polar aprotic solvent such as acetone, DMSO, or DMF is ideal.[10][11] These solvents enhance the reactivity of the nucleophile without solvating it as heavily as polar protic solvents do.[10]
-
Considering the Substrate's Stereochemistry: The trans isomer of this compound is significantly less likely to undergo an E2 reaction than the cis isomer. This is because the bulky isopropyl group locks the cyclohexane ring in a conformation where it is equatorial. In the trans isomer, this forces the bromine into an equatorial position, which cannot achieve the required trans-diaxial alignment with any β-hydrogens for an E2 reaction to occur readily.[12]
Q3: Does the choice between a protic and an aprotic solvent really make a difference?
A3: Yes, the solvent choice is critical.
-
Polar aprotic solvents (e.g., acetone, DMF, DMSO) are recommended for SN2 reactions. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.[10]
-
Polar protic solvents (e.g., water, ethanol, methanol) can slow down SN2 reactions by forming a "cage" of solvent molecules around the nucleophile through hydrogen bonding, thus decreasing its nucleophilicity.[10][13] These solvents are better suited for SN1 reactions as they can stabilize the carbocation intermediate, but SN1 reactions almost always have a competing E1 elimination pathway.[14]
Q4: What role does steric hindrance play in this specific reaction?
A4: Steric hindrance is a major factor. The bulky propan-2-yl (isopropyl) group on the cyclohexane ring dictates the most stable chair conformation, where it occupies an equatorial position to minimize 1,3-diaxial interactions.[15][16][17] This conformational preference influences the position of the bromine atom (axial vs. equatorial) and, consequently, the feasibility of the E2 elimination pathway.[18] Furthermore, using a sterically hindered (bulky) base, such as potassium tert-butoxide, will favor elimination because it is easier for the base to abstract a sterically accessible proton on the periphery of the molecule than to perform a backside attack on the carbon atom bearing the leaving group.[1][8]
Troubleshooting Guide: High Elimination Yield
If you are observing a higher-than-expected yield of the alkene byproduct, consult the following guide.
| Observation/Problem | Potential Cause | Recommended Solution |
| High Alkene Yield | Reaction temperature is too high. Elimination is entropically favored and has a higher activation energy, making it more competitive at elevated temperatures.[4][5] | Lower the reaction temperature. If the reaction is too slow, consider a more reactive nucleophile or a longer reaction time at a lower temperature. |
| The nucleophile is acting as a strong base. Reagents like hydroxides (OH⁻) or alkoxides (RO⁻) are strong bases and will promote E2 elimination, especially with secondary halides.[19][20] | Replace the reagent with a strong nucleophile that is a weak base. Good candidates include NaN₃, NaCN, NaI, or CH₃COONa.[7] | |
| A sterically hindered base is being used. Bulky bases (e.g., potassium tert-butoxide, diisopropylethylamine) are designed to favor elimination by abstracting less hindered protons.[9] | Switch to a smaller, less sterically hindered nucleophile like those listed above. | |
| The solvent is polar protic. Solvents like ethanol or water can promote E1 reactions by stabilizing the carbocation intermediate and can favor E2 over SN2 by solvating the nucleophile.[10] | Use a polar aprotic solvent, such as acetone or DMSO, to enhance nucleophilicity and favor the SN2 pathway.[11] | |
| The cis isomer of the substrate is being used. In the cis isomer, the bromine atom is forced into an axial position, which is the required geometry for a rapid E2 elimination.[3][12] | If possible, use the trans isomer, where the equatorial bromine atom makes the E2 pathway highly unfavorable. If the cis isomer must be used, strict control over temperature and the use of a non-basic nucleophile are critical. |
Data Summary: Factors Influencing Substitution vs. Elimination
The following table summarizes the general effects of key experimental variables on the four competing reaction mechanisms for a secondary alkyl halide like this compound.
| Factor | SN2 Reaction | SN1 Reaction | E2 Reaction | E1 Reaction |
| Substrate | Secondary (2°) | Secondary (2°), Tertiary (3°) | Secondary (2°), Tertiary (3°) | Secondary (2°), Tertiary (3°) |
| Nucleophile/Base | Strong Nucleophile, Weak Base (e.g., I⁻, CN⁻, N₃⁻)[7] | Weak Nucleophile, Weak Base (e.g., H₂O, ROH) | Strong, Bulky Base Favored (e.g., t-BuOK)[8] | Weak Base (e.g., H₂O, ROH) |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO)[10] | Polar Protic (e.g., H₂O, EtOH)[10] | Less polar solvents are viable. | Polar Protic (e.g., H₂O, EtOH)[14] |
| Temperature | Low Temperature[5] | Low Temperature | High Temperature[2][4] | High Temperature |
| Stereochemistry | Backside attack required; inversion of configuration. | Racemization. | Anti-periplanar (trans-diaxial in cyclohexanes) required.[3] | No specific requirement. |
| Overall Preference | Favored | Possible, but competes with E1. | Strongly Disfavored | Competes with SN1, disfavored. |
Experimental Protocol: Maximizing SN2 Product
This protocol is designed to favor the SN2 pathway for the reaction of trans-1-bromo-4-(propan-2-yl)cyclohexane with sodium azide.
Objective: To synthesize cis-1-azido-4-(propan-2-yl)cyclohexane with minimal elimination byproduct.
Materials:
-
trans-1-bromo-4-(propan-2-yl)cyclohexane (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Add trans-1-bromo-4-(propan-2-yl)cyclohexane (1.0 eq) and sodium azide (1.5 eq) to the flask.
-
Solvent: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the alkyl halide.
-
Reaction: Stir the mixture at a controlled low temperature, typically between 25°C and 40°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). Note: Higher temperatures will increase the rate of reaction but may also increase the amount of elimination byproduct.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash it sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and finally brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography or distillation to isolate the desired cis-1-azido-4-(propan-2-yl)cyclohexane.
Visualization of Reaction Control
The following diagram illustrates the decision-making process for favoring substitution over elimination.
Caption: Decision pathway for maximizing substitution products.
References
- 1. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. users.wfu.edu [users.wfu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. One moment, please... [chemistrysteps.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Stereoisomers [www2.chemistry.msu.edu]
- 18. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
handling and safety precautions for 1-bromo-4-(propan-2-yl)cyclohexane
Technical Support Center: 1-bromo-4-(propan-2-yl)cyclohexane
This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary identifiers?
A1: this compound is a halogenated cycloalkane. Its key identifiers are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-bromo-4-propan-2-ylcyclohexane | [1] |
| Molecular Formula | C₉H₁₇Br | [1][2] |
| Molecular Weight | 205.13 g/mol | [1] |
| CAS Number | 1341365-34-1 | [1][3] |
| Canonical SMILES | CC(C)C1CCC(Br)CC1 | [3] |
Q2: What are the main hazards associated with this compound?
A2: According to GHS classifications, this compound is a flammable liquid and vapor[1]. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
Q3: What are the known physical and chemical properties?
A3: The table below summarizes the key physical and chemical properties.
| Property | Value |
| Molecular Weight | 205.13 g/mol [1] |
| Molecular Formula | C₉H₁₇Br[1] |
| XLogP3-AA | 3.8[1] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
| Exact Mass | 204.05136 Da[1] |
| Monoisotopic Mass | 204.05136 Da[1] |
| Topological Polar Surface Area | 0 Ų[1] |
| Heavy Atom Count | 10 |
Troubleshooting and Handling Guide
Q4: What personal protective equipment (PPE) is required when handling this chemical?
A4: You must wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles conforming to approved standards (e.g., NIOSH or EN 166)[4][5]. If ventilation is inadequate or there is a risk of inhaling vapors, a suitable respirator should be used[5]. Always handle this chemical in a well-ventilated area or under a chemical fume hood.
Q5: What are the correct storage conditions for this compound?
A5: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[4]. Keep it away from heat, sparks, open flames, and other ignition sources[4]. It is also advised to protect it from light and to store it locked up[4].
Q6: What materials are incompatible with this compound?
A6: Avoid contact with strong oxidizing agents[4].
Q7: The compound is not behaving as expected in my reaction. What could be the issue?
A7: Inconsistent results can arise from improper handling or storage. Ensure the compound has been stored away from heat, light, and air to prevent degradation. As an alkyl halide, it can undergo elimination or substitution reactions, so ensure your reaction conditions (solvent, temperature, base) are appropriate for the desired outcome.
Q8: What is the recommended procedure for disposing of this chemical and its container?
A8: Disposal must be conducted at an approved waste disposal plant[4]. Do not let the product enter drains[5]. Dispose of contaminated containers in the same manner as the product. Always follow local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Q9: What should I do in case of accidental skin or eye contact?
A9:
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[4][5].
-
Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes[4]. Seek immediate medical attention[4].
Q10: What is the first aid procedure for inhalation or ingestion?
A10:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell or is not breathing, call a poison center or doctor and provide artificial respiration if necessary[4][5].
-
Ingestion: Rinse the mouth with water[4][5]. Do NOT induce vomiting, as there is a risk of aspiration[6]. Call a physician or poison control center immediately[7].
Q11: How should a small spill be handled?
A11: For small spills, follow the detailed protocol below. For large spills, evacuate the area and consult with emergency responders.
Experimental Protocol: Small Spill Cleanup
This protocol outlines the necessary steps for safely managing a small laboratory spill of this compound.
1. Immediate Response & Area Securement:
- Alert personnel in the immediate area.
- Remove all sources of ignition (e.g., turn off hot plates, extinguish open flames)[4][5].
- Ensure the area is well-ventilated. Work under a fume hood if the spill occurs there.
2. Don Personal Protective Equipment (PPE):
- Wear chemically resistant gloves (e.g., nitrile), a lab coat, and splash goggles or a face shield[4].
- If vapors are significant, use a respirator with an appropriate cartridge[5].
3. Spill Containment & Absorption:
- Cover drains to prevent the chemical from entering the sewer system.
- Soak up the spill with an inert absorbent material such as sand, silica gel, or commercial sorbent pads[4][7]. Do not use combustible materials like paper towels.
4. Collection & Cleaning:
- Using non-sparking tools, carefully collect the absorbent material and place it into a suitable, labeled, and sealable container for hazardous waste disposal[4].
- Clean the affected area with soap and water.
5. Disposal:
- Dispose of the sealed container and any contaminated PPE through your institution's hazardous waste program, in accordance with all local and national regulations.
Visual Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1341365-34-1 | Buy Now [molport.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Characterization of Byproducts in 1-Bromo-4-(propan-2-yl)cyclohexane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-4-(propan-2-yl)cyclohexane. The focus is on identifying and characterizing common byproducts encountered during synthesis and reaction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
The most prevalent byproducts arise from elimination reactions, competing with the desired substitution pathways. The primary elimination byproduct is 4-isopropylcyclohexene . Depending on the reaction conditions (e.g., base strength, solvent, temperature), you may also observe isomeric cyclohexene byproducts or products from substitution reactions (SN1 or SN2).
Q2: My reaction is yielding a significant amount of an alkene instead of the expected substitution product. Why is this happening?
This is a classic case of elimination (E2) competing with substitution (SN2/SN1). This competition is heavily influenced by:
-
Base/Nucleophile: Strong, bulky bases favor elimination. For instance, using sodium ethoxide in ethanol is a common method to promote dehydrohalogenation to form an alkene.[1][2][3]
-
Solvent: Polar aprotic solvents may favor SN2, while polar protic solvents can promote both SN1 and E1.
-
Temperature: Higher temperatures generally favor elimination over substitution.
-
Stereochemistry: The stereoisomer (cis or trans) of the starting material dramatically impacts the rate of E2 elimination.[4][5]
Q3: How does the stereochemistry (cis vs. trans) of this compound affect byproduct formation?
The stereochemistry is critical, particularly for E2 elimination reactions. The E2 mechanism requires an anti-periplanar arrangement between the leaving group (bromide) and a beta-hydrogen.
-
Cis Isomer: In the most stable chair conformation of the cis isomer, the bulky isopropyl group occupies an equatorial position, forcing the bromine atom into an axial position. This axial bromine is anti-periplanar to two axial beta-hydrogens, making the E2 elimination reaction very fast.[2][5][6]
-
Trans Isomer: For the trans isomer, the most stable conformation has both the isopropyl group and the bromine in equatorial positions. To achieve the necessary anti-periplanar geometry for E2, the ring must flip to a much less stable conformation where both groups are axial. This high energy barrier makes the E2 reaction significantly slower for the trans isomer.[2][7]
Consequently, the cis isomer of 1-bromo-4-(substituted)cyclohexane reacts much more rapidly via E2 elimination than the trans isomer.[1][3]
Q4: What are the recommended analytical techniques for identifying and quantifying these byproducts?
The primary methods for characterizing byproducts in your reaction mixture are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
GC-MS: This technique is ideal for separating the components of the reaction mixture (starting material, product, byproducts) and providing mass spectra for each, aiding in their identification.[8][9][10]
-
¹H and ¹³C NMR: NMR provides detailed structural information about the isolated products. For example, the presence of vinylic protons (protons on the double bond) in the ¹H NMR spectrum is a clear indicator of an alkene byproduct.[11][12]
Troubleshooting Guides
Problem: My GC-MS analysis shows unexpected peaks.
-
Possible Cause 1: Isomeric Byproducts. You may be seeing both the cis and trans isomers of your starting material or product.
-
Possible Cause 2: Elimination Byproducts. An alkene byproduct like 4-isopropylcyclohexene is a common impurity. Check the mass spectrum for a molecular ion corresponding to C₉H₁₆.
-
Possible Cause 3: Dibrominated Species. Depending on the synthetic route, trace amounts of dibrominated byproducts could be present.[13]
-
Solution:
-
Analyze the mass spectrum of each peak to determine its molecular weight.
-
Compare the fragmentation patterns to known spectra in a database (e.g., NIST).
-
If standards are available, run them under the same GC-MS conditions to compare retention times.
-
Problem: The reaction is proceeding extremely slowly, even with a strong base.
-
Possible Cause: You may be starting with the trans isomer of this compound, which undergoes E2 elimination much more slowly than the cis isomer.[2][3]
-
Solution:
-
Confirm the stereochemistry of your starting material using NMR or other characterization techniques.
-
If E2 elimination is the desired reaction and you have the trans isomer, you may need to use more forcing conditions (higher temperature, longer reaction time), though this may lead to other side reactions.
-
Consider if an alternative reaction mechanism (e.g., E1) could be promoted under different conditions.
-
Data Presentation
Table 1: Typical GC-MS Data for Reaction Components
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Mass Spec. Fragments (m/z) |
| This compound | C₉H₁₇Br | 205.13 | 204/206 (M+), 125 (M-Br), 83, 43 |
| 4-Isopropylcyclohexene (Elimination Byproduct) | C₉H₁₆ | 124.22 | 124 (M+), 109, 81, 67 |
| 4-Isopropylcyclohexanol (Substitution Byproduct) | C₉H₁₈O | 142.24 | 142 (M+), 124 (M-H₂O), 99, 81 |
Note: Mass spectrometry fragments are predicted based on common fragmentation patterns. Actual results may vary based on instrumentation.
Table 2: Characteristic ¹H NMR Chemical Shifts for 4-Isopropylcyclohexene Byproduct
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic Protons (-CH=CH-) | 5.5 - 6.0 | Multiplet |
| Allylic Protons (-CH-C=C) | 2.0 - 2.5 | Multiplet |
| Isopropyl Methine Proton (-CH(CH₃)₂) | 1.5 - 2.0 | Multiplet |
| Isopropyl Methyl Protons (-CH(CH₃)₂) | 0.8 - 1.0 | Doublet |
Note: Shifts are approximate and can vary based on the solvent and spectrometer frequency.[11]
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Quench a small aliquot of the reaction mixture. Extract the organic components using a suitable solvent (e.g., diethyl ether, dichloromethane). Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration (~1 mg/mL).
-
Instrumentation:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Set to 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Detector: Use electron ionization (EI) at 70 eV. Scan from m/z 40 to 400.
-
-
Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify each peak by comparing its mass spectrum with a reference library and the data in Table 1.
Protocol 2: ¹H NMR Spectroscopy for Product Characterization
-
Sample Preparation: Isolate the byproduct of interest using column chromatography or preparative GC. Dissolve ~5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.
-
-
Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts and splitting patterns (multiplicity) to confirm the structure, paying close attention to the characteristic vinylic and allylic proton signals for alkene byproducts as listed in Table 2.
Mandatory Visualizations
Caption: Workflow for byproduct identification using GC-MS.
Caption: E2 anti-periplanar requirement in the cis isomer.
Caption: Troubleshooting unexpected elimination byproducts.
References
- 1. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... | Study Prep in Pearson+ [pearson.com]
- 2. When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide .. [askfilo.com]
- 3. Solved When cis -1-bromo-4-tert -butylcyclohexane is | Chegg.com [chegg.com]
- 4. chegg.com [chegg.com]
- 5. Answered: Cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination, with sodium hydroxide, 5000 times faster than does trans-1-bromo-4-isopropylcyclohexane. Fully… | bartleby [bartleby.com]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. For this post-lab, you will be analyzing the GC-MS | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Conformational study of cyclohexene oxide by dynamic NMR spectroscopy and ab initio molecular orbital calculations | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. 1-Bromo-4-(2-bromopropan-2-yl)-1-methylcyclohexane | C10H18Br2 | CID 21900432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 1-Bromo-4-(propan-2-yl)cyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-bromo-4-(propan-2-yl)cyclohexane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on achieving high stereoselectivity and yield.
Issue 1: Low Diastereoselectivity in the Synthesis of cis-1-Bromo-4-(propan-2-yl)cyclohexane
When synthesizing the cis-isomer, the goal is to achieve an inversion of stereochemistry from the corresponding trans-4-isopropylcyclohexanol. Low diastereoselectivity often indicates competing reaction mechanisms.
| Potential Cause | Troubleshooting Steps |
| SN1 Pathway Competition: The reaction conditions may favor a carbocation intermediate, leading to a mixture of cis and trans products. | - Choice of Reagent: Employ reagents that strongly favor an SN2 mechanism, such as Phosphorus Tribromide (PBr₃) or the Appel reaction (CBr₄, PPh₃). These reagents convert the hydroxyl group into a good leaving group in situ without the formation of a free carbocation. - Solvent: Use aprotic solvents like diethyl ether or tetrahydrofuran (THF) to disfavor the formation and stabilization of carbocation intermediates. - Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to suppress the SN1 pathway, which typically has a higher activation energy. |
| Starting Material Purity: The trans-4-isopropylcyclohexanol starting material may be contaminated with the cis-isomer. | - Isomer Separation: Purify the starting alcohol mixture using column chromatography or fractional distillation to obtain the pure trans-isomer. |
| Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomerization of the product. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and quench it as soon as the starting material is consumed. |
Issue 2: Low Yield of trans-1-Bromo-4-(propan-2-yl)cyclohexane
The synthesis of the trans-isomer often involves a reaction that proceeds with retention of stereochemistry or through a carbocation intermediate that is selectively trapped.
| Potential Cause | Troubleshooting Steps |
| Elimination Byproducts: The use of strong acids like HBr can lead to E1 elimination, especially at higher temperatures, forming 4-isopropylcyclohexene. | - Temperature Control: Keep the reaction temperature low to minimize elimination. - Choice of Reagents: Consider alternative methods that favor substitution over elimination. |
| Incomplete Reaction: The conversion of the alcohol to the bromide may be incomplete. | - Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature for the chosen method. For hydrobromic acid, this may involve stirring for an extended period. - Reagent Concentration: Use a sufficient excess of the brominating agent. |
| Carbocation Rearrangement: Although less likely in this specific structure, carbocation rearrangements can occur in other substituted cyclohexanes, leading to undesired products. | - Reaction Conditions: Use conditions that minimize the lifetime of the carbocation. |
Frequently Asked Questions (FAQs)
Q1: What is the most stable conformation of this compound?
The most stable conformation for both the cis and trans isomers is the chair conformation where the bulky isopropyl group occupies an equatorial position to minimize steric strain.
-
In trans-1-bromo-4-(propan-2-yl)cyclohexane , the most stable conformation has both the isopropyl group and the bromine atom in equatorial positions.
-
In cis-1-bromo-4-(propan-2-yl)cyclohexane , the most stable conformation has the isopropyl group in an equatorial position and the bromine atom in an axial position.
Q2: How can I synthesize cis-1-bromo-4-(propan-2-yl)cyclohexane with high stereoselectivity?
To synthesize the cis-isomer with high stereoselectivity, you should start with trans-4-isopropylcyclohexanol and use a reaction that proceeds with inversion of configuration (SN2 mechanism). The Appel reaction is a suitable choice.[1][2][3][4]
Q3: What is the best method to synthesize trans-1-bromo-4-(propan-2-yl)cyclohexane?
Synthesizing the trans-isomer with high stereoselectivity can be more challenging. One approach is to start with cis-4-isopropylcyclohexanol and use a method that proceeds with retention of stereochemistry. Another approach is the reaction of 4-isopropylcyclohexene with HBr, which proceeds via a bromonium ion intermediate and results in anti-addition, but this may yield a mixture of products depending on the starting alkene. A common method is the reaction of the cis-alcohol with hydrobromic acid, which proceeds through an SN1-like mechanism. The carbocation intermediate is then attacked by the bromide ion, preferentially from the equatorial direction to yield the trans product.
Q4: How can I separate the cis and trans isomers of this compound?
Separation of the cis and trans isomers can be achieved by physical methods based on their different physical properties.
-
Column Chromatography: This is a common laboratory technique to separate diastereomers. The separation is based on the differential adsorption of the isomers on a stationary phase (e.g., silica gel).
-
Fractional Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation can be employed for separation on a larger scale.
Q5: How can I confirm the stereochemistry of my product?
The stereochemistry of the synthesized this compound isomers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the proton attached to the carbon bearing the bromine atom (the methine proton) with the adjacent protons can provide information about its axial or equatorial position, thus revealing the cis or trans configuration.
Experimental Protocols
Protocol 1: Synthesis of cis-1-Bromo-4-(propan-2-yl)cyclohexane via Appel Reaction (SN2)
This protocol describes the conversion of trans-4-isopropylcyclohexanol to cis-1-bromo-4-(propan-2-yl)cyclohexane with inversion of stereochemistry.
| Step | Procedure |
| 1. Reagents and Setup | In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve trans-4-isopropylcyclohexanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. |
| 2. Cooling | Cool the solution to 0 °C in an ice bath. |
| 3. Addition of Bromine Source | Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM to the reaction mixture dropwise. |
| 4. Reaction | Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC. |
| 5. Work-up | Once the reaction is complete, filter the mixture to remove the triphenylphosphine oxide precipitate. Wash the precipitate with cold DCM. Concentrate the filtrate under reduced pressure. |
| 6. Purification | Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure cis-1-bromo-4-(propan-2-yl)cyclohexane. |
Protocol 2: Synthesis of trans-1-Bromo-4-(propan-2-yl)cyclohexane via Hydrobromic Acid (SN1-like)
This protocol describes the conversion of cis-4-isopropylcyclohexanol to trans-1-bromo-4-(propan-2-yl)cyclohexane.
| Step | Procedure |
| 1. Reagents and Setup | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cis-4-isopropylcyclohexanol (1.0 eq) and a 48% aqueous solution of hydrobromic acid (3.0 eq). |
| 2. Reaction | Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by GC. |
| 3. Cooling and Extraction | Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Shake and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. |
| 4. Drying and Concentration | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. |
| 5. Purification | Purify the crude product by fractional distillation or column chromatography on silica gel to obtain the pure trans-1-bromo-4-(propan-2-yl)cyclohexane. |
Visualizations
Caption: Synthetic pathways for cis and trans isomers.
Caption: Troubleshooting low diastereoselectivity.
References
Technical Support Center: Removal of Unreacted (Propan-2-yl)cyclohexane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted (propan-2-yl)cyclohexane from experimental reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted (propan-2-yl)cyclohexane?
A1: The most common and effective methods for removing unreacted (propan-2-yl)cyclohexane, a non-polar hydrocarbon, are distillation, liquid-liquid extraction, and flash chromatography. The choice of method depends on the properties of the desired product, the scale of the reaction, and the available equipment.
Q2: When is distillation a suitable method for removal?
A2: Distillation is suitable when there is a significant difference in boiling points (ideally >50 °C) between (propan-2-yl)cyclohexane and the desired product.[1][2] Simple distillation can be used if the product is a solid or a liquid with a much higher boiling point.[1] For products with closer boiling points, fractional distillation is necessary.[2] Given that (propan-2-yl)cyclohexane is a high-boiling point solvent, this method is often used to remove lower-boiling desired products.
Q3: How can I remove (propan-2-yl)cyclohexane if my product is heat-sensitive?
A3: For heat-sensitive compounds, vacuum distillation is the recommended approach.[2] By reducing the pressure, the boiling point of (propan-2-yl)cyclohexane is lowered, allowing for its removal at a lower temperature and minimizing the risk of product degradation.[3]
Q4: When should I consider liquid-liquid extraction?
A4: Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubility in two immiscible liquids.[4] This method is particularly useful when your desired product has significantly different polarity from the non-polar (propan-2-yl)cyclohexane. For instance, if your product is polar, it can be extracted into an aqueous phase, leaving the non-polar solvent behind.[4]
Q5: What is the role of flash chromatography in removing (propan-2-yl)cyclohexane?
A5: Flash chromatography is a preparative purification technique that separates compounds based on their affinity for a stationary phase (e.g., silica gel) and a mobile phase (eluent).[5][6] Since (propan-2-yl)cyclohexane is non-polar, it will move quickly through a polar stationary phase like silica gel with a non-polar eluent. This allows for the separation of more polar products, which will have a stronger interaction with the stationary phase and elute later.[7]
Troubleshooting Guides
Distillation
| Issue | Possible Cause | Solution |
| Slow or no distillation | Insufficient heating; Heat loss from the apparatus.[8] | Increase the temperature of the heating mantle gradually. Insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss.[3][8] |
| Bumping or uneven boiling | Superheating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.[9] |
| Product codistills with the solvent | Boiling points are too close; Distillation rate is too fast. | Use a fractionating column for better separation.[9] Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[8] |
| Product decomposition | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of (propan-2-yl)cyclohexane.[2] |
Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Emulsion formation | Vigorous shaking; High concentration of solutes. | Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[10] |
| Poor separation of layers | The densities of the two phases are too similar. | Add a solvent that is miscible with one phase to alter its density. Centrifugation can also aid in separating the layers. |
| Desired product remains in the organic layer | The product is not sufficiently polar to move into the aqueous phase. | If the product has acidic or basic functionality, perform a chemical extraction by adding a dilute base or acid to the aqueous layer to form a water-soluble salt of your product.[10][11] |
Flash Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of product and solvent | Incorrect solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for your desired compound.[5][12] |
| Cracking of the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[5][13] |
| Broad or tailing peaks | Overloading the column with the sample; The sample is not sufficiently soluble in the eluent. | Use a larger column or reduce the amount of sample loaded.[6] Dissolve the sample in a minimal amount of a solvent in which it is highly soluble before loading it onto the column.[5] |
Quantitative Data Summary
| Property | (Propan-2-yl)cyclohexane | Notes |
| Molecular Formula | C9H18 | [14] |
| Molecular Weight | 126.24 g/mol | [14] |
| Boiling Point | ~154-156 °C (estimated) | The boiling point is expected to be similar to other C9 hydrocarbons. For comparison, the boiling point of nonane is 151 °C. |
| Polarity | Non-polar | As a hydrocarbon, it is immiscible with water and soluble in other non-polar organic solvents.[15][16] |
| Solubility | Insoluble in water.[17] Soluble in common organic solvents like ethanol, DMSO.[18] |
Experimental Protocols
Protocol 1: Removal by Simple Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place the reaction mixture containing the desired product and unreacted (propan-2-yl)cyclohexane into the round-bottom flask. Add boiling chips or a stir bar.
-
Distillation: Heat the flask gently using a heating mantle. The (propan-2-yl)cyclohexane will begin to vaporize, condense in the condenser, and collect in the receiving flask.
-
Monitoring: Monitor the temperature at the distillation head. The temperature should remain constant at the boiling point of (propan-2-yl)cyclohexane during the distillation.
-
Completion: Stop the distillation when the temperature begins to rise or when most of the solvent has been collected, leaving the desired, less volatile product in the distillation flask.
Protocol 2: Removal by Liquid-Liquid Extraction
-
Solvent Selection: Choose an extraction solvent that is immiscible with (propan-2-yl)cyclohexane and in which your desired product has high solubility. Typically, a polar solvent like water is used if the product is polar.
-
Extraction: Transfer the reaction mixture and the extraction solvent to a separatory funnel.
-
Mixing: Stopper the funnel and gently invert it several times to allow for the partitioning of the product between the two phases. Vent the funnel periodically to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower layer into a clean flask.
-
Repeat: Repeat the extraction process with fresh extraction solvent two to three times to maximize the recovery of the product.
-
Combine and Dry: Combine the extracts containing the desired product. If the extract is aqueous, it may require further workup. If it is an organic extract, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.
Protocol 3: Removal by Flash Chromatography
-
Column Packing: Pack a chromatography column with silica gel as a slurry in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through the column.
-
Fraction Collection: The non-polar (propan-2-yl)cyclohexane will elute first. Collect fractions in test tubes and monitor the elution of the desired product using TLC.
-
Isolation: Once the desired product begins to elute, collect the corresponding fractions. Combine the pure fractions and remove the eluent by rotary evaporation to isolate the purified product.
Workflow and Logic Diagrams
Caption: Decision workflow for selecting a removal method.
Safety Precautions
(Propan-2-yl)cyclohexane is a flammable hydrocarbon. Always handle it in a well-ventilated fume hood and away from ignition sources.[19][20][21][22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][23] In case of skin contact, wash the affected area thoroughly with soap and water.[21] For eye contact, rinse cautiously with water for several minutes.[23]
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. How To [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. Chromatography [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistai.org [chemistai.org]
- 10. columbia.edu [columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. (propan-2-yl)cyclohexane | 696-29-7 | Buy Now [molport.com]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. shodex.com [shodex.com]
- 17. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 18. (Propan-2-yl)cyclohexane | Organic reagent | TargetMol [targetmol.com]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. chemos.de [chemos.de]
- 21. carlroth.com [carlroth.com]
- 22. carlroth.com [carlroth.com]
- 23. enamine.enamine.net [enamine.enamine.net]
analytical methods for determining the purity of 1-bromo-4-(propan-2-yl)cyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of 1-bromo-4-(propan-2-yl)cyclohexane. It is intended for researchers, scientists, and drug development professionals.
General Workflow for Purity Analysis
The following diagram outlines the general workflow for assessing the purity of this compound.
Caption: General workflow for the purity analysis of this compound.
Gas Chromatography (GC) Analysis
Gas chromatography is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound.
Frequently Asked Questions (FAQs) - GC Analysis
-
Q1: What is the most suitable GC column for analyzing this compound? A1: A non-polar or mid-polarity column is generally recommended. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is a good starting point, offering a good balance of selectivity for halogenated compounds and their potential impurities.
-
Q2: What are the typical instrument parameters for GC analysis? A2: The optimal parameters can vary depending on the specific instrument and column. However, a general set of starting parameters is provided in the table below.
-
Q3: How can I identify unknown peaks in my chromatogram? A3: If your GC system is coupled with a mass spectrometer (GC-MS), you can analyze the mass spectrum of the unknown peak to elucidate its structure. If you are using a Flame Ionization Detector (FID), you may need to synthesize potential impurities and run them as standards to compare retention times.
Troubleshooting Guide - GC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Injection of a sample that is too concentrated. | 1. Use a deactivated inlet liner. 2. Condition the column at a high temperature or trim the first few centimeters of the column. 3. Dilute the sample. |
| Ghost Peaks | 1. Contamination from the septum or previous injections. 2. Impure carrier gas. | 1. Replace the septum. Perform a blank run with just the solvent. 2. Ensure high-purity carrier gas and install appropriate gas traps. |
| Poor Resolution | 1. Inappropriate temperature program. 2. Carrier gas flow rate is too high or too low. 3. Column is overloaded. | 1. Optimize the temperature ramp rate. A slower ramp can improve resolution. 2. Optimize the carrier gas flow rate to achieve the best efficiency for your column. 3. Inject a smaller volume or a more dilute sample. |
| Baseline Noise/Drift | 1. Column bleed at high temperatures. 2. Contaminated detector. 3. Leaks in the system. | 1. Ensure the oven temperature does not exceed the column's maximum operating temperature. 2. Clean the detector according to the manufacturer's instructions. 3. Perform a leak check of the system. |
Experimental Protocol: GC-FID
This protocol provides a general starting point for the analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Table 1: GC-FID Instrumental Parameters
| Parameter | Value |
| Column | 5% Diphenyl / 95% Dimethyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram using the parameters outlined in Table 1.
-
Analysis: Integrate the peaks in the chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment, providing detailed information about the chemical environment of atoms within a molecule.
Frequently Asked Questions (FAQs) - NMR Analysis
-
Q1: Which NMR experiments are most useful for purity determination? A1: ¹H NMR is the primary experiment for quantitative purity analysis (qNMR). It allows for the determination of purity by integrating the signals of the analyte against a certified internal standard of known concentration. ¹³C NMR is useful for confirming the structure and identifying impurities with different carbon skeletons.
-
Q2: Why do the signals for the cyclohexane ring protons in my ¹H NMR spectrum look complex and overlapping? A2: The complexity arises from the rigid chair conformation of the cyclohexane ring, which leads to different chemical environments for the axial and equatorial protons. This results in complex splitting patterns (second-order effects) that may not follow the simple n+1 rule.[1][2]
-
Q3: How can I simplify the complex proton signals of the cyclohexane ring? A3: Acquiring the spectrum on a higher field NMR instrument (e.g., 500 MHz or higher) can improve signal dispersion and simplify the spectrum. 2D NMR experiments like COSY can also help in assigning the coupled proton signals.
Troubleshooting Guide - NMR Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | 1. Poor shimming of the magnetic field. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities. | 1. Re-shim the instrument. 2. Dilute the sample. 3. Filter the sample through a small plug of silica gel. |
| Overlapping Signals | 1. Insufficient magnetic field strength. 2. Inappropriate solvent choice. | 1. Use a higher field NMR spectrometer if available. 2. Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts. |
| Impurity peaks from solvent | 1. Residual protonated solvent in the deuterated solvent. | 1. Note the characteristic chemical shifts of common NMR solvents and subtract their contribution if necessary. For example, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm. |
| Inaccurate Integration | 1. Poor baseline correction. 2. Overlapping peaks. 3. Insufficient relaxation delay (d1) for quantitative analysis. | 1. Manually correct the baseline before integration. 2. Use deconvolution software to separate overlapping signals. 3. For qNMR, ensure the relaxation delay is at least 5 times the longest T₁ of the protons being integrated. |
Experimental Protocol: ¹H NMR
This protocol provides a general procedure for acquiring a ¹H NMR spectrum for purity assessment.
Table 2: ¹H NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) |
| Temperature | 298 K |
| Pulse Program | Standard 90° pulse |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay (d1) | 1-5 seconds (use >5x T₁ for quantitative analysis) |
| Number of Scans | 8-16 |
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.
-
Analysis: Acquire the ¹H NMR spectrum using the parameters in Table 2.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Interpretation: Integrate the signals and assign them to the respective protons in the molecule. The presence of unexpected signals may indicate impurities.
Logical Relationship for Troubleshooting NMR Peak Splitting
The following diagram illustrates the decision-making process when encountering complex or unexpected peak splitting in the NMR spectrum of a substituted cyclohexane.
Caption: Troubleshooting logic for complex NMR peak splitting in substituted cyclohexanes.
References
Technical Support Center: Synthesis of 1-Bromo-4-(propan-2-yl)cyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-bromo-4-(propan-2-yl)cyclohexane, with a focus on scaling up the process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when moving from laboratory to pilot plant or production scale.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient mixing. - Formation of side products (e.g., 4-isopropylcyclohexene). | - Monitor the reaction progress using techniques like GC or TLC to ensure completion. - Optimize the reaction temperature; for secondary alcohols, gentle heating is often necessary.[1] - Ensure efficient agitation, especially in larger reactors, to maintain a homogenous reaction mixture. - Consider using a higher concentration of hydrobromic acid to favor substitution over elimination.[2] |
| Formation of Significant Amounts of 4-Isopropylcyclohexene (Elimination Byproduct) | - High reaction temperature. - Use of a strong, non-nucleophilic base. - Prolonged reaction time at elevated temperatures. | - Carefully control the reaction temperature to minimize elimination, which is favored at higher temperatures. - The reaction is typically acid-catalyzed; ensure no strong bases are present. - Monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure to heat. |
| Presence of Unreacted 4-(Propan-2-yl)cyclohexanol in the Product | - Insufficient amount of brominating agent (e.g., HBr). - Short reaction time. - Poor mass transfer in a heterogeneous mixture. | - Use a stoichiometric excess of the brominating agent. - Increase the reaction time and monitor for the disappearance of the starting alcohol. - Improve mixing to ensure proper contact between the alcohol and the brominating agent. |
| Formation of Di(4-isopropylcyclohexyl) ether | - High concentration of the starting alcohol. - Insufficient acid catalyst. | - Maintain a high concentration of the bromide ion to favor the formation of the alkyl bromide. - Ensure sufficient protonation of the alcohol by the acid to facilitate its conversion to a good leaving group. |
| Discoloration of the Reaction Mixture or Product | - Oxidation of bromide to bromine. - Decomposition of organic materials at high temperatures. | - Use a reducing agent, such as sodium bisulfite, during the workup to remove any free bromine. - Avoid excessive heating during the reaction and distillation. |
| Difficulties in Phase Separation During Workup | - Formation of emulsions, especially at larger scales. - Similar densities of the organic and aqueous layers. | - Add a saturated brine solution to increase the density of the aqueous layer and help break emulsions. - Allow sufficient time for the layers to separate. Gentle agitation or centrifugation (on a smaller scale) can also be effective. |
| Cis/Trans Isomerization of the Product | - The reaction mechanism for secondary alcohols can proceed through both SN1 and SN2 pathways, potentially leading to a mixture of stereoisomers.[3] | - The stereochemical outcome can be influenced by reaction conditions. For retention of stereochemistry, conditions favoring an SN2 mechanism (e.g., lower temperatures, less polar solvents) might be explored, though this can be challenging with secondary alcohols. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of 4-(propan-2-yl)cyclohexanol with hydrogen bromide (HBr).[4] This is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a bromine atom.[2][5]
Q2: What are the typical reaction conditions for the bromination of 4-(propan-2-yl)cyclohexanol with HBr?
A2: As 4-(propan-2-yl)cyclohexanol is a secondary alcohol, the reaction with hydrobromic acid usually requires gentle heating to proceed at a reasonable rate.[1] The reaction can be carried out using concentrated aqueous HBr, sometimes with the addition of a dehydrating agent like sulfuric acid to drive the equilibrium towards the product.[2]
Q3: What are the main challenges when scaling up this synthesis?
A3: Key challenges in scaling up include:
-
Heat Management: The reaction is often exothermic, and efficient heat removal is crucial in large reactors to prevent overheating, which can lead to increased side product formation.
-
Mixing: Ensuring thorough mixing in large volumes is essential for maintaining reaction homogeneity and achieving consistent results. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Purification: Distillation of large quantities of the product requires appropriate equipment to handle the volume and ensure efficient separation from byproducts and unreacted starting materials.
Q4: What side reactions can occur during the synthesis of this compound?
A4: The primary side reactions include:
-
Elimination: Formation of 4-isopropylcyclohexene through the elimination of water. This is more likely at higher temperatures.
-
Ether Formation: Reaction of the starting alcohol with the carbocation intermediate (in an SN1 pathway) or another alcohol molecule to form di(4-isopropylcyclohexyl) ether.
-
Rearrangements: While less common for this specific substrate, carbocation rearrangements are a possibility in reactions involving secondary alcohols.[3]
Q5: How can the purity of the final product be improved?
A5: Purification is typically achieved through a series of steps:
-
Washing: The crude product is washed with water to remove excess acid, with a dilute base (like sodium bicarbonate solution) to neutralize any remaining acid, and finally with brine to aid in phase separation.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).
-
Distillation: The final product is purified by fractional distillation under reduced pressure to separate it from any remaining starting material, byproducts, and solvent.
Q6: Does the stereochemistry of the starting 4-(propan-2-yl)cyclohexanol affect the product?
A6: Yes, the stereochemistry of the starting alcohol can influence the stereochemistry of the product. Since 4-(propan-2-yl)cyclohexanol exists as cis and trans isomers, the resulting this compound will also be a mixture of cis and trans isomers. The reaction of secondary alcohols with HBr can proceed via both SN1 (leading to racemization at the reaction center) and SN2 (leading to inversion of configuration) mechanisms.[3] The ratio of these pathways, and thus the final isomer ratio, depends on the specific reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound from 4-(Propan-2-yl)cyclohexanol
Objective: To synthesize this compound via nucleophilic substitution of 4-(propan-2-yl)cyclohexanol with hydrobromic acid.
Materials:
-
4-(propan-2-yl)cyclohexanol
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (5% aqueous solution)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(propan-2-yl)cyclohexanol and concentrated hydrobromic acid.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to control the initial exotherm.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC until the starting alcohol is consumed.
-
Cooling and Phase Separation: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer containing the product and a lower aqueous layer.
-
Workup:
-
Separate the layers and wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4-(Propan-2-yl)cyclohexanol | C₉H₁₈O | 142.24 | ~220 | ~0.9 |
| This compound | C₉H₁₇Br | 205.14 | ~215-220 | ~1.2 |
Table 2: Indicative Reaction Parameters for Scale-Up
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| 4-(Propan-2-yl)cyclohexanol | 10 g | 1 kg | Ensure purity of starting material. |
| 48% HBr | ~25 mL | ~2.5 L | Molar excess is crucial. Handle with care due to corrosivity. |
| Concentrated H₂SO₄ | ~5 mL | ~500 mL | Add slowly and with efficient cooling. |
| Reaction Temperature | 80-100 °C | 80-100 °C | Requires a reactor with precise temperature control and efficient heat exchange. |
| Reaction Time | 2-4 hours | 4-8 hours | May need to be adjusted based on monitoring. Mass transfer can be limiting at larger scales. |
| Typical Yield | 75-85% | 70-80% | Yields may be slightly lower on a larger scale due to handling losses and less ideal mixing. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... | Study Prep in Pearson+ [pearson.com]
- 3. Draw the cis and trans isomers for the following: a. 1-bromo-4-ch... | Study Prep in Pearson+ [pearson.com]
- 4. This compound | 1341365-34-1 | Buy Now [molport.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Purification of 1-Bromo-4-(propan-2-yl)cyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 1-bromo-4-(propan-2-yl)cyclohexane. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?
A1: For the purification of the relatively non-polar compound this compound, a normal-phase chromatography setup is recommended.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common choice.
-
Mobile Phase: A non-polar solvent system, typically a mixture of hexanes and ethyl acetate, is used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
Q2: How do I determine the optimal solvent system for my column?
A2: The ideal solvent system is determined by running a TLC of your crude product. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product, this compound. This Rf value generally provides the best separation from impurities. You can start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding small increments of ethyl acetate (e.g., 1%, 2%, 5%, etc.) until the target Rf is achieved.
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound is a saturated alkyl halide, it will not be visible under a standard UV lamp. The following visualization techniques can be used:
-
Potassium Permanganate (KMnO₄) Stain: This is an oxidative stain that reacts with many organic compounds, appearing as yellow or brown spots on a purple background.
-
Silver Nitrate (AgNO₃) Stain: Spraying the TLC plate with a dilute solution of silver nitrate and then exposing it to light can reveal alkyl halides as dark spots.[1][2]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots. However, be aware that alcohols, carboxylic acids, and alkyl halides may not stain well with this method.[3]
Q4: What are the common impurities I might encounter?
A4: The synthesis of this compound typically starts from 4-isopropylcyclohexanol. Therefore, common impurities may include:
-
Unreacted 4-isopropylcyclohexanol: This is more polar than the product and will have a lower Rf value.
-
Elimination byproduct (4-isopropylcyclohexene): This is less polar than the product and will have a higher Rf value.
-
Di-brominated or other side products: Depending on the reaction conditions, other halogenated byproducts might be present.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or no recovery of the product | Decomposition on silica gel: Alkyl bromides can be unstable on acidic silica gel, leading to degradation. | - Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine (1-2% in the eluent), to neutralize acidic sites. - Use an alternative stationary phase: Consider using neutral alumina or Florisil. |
| Product is too non-polar and eluted with the solvent front: The chosen eluent system is too polar. | - Start with a less polar solvent system (e.g., 100% hexanes) and gradually increase the polarity. - Ensure your starting Rf on TLC is in the 0.2-0.3 range. | |
| Product is still on the column: The eluent system is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). | |
| Sample was not loaded properly: A diffuse sample band leads to poor separation and potential loss. | - Dissolve the crude product in a minimal amount of the initial, least polar eluent. - Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[4] | |
| Poor separation of product and impurities | Inappropriate solvent system: The polarity of the eluent is not optimized to resolve the components. | - Perform a thorough TLC analysis with various solvent ratios to find the optimal system that maximizes the distance between the product and impurity spots. |
| Column was poorly packed: Channels or cracks in the silica bed lead to uneven solvent flow and band broadening. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. | |
| Column was overloaded: Too much crude material was loaded onto the column for its size. | - As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w) for good separation. | |
| Product fractions are contaminated with starting material (4-isopropylcyclohexanol) | Eluent is too polar: The starting material is eluting with the product. | - Decrease the polarity of the mobile phase. The more polar alcohol should have a significantly lower Rf than the alkyl bromide. |
| Product fractions are contaminated with the elimination byproduct (4-isopropylcyclohexene) | Eluent is not selective enough: The byproduct and product have very similar polarities. | - Use a very non-polar eluent (e.g., pure hexanes or a very low percentage of ethyl acetate) to maximize the separation between these two non-polar compounds. The alkene will elute first. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific parameters, especially the solvent system, should be optimized based on TLC analysis of your crude reaction mixture.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
Visualization agent (e.g., potassium permanganate stain)
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a test eluent system (e.g., 98:2 hexanes:ethyl acetate).
-
Visualize the plate to determine the Rf values of the components.
-
Adjust the solvent system until the desired product has an Rf of ~0.2-0.3.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully apply it to the top of the sand layer using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if necessary) to begin the elution.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for the column chromatography purification.
Caption: Troubleshooting decision tree for purification issues.
References
Validation & Comparative
A Comparative Guide to 1-bromo-4-(propan-2-yl)cyclohexane and 1-chloro-4-(propan-2-yl)cyclohexane for Researchers and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the choice of a halogen leaving group in an alkyl halide substrate is a critical determinant of reaction outcomes, influencing reaction rates, yields, and the distribution of substitution and elimination products. This guide provides a detailed comparison of 1-bromo-4-(propan-2-yl)cyclohexane and 1-chloro-4-(propan-2-yl)cyclohexane, offering insights into their relative performance in common organic reactions, supported by established chemical principles. While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this guide extrapolates from well-documented trends for alkyl bromides versus alkyl chlorides and the known conformational behavior of substituted cyclohexanes.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are fundamental to understanding their behavior in chemical reactions and for their characterization.
| Property | This compound | 1-chloro-4-(propan-2-yl)cyclohexane |
| Molecular Formula | C₉H₁₇Br | C₉H₁₇Cl |
| Molecular Weight | 205.13 g/mol | 160.68 g/mol |
| CAS Number | 1341365-34-1 | 2207-20-7 |
| Boiling Point | Higher (predicted) | Lower (predicted) |
| Density | Higher (predicted) | Lower (predicted) |
| Leaving Group Ability | Good | Moderate |
Note: Predicted properties are based on general trends where alkyl bromides have higher boiling points and densities than their corresponding chlorides due to stronger intermolecular van der Waals forces.
Synthesis of 1-halo-4-(propan-2-yl)cyclohexanes
Both this compound and 1-chloro-4-(propan-2-yl)cyclohexane are typically synthesized from the corresponding alcohol, 4-(propan-2-yl)cyclohexanol. The choice of halogenating agent dictates the product.
Experimental Protocol: Synthesis of this compound
Reagents:
-
4-(propan-2-yl)cyclohexanol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-(propan-2-yl)cyclohexanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Experimental Protocol: Synthesis of 1-chloro-4-(propan-2-yl)cyclohexane
Reagents:
-
4-(propan-2-yl)cyclohexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl gas), combine 4-(propan-2-yl)cyclohexanol and anhydrous diethyl ether.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) to the cooled solution. A small amount of pyridine can be added to neutralize the HCl produced.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it over ice.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting 1-chloro-4-(propan-2-yl)cyclohexane by vacuum distillation.
Caption: Synthetic routes to the target compounds.
Comparative Reactivity
The primary difference in reactivity between this compound and 1-chloro-4-(propan-2-yl)cyclohexane stems from the nature of the carbon-halogen bond. The C-Br bond is longer and weaker than the C-Cl bond, making the bromide ion (Br⁻) a better leaving group than the chloride ion (Cl⁻). This has significant implications for both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.
General Reactivity Trend: For reactions where the C-X bond is broken in the rate-determining step: This compound > 1-chloro-4-(propan-2-yl)cyclohexane
Nucleophilic Substitution Reactions
-
Sₙ2 Reactions: In these bimolecular reactions, the nucleophile attacks the carbon atom bearing the halogen in a single, concerted step. The rate of Sₙ2 reactions is sensitive to the leaving group's ability. Therefore, this compound will generally react faster than its chloro-analogue in Sₙ2 reactions.
-
Sₙ1 Reactions: These unimolecular reactions proceed through a carbocation intermediate, and the rate-determining step is the formation of this carbocation. Since the C-Br bond is weaker and more easily cleaved, this compound will form the secondary carbocation intermediate faster than the chloro-derivative. Consequently, it will exhibit a higher rate of Sₙ1 reaction.
Elimination Reactions
-
E2 Reactions: Bimolecular elimination reactions are highly stereospecific, requiring an anti-periplanar arrangement (180° dihedral angle) between the leaving group and a β-hydrogen. In cyclohexane systems, this translates to a requirement for both the leaving group and the hydrogen to be in axial positions.
-
For the cis-isomers of both compounds, the more stable chair conformation places the bulky isopropyl group in an equatorial position. To achieve an axial position for the halogen (necessary for E2), the ring must flip to a less stable conformation where the isopropyl group is axial. However, in the more stable conformer of the cis-isomer, the halogen is axial, allowing for a rapid E2 reaction.
-
For the trans-isomers , the most stable chair conformation has both the isopropyl group and the halogen in equatorial positions. For an E2 reaction to occur, the ring must flip to a high-energy conformation where both groups are axial. This high energy barrier makes the E2 reaction significantly slower for the trans-isomers.
It has been observed that the cis isomer of 1-chloro-4-isopropylcyclohexane undergoes E2 elimination several orders of magnitude faster than the trans isomer.[1][2][3][4] This principle applies equally to the bromo-analogue. Due to the better leaving group ability of bromide, cis-1-bromo-4-(propan-2-yl)cyclohexane is expected to undergo E2 elimination faster than cis-1-chloro-4-(propan-2-yl)cyclohexane .
-
-
E1 Reactions: Similar to Sₙ1 reactions, E1 reactions proceed through a carbocation intermediate. As the bromo-compound forms the carbocation faster, it will also undergo E1 elimination more readily than the chloro-compound.
Caption: General reactivity comparison.
Spectroscopic Data
| Spectroscopic Data | This compound (Expected) | 1-chloro-4-(propan-2-yl)cyclohexane (Expected) |
| ¹H NMR | Multiplet for the proton on the carbon bearing the bromine (CH-Br) would be downfield, likely in the range of 3.5-4.5 ppm.Signals for the cyclohexane ring protons would appear between 1.0-2.2 ppm.The isopropyl group protons would show a doublet for the methyls and a septet for the CH. | Multiplet for the proton on the carbon bearing the chlorine (CH-Cl) would also be downfield but generally slightly upfield compared to the bromo-analogue, likely in the 3.2-4.2 ppm range.Other signals would be similar to the bromo-compound. |
| ¹³C NMR | The carbon attached to bromine (C-Br) would be in the range of 50-70 ppm.Other carbon signals for the cyclohexane and isopropyl groups would be in the aliphatic region. | The carbon attached to chlorine (C-Cl) would be in a similar range to the bromo-compound, typically 45-65 ppm. |
| IR Spectroscopy | Characteristic C-Br stretch would be observed in the fingerprint region, typically between 500-600 cm⁻¹.C-H stretches from the alkyl groups would be just below 3000 cm⁻¹. | Characteristic C-Cl stretch would be observed in the fingerprint region, generally between 600-800 cm⁻¹.C-H stretches would be similar to the bromo-compound. |
Conclusion
The choice between this compound and 1-chloro-4-(propan-2-yl)cyclohexane as a substrate in organic synthesis will significantly impact the reaction kinetics. For reactions where the cleavage of the carbon-halogen bond is the rate-limiting step, the bromo-derivative will consistently exhibit higher reactivity due to the superior leaving group ability of the bromide ion. This makes it the preferred substrate for transformations requiring facile substitution or elimination. However, the chloro-derivative offers advantages in terms of lower cost and potentially higher stability for storage. The stereochemical outcome of elimination reactions in these cyclohexane systems is dictated by the conformational requirements of the E2 mechanism, with the cis-isomers being significantly more reactive than the trans-isomers for both compounds. Researchers and drug development professionals should carefully consider these factors when designing synthetic routes and predicting reaction outcomes.
References
- 1. 1-Chloro-4-isopropylcyclohexane exists as two stereoisomers: one cis and .. [askfilo.com]
- 2. chegg.com [chegg.com]
- 3. Answered: 1-Chloro-4-isopropylcyclohexane exists as two stereoisomers: one cis and one trans. Treatment of either isomer with sodium ethoxide in ethanol gives… | bartleby [bartleby.com]
- 4. 1-Chloro-4-isopropylcyclohexane exists as two stereoisomers: one cis and .. [askfilo.com]
A Comparative Guide to the Reactivity of 1-Bromo-4-(propan-2-yl)cyclohexane and Other Bromocyclohexanes
For researchers, scientists, and professionals in drug development, understanding the reactivity of halogenated cyclic compounds is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides an objective comparison of the reactivity of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane with other bromocyclohexanes, supported by experimental data and detailed methodologies.
Executive Summary
The reactivity of bromocyclohexanes, particularly in elimination reactions, is profoundly influenced by the stereochemistry of the molecule. The bulky 4-isopropyl group in 1-bromo-4-(propan-2-yl)cyclohexane effectively "locks" the cyclohexane ring in a preferred chair conformation, dictating the axial or equatorial position of the bromine atom. This conformational rigidity leads to a dramatic difference in reaction rates between the cis and trans isomers, especially in E2 elimination reactions which have stringent stereoelectronic requirements. The cis isomer, which can readily place the bromine atom in an axial position, undergoes E2 elimination significantly faster than the trans isomer, where an axial bromine would necessitate placing the bulky isopropyl group in an energetically unfavorable axial position.
Data Presentation: Reactivity Comparison
The following tables summarize the key reactivity data for this compound and related compounds.
Table 1: Relative Rates of E2 Elimination of Bromocyclohexane Derivatives
| Compound | Isomer | Relative Rate of E2 Elimination (with Sodium Ethoxide in Ethanol) |
| This compound | cis | ~5000 |
| This compound | trans | 1 |
| 1-Bromo-4-tert-butylcyclohexane | cis | Very Fast |
| 1-Bromo-4-tert-butylcyclohexane | trans | Very Slow |
| Bromocyclohexane | - | Moderate |
Note: The significant rate difference is attributed to the conformational preferences of the isomers, as explained in the following sections.
Table 2: Conformational Analysis and E2 Reactivity
| Isomer of this compound | Most Stable Conformation | Bromine Position in Stable Conformation | Accessibility of Anti-Periplanar H for E2 | Expected E2 Reaction Rate |
| cis | Isopropyl-equatorial, Bromo-axial | Axial | High | Fast |
| trans | Isopropyl-equatorial, Bromo-equatorial | Equatorial | Low (requires unfavorable ring flip) | Slow |
Experimental Protocols
E2 Elimination of this compound
Objective: To compare the rates of E2 elimination of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane.
Materials:
-
cis-1-bromo-4-(propan-2-yl)cyclohexane
-
trans-1-bromo-4-(propan-2-yl)cyclohexane
-
Sodium ethoxide in ethanol (0.5 M solution)
-
Ethanol (anhydrous)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Prepare two separate reaction vessels, one for each isomer.
-
In each vessel, dissolve a known concentration (e.g., 0.1 M) of the respective bromocyclohexane isomer in anhydrous ethanol.
-
Equilibrate the solutions to a constant temperature (e.g., 50 °C) in a water bath.
-
Initiate the reaction by adding a predetermined volume of the sodium ethoxide solution to each vessel simultaneously.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots by adding a weak acid (e.g., dilute acetic acid).
-
Analyze the composition of each aliquot using gas chromatography to determine the concentration of the reactant remaining and the product formed (4-isopropylcyclohexene).
-
Plot the concentration of the reactant versus time for each isomer to determine the reaction rate. The relative rates can be determined by comparing the slopes of these plots or the half-lives of the reactions.
Mandatory Visualizations
Logical Relationship in E2 Reactivity
Caption: Conformational control of E2 elimination rates in isomers.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing E2 elimination rates.
Discussion of Reactivity
The vast difference in the E2 elimination rates between the cis and trans isomers of this compound is a classic example of stereoelectronic effects in organic chemistry. The E2 reaction proceeds through a concerted mechanism that requires the leaving group (bromide) and a β-hydrogen to be in an anti-periplanar arrangement. In a cyclohexane chair conformation, this translates to a requirement for both the leaving group and the hydrogen to be in axial positions.
For the cis isomer, the most stable conformation has the bulky isopropyl group in an equatorial position to minimize steric strain. This forces the bromine atom into an axial position, which is the ideal geometry for an E2 elimination as there are two axial β-hydrogens available.
In contrast, for the trans isomer, the most stable conformation has both the isopropyl group and the bromine atom in equatorial positions. To achieve the necessary axial orientation for the bromine to undergo an E2 reaction, the cyclohexane ring must flip to a much less stable conformation where the large isopropyl group is forced into an axial position. The high energy barrier for this conformational change means that at any given time, only a very small fraction of the trans isomer molecules are in the reactive conformation, leading to a dramatically slower reaction rate.
In solvolysis reactions (SN1 and E1), which proceed through a carbocation intermediate, the stereochemical requirements are less stringent. However, the rate of carbocation formation is still influenced by the stability of the starting material and the transition state. For both isomers, ionization would lead to the same secondary carbocation. The relative rates of solvolysis for the cis and trans isomers are therefore much closer than their E2 elimination rates, though the isomer with the higher ground state energy (the one with an axial substituent in its most stable conformation) may react slightly faster. The products of solvolysis would include substitution products (e.g., with the solvent) and elimination products, with the ratio depending on the specific conditions.
A Comparative Analysis of SN1 and SN2 Reactions in 1-Bromo-4-(propan-2-yl)cyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the nucleophilic substitution reactions of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane, highlighting the profound influence of stereochemistry on reaction pathways and product formation.
This guide provides a comparative study of the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reactions for the cis and trans isomers of 1-bromo-4-(propan-2-yl)cyclohexane. The conformational rigidity imposed by the bulky isopropyl group dictates the preferred reaction mechanism and significantly influences reaction rates and stereochemical outcomes. This analysis is supported by established principles of stereochemistry and reaction kinetics in cyclohexane systems.
Executive Summary
The stereochemical configuration of this compound is a critical determinant of its reactivity in nucleophilic substitution reactions. The cis isomer, which can readily place the bromine atom in an axial position, is predicted to react significantly faster via the SN2 mechanism due to the accessibility of the σ* orbital for backside attack. Conversely, the trans isomer, with a strong preference for an equatorial bromine, is expected to be less reactive in SN2 reactions. In SN1 reactions, both isomers can proceed through a common carbocation intermediate, leading to a mixture of stereoisomeric products, with the reaction rate being less dependent on the initial stereochemistry of the substrate compared to SN2 reactions.
Conformational Analysis: The Key to Reactivity
The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions. The large isopropyl group has a strong preference for the equatorial position to minimize steric strain (A-value of approximately 2.2 kcal/mol). This preference effectively "locks" the conformation of the ring.
-
Cis-1-bromo-4-(propan-2-yl)cyclohexane: In its most stable chair conformation, the bulky isopropyl group occupies an equatorial position. To maintain the cis relationship, the bromine atom is consequently forced into an axial position. This axial orientation is crucial for SN2 reactivity.
-
Trans-1-bromo-4-(propan-2-yl)cyclohexane: To accommodate the equatorial isopropyl group, the bromine atom in the trans isomer must also occupy an equatorial position in the most stable conformation.
Comparative Data: SN1 vs. SN2 Pathways
While specific experimental kinetic data for this compound is not extensively published, the following tables summarize the expected relative reaction rates and product distributions based on well-established principles from analogous systems, such as the 4-tert-butylcyclohexyl halides.
| Reaction Parameter | SN1 Reaction | SN2 Reaction |
| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, RS⁻) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |
| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization (with slight preference for inversion) | Complete inversion of configuration |
| Intermediate | Carbocation | None (concerted mechanism) |
Table 1: General Comparison of SN1 and SN2 Reactions
| Isomer | Favored Reaction | Predicted Relative Rate | Major Substitution Product(s) |
| Cis-1-bromo-4-(propan-2-yl)cyclohexane | SN2 | Fast | Trans-1-substituted-4-(propan-2-yl)cyclohexane (inversion) |
| Trans-1-bromo-4-(propan-2-yl)cyclohexane | SN1 (if SN2 is sterically hindered) | Slow (SN2) | Mixture of cis- and trans-1-substituted-4-(propan-2-yl)cyclohexane |
Table 2: Predicted Reactivity of this compound Isomers
Reaction Mechanisms and Stereochemistry
SN2 Reaction Pathway
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This requires the σ* anti-bonding orbital of the C-Br bond to be accessible to the incoming nucleophile.
For the cis isomer , the axial bromine atom provides an ideal geometry for backside attack by a nucleophile, leading to a rapid inversion of stereochemistry to form the trans product.
Caption: SN2 reaction mechanism for the cis isomer.
The trans isomer , with its equatorial bromine, presents significant steric hindrance to backside attack from the axial positions of the cyclohexane ring. Therefore, the SN2 reaction for the trans isomer is expected to be much slower.
SN1 Reaction Pathway
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group.
Both cis and trans isomers will form the same planar carbocation intermediate upon loss of the bromide ion. The subsequent attack by a nucleophile can occur from either face of the planar carbocation, leading to a mixture of both cis and trans substitution products. While racemization is the theoretical outcome, a slight preference for the inversion product is often observed due to the transient shielding of one face by the departing leaving group.
Caption: SN1 reaction mechanism showing a common intermediate.
Experimental Protocols
The following are general methodologies for conducting a comparative study of the SN1 and SN2 reactions of this compound.
Protocol 1: Determination of Reaction Kinetics (SN2)
-
Reactants and Reagents:
-
Cis-1-bromo-4-(propan-2-yl)cyclohexane
-
Trans-1-bromo-4-(propan-2-yl)cyclohexane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
-
Procedure: a. Prepare standardized solutions of the cis and trans isomers in anhydrous acetone. b. Prepare a standardized solution of sodium iodide in anhydrous acetone. c. Equilibrate both solutions to a constant temperature (e.g., 25°C) in a water bath. d. Mix the substrate and nucleophile solutions in a reaction vessel. e. At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an excess of silver nitrate solution to precipitate unreacted iodide). f. Titrate the remaining iodide or follow the disappearance of the starting material using gas chromatography (GC) or high-performance liquid chromatography (HPLC). g. Plot the concentration of the reactant versus time to determine the rate constant.
Protocol 2: Product Analysis (SN1)
-
Reactants and Reagents:
-
Cis-1-bromo-4-(propan-2-yl)cyclohexane
-
Trans-1-bromo-4-(propan-2-yl)cyclohexane
-
Ethanol (as solvent and nucleophile)
-
Silver nitrate (to facilitate carbocation formation, optional)
-
-
Procedure: a. Dissolve a known amount of the cis or trans isomer in ethanol. b. Heat the solution under reflux for a specified period. c. After cooling, neutralize any acid formed with a mild base (e.g., sodium bicarbonate). d. Extract the organic products with a suitable solvent (e.g., diethyl ether). e. Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and concentrate the solution. f. Analyze the product mixture by GC or ¹H NMR spectroscopy to determine the ratio of cis and trans substitution products.
Caption: General experimental workflow for kinetic and product analysis.
Conclusion
The stereochemistry of this compound profoundly influences its reactivity in nucleophilic substitution reactions. The cis isomer, with its axial bromine, is primed for rapid SN2 reaction with inversion of stereochemistry. In contrast, the trans isomer, having an equatorial bromine, is sterically hindered for SN2 and is more likely to react via an SN1 mechanism under appropriate conditions, leading to a mixture of stereoisomeric products. These predictable outcomes, rooted in conformational analysis, are fundamental to synthetic strategy and mechanistic understanding in organic chemistry. Further experimental studies are warranted to quantify the precise reaction rates and product distributions for this specific substrate under various conditions.
Spectroscopic Analysis for the Confirmation of 1-bromo-4-(propan-2-yl)cyclohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the unequivocal identification of 1-bromo-4-(propan-2-yl)cyclohexane. By presenting detailed experimental protocols and comparative data for the target molecule and relevant alternatives, this document serves as a practical resource for researchers engaged in chemical synthesis and characterization.
Introduction
This compound is a substituted cyclohexane derivative with potential applications in organic synthesis and as a building block in medicinal chemistry. Accurate structural confirmation is paramount to ensure the purity and identity of this compound for subsequent reactions or biological testing. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to distinguish this compound from potential isomeric impurities and structurally related compounds. The compound can exist as cis and trans diastereomers, which will have distinct spectroscopic signatures, particularly in NMR.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its alternatives. Due to the limited availability of published experimental spectra for the target compound, the data presented for its cis and trans isomers are predicted based on established spectroscopic principles and data from analogous compounds.
Table 1: ¹H NMR Data Comparison (Predicted for Target Compound)
| Compound | Key Proton Signals and Expected Chemical Shifts (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| trans-1-bromo-4-(propan-2-yl)cyclohexane | ~4.0 (axial H on C-Br) | Multiplet (tt) | Large J (axial-axial) | The chemical shift of the proton on the carbon bearing the bromine is highly dependent on its axial or equatorial position. |
| ~0.9 (CH₃ of isopropyl) | Doublet | ~6-7 | ||
| cis-1-bromo-4-(propan-2-yl)cyclohexane | ~4.5 (equatorial H on C-Br) | Multiplet (broad) | Small J (equatorial-axial, equatorial-equatorial) | The equatorial proton is typically more deshielded than the axial proton. |
| ~0.9 (CH₃ of isopropyl) | Doublet | ~6-7 | ||
| 1-bromo-4-methylcyclohexane | ~3.9-4.2 (H on C-Br) | Multiplet | The specific chemical shift and multiplicity will depend on the cis/trans isomeric ratio. | |
| Bromocyclohexane[1] | ~4.1 (H on C-Br) | Multiplet | Serves as a baseline for the signal of the proton attached to the bromine-bearing carbon. | |
| 1-bromo-4-isopropylbenzene[2] | ~7.3 (aromatic H) | Doublet | ~8-9 | Highlights the clear distinction between aliphatic and aromatic protons. |
| ~2.8 (CH of isopropyl) | Septet | ~7 |
Table 2: ¹³C NMR Data Comparison (Predicted for Target Compound)
| Compound | Key Carbon Signals and Expected Chemical Shifts (ppm) | Notes |
| trans/cis-1-bromo-4-(propan-2-yl)cyclohexane | ~60-65 (C-Br) | The carbon attached to the bromine is significantly deshielded. The exact shift can differ slightly between isomers. |
| ~40-45 (C-isopropyl) | ||
| ~30-35 (CH of isopropyl) | ||
| ~20 (CH₃ of isopropyl) | ||
| 1-bromo-4-methylcyclohexane | ~60-65 (C-Br) | Similar to the target compound, demonstrating the effect of the bromine atom. |
| ~20-25 (CH₃) | ||
| 1-bromo-4-propylbenzene[3] | ~120-140 (aromatic C) | Demonstrates the significant difference in chemical shifts for sp² hybridized carbons in an aromatic ring compared to sp³ carbons in a cyclohexane ring. |
| ~120 (C-Br, aromatic) |
Table 3: IR Spectroscopy Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Vibration |
| This compound | 2850-2960 | C-H stretching (alkane) |
| 1370-1385 | C-H bending (isopropyl group) | |
| 550-750[4] | C-Br stretching | |
| 1-bromo-4-methylcyclohexane[5] | 2850-2950 | C-H stretching (alkane) |
| 550-750 | C-Br stretching | |
| Bromocyclohexane[1] | 2850-2940 | C-H stretching (alkane) |
| 680 | C-Br stretching | |
| 1-bromo-4-isopropylbenzene | 2870-2960 | C-H stretching (alkane) |
| ~3030 | C-H stretching (aromatic) | |
| 1490, 1590 | C=C stretching (aromatic) | |
| ~820 | C-H out-of-plane bending (para-substituted) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns (m/z) |
| This compound | C₉H₁₇Br | 204.05/206.05 | M⁺ and M⁺+2 peaks in a ~1:1 ratio, loss of Br (m/z 125), loss of isopropyl group (m/z 161/163). |
| 1-bromo-4-methylcyclohexane[6] | C₇H₁₃Br | 176.02/178.02 | M⁺ and M⁺+2 peaks in a ~1:1 ratio, loss of Br (m/z 97). |
| Bromocyclohexane | C₆H₁₁Br | 162.00/164.00 | M⁺ and M⁺+2 peaks in a ~1:1 ratio, loss of Br (m/z 83). |
| 1-bromo-4-isopropylbenzene[2] | C₉H₁₁Br | 198.00/200.00 | M⁺ and M⁺+2 peaks in a ~1:1 ratio, benzylic cleavage (loss of CH₃, m/z 183/185). |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
Temperature: 298 K.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
-
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a solution cell.
-
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty cell or salt plates should be acquired and subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer's ionization source.
-
-
Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Parameters (for EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 1000 amu/s.
-
Logical Workflow for Identification
The following diagram illustrates the logical workflow for confirming the identity of this compound using the described spectroscopic methods.
Caption: Workflow for the spectroscopic identification of this compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous identification of this compound. Mass spectrometry confirms the molecular weight and the presence of a bromine atom. IR spectroscopy verifies the presence of alkane and carbon-bromine functional groups and the absence of others (like C=C or O-H). Finally, ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework, allowing for the distinction between isomers and the determination of the relative stereochemistry of the substituents. By following the outlined protocols and comparing the acquired data with the reference information in this guide, researchers can confidently confirm the identity and purity of their synthesized this compound.
References
- 1. Cyclohexane, bromo- [webbook.nist.gov]
- 2. 1-Bromo-4-isopropylbenzene | C9H11Br | CID 11462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-propylbenzene(588-93-2) 13C NMR spectrum [chemicalbook.com]
- 4. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Cyclohexane, 1-bromo-4-methyl- [webbook.nist.gov]
- 6. Cyclohexane, 1-bromo-4-methyl- [webbook.nist.gov]
comparing different synthetic methods for 1-bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 1-bromo-4-(propan-2-yl)cyclohexane, a valuable intermediate in pharmaceutical and materials science. The comparison focuses on objectivity, supported by established reaction principles and representative experimental data from analogous transformations.
At a Glance: Comparison of Synthetic Methods
| Parameter | Method 1: Free Radical Bromination | Method 2: Anti-Markovnikov Hydrobromination |
| Starting Material | Isopropylcyclohexane | 4-Isopropylcyclohexene |
| Primary Reagents | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Hydrogen Bromide (HBr), Peroxide (e.g., Benzoyl Peroxide) |
| Selectivity | Highly selective for the tertiary C-H bond, leading to the desired product.[1][2] | Regioselective for the terminal carbon of the double bond (anti-Markovnikov).[3][4] |
| Key Advantages | Direct conversion from a readily available saturated hydrocarbon. High selectivity for the desired product. | Utilizes a common and predictable alkene addition reaction. |
| Potential Drawbacks | Potential for over-bromination or side reactions if conditions are not carefully controlled. Use of a radical initiator is required. | Requires the synthesis of the starting alkene, 4-isopropylcyclohexene, which adds an extra step. Handling of HBr gas or solution can be hazardous. |
| Typical Yield | Estimated High (based on selectivity) | Estimated High (for the addition step)[5] |
| Reaction Time | Varies (typically several hours) | Varies (can be rapid) |
Method 1: Free Radical Bromination of Isopropylcyclohexane
This method leverages the high selectivity of bromine radicals for tertiary C-H bonds. The reaction proceeds via a free radical chain mechanism, initiated by light or a chemical initiator. N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it provides a low, constant concentration of Br₂, minimizing side reactions.[6][7]
Reaction Pathway
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Calculating Radical Yields Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Alternative Reagents for the Bromination of (Propan-2-yl)cyclohexane
The selective bromination of alkanes is a cornerstone of synthetic organic chemistry, providing a gateway to a multitude of functional group transformations. For a substrate such as (propan-2-yl)cyclohexane, the primary target for bromination is the tertiary C-H bond at the 1-position of the cyclohexane ring, due to the high regioselectivity of bromine radicals. This guide provides a comparative analysis of common and alternative reagents for this transformation, focusing on their performance, safety, and experimental protocols. While specific data for (propan-2-yl)cyclohexane is limited in published literature, this guide draws upon well-established principles and data from analogous substrates to predict and compare outcomes.
The free-radical bromination of alkanes proceeds via a classic chain mechanism involving initiation, propagation, and termination steps. The high selectivity of bromine radicals for the most substituted carbon atom is a key feature of this reaction. For (propan-2-yl)cyclohexane, this translates to a strong preference for the formation of 1-bromo-1-(propan-2-yl)cyclohexane.
Caption: Free-radical chain mechanism for alkane bromination.
Reagent Comparison
The choice of brominating reagent is critical and often involves a trade-off between reactivity, selectivity, and handling safety. While elemental bromine (Br₂) is the classic reagent, its high reactivity, corrosiveness, and hazardous nature have led to the adoption of alternatives, most notably N-Bromosuccinimide (NBS).
Quantitative Performance Data
The following table summarizes the performance of Br₂ and NBS in the bromination of representative alkanes. This data provides a strong indication of the expected outcomes for the bromination of (propan-2-yl)cyclohexane, where the formation of the tertiary bromide is highly favored.
| Reagent | Substrate | Product(s) & Selectivity/Yield | Reference |
| **Elemental Bromine (Br₂) ** | Methylcyclohexane | 1-bromo-1-methylcyclohexane (>90% selectivity) | |
| Adamantane | 1-bromoadamantane (~99% yield) | ||
| N-Bromosuccinimide (NBS) | Methylcyclohexane | 1-bromo-1-methylcyclohexane (high selectivity) | |
| Adamantane | 1-bromoadamantane (93-95% yield) | ||
| Cyclohexane | Bromocyclohexane (48% yield) |
Key Observations:
-
Regioselectivity: Both Br₂ and NBS exhibit high selectivity for the bromination of tertiary C-H bonds over secondary and primary ones. This is due to the greater stability of the resulting tertiary radical intermediate. For (propan-2-yl)cyclohexane, the primary product with either reagent is expected to be 1-bromo-1-(propan-2-yl)cyclohexane.
-
Handling and Safety: NBS is a crystalline solid that is easier and safer to handle than liquid bromine. Br₂ is highly volatile, corrosive, and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Conditions: NBS-based brominations are often initiated by light (photochemical initiation) or a radical initiator like AIBN. Reactions with Br₂ can also be initiated thermally or photochemically. The use of NBS allows for a low, controlled concentration of Br₂ to be maintained throughout the reaction, which can help to suppress side reactions.
Experimental Protocols
Below are representative experimental protocols for the bromination of alkanes using NBS and Br₂. These can be adapted for the bromination of (propan-2-yl)cyclohexane.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from the bromination of adamantane.
Materials:
-
(Propan-2-yl)cyclohexane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and a light source (e.g., a 100W lamp) if using photochemical initiation.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (propan-2-yl)cyclohexane in CCl₄.
-
Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (or irradiate with a lamp) and maintain for several hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture will turn orange-brown.
-
Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the mixture and wash the solid with a small amount of cold CCl₄.
-
Wash the filtrate sequentially with water, 10% sodium bicarbonate solution, and 10% sodium thiosulfate solution to remove any remaining bromine or HBr.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or chromatography as needed.
Caption: General workflow for NBS bromination of an alkane.
Protocol 2: Bromination using Elemental Bromine (Br₂)
This protocol is a general procedure and should be performed with extreme caution in a fume hood.
Materials:
-
(Propan-2-yl)cyclohexane
-
Elemental Bromine (Br₂)
-
Inert solvent (e.g., CCl₄ or dichloromethane)
-
Aqueous sodium bisulfite solution
-
Anhydrous calcium chloride
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and a light source.
Procedure:
-
Place (propan-2-yl)cyclohexane in a round-bottom flask fitted with a reflux condenser and a dropping funnel. The reaction should be protected from moisture.
-
Irradiate the flask with a lamp.
-
Slowly add a solution of Br₂ in the chosen solvent from the dropping funnel. The color of the bromine should fade as it is consumed. The addition rate should be controlled to maintain a pale orange color in the reaction mixture.
-
Continue the addition until the bromine color persists or the starting material is consumed (as determined by GC or TLC analysis).
-
After the reaction is complete, cool the mixture and wash it with an aqueous sodium bisulfite solution to quench any excess bromine.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous calcium chloride.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting crude 1-bromo-1-(propan-2-yl)cyclohexane by vacuum distillation.
Conclusion
For the selective bromination of the tertiary C-H bond in (propan-2-yl)cyclohexane, both elemental bromine and N-Bromosuccinimide are effective reagents. However, NBS is often the preferred choice in a laboratory setting due to its significant advantages in terms of safety and ease of handling. While Br₂ can provide high yields, the risks associated with its use are substantial. The choice of reagent will ultimately depend on the scale of the reaction, the available safety equipment, and the specific requirements of the synthetic route.
A Comparative Guide to the Conformational Analysis of 1-Bromo-4-(propan-2-yl)cyclohexane
This guide provides a comprehensive computational and experimental comparison of the conformers of 1-bromo-4-(propan-2-yl)cyclohexane, also known as 1-bromo-4-isopropylcyclohexane. It is designed for researchers, scientists, and drug development professionals interested in the stereochemical properties of substituted cyclohexanes.
Introduction to Conformational Isomerism in Substituted Cyclohexanes
Substituted cyclohexanes, such as this compound, exist as an equilibrium of different chair conformations. These conformers can interconvert through a process called ring flipping. The stability of each conformer is primarily determined by the steric strain arising from the interactions of the substituents with the cyclohexane ring. Larger, bulkier groups generally prefer to occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.[1][2][3] This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[4]
Conformational Analysis of cis-1-Bromo-4-(propan-2-yl)cyclohexane
In the cis isomer, both the bromo and the isopropyl groups are on the same side of the cyclohexane ring. This leads to two possible chair conformations that are in equilibrium.
Energetic Comparison of cis Conformers
The relative stability of the two chair conformers of cis-1-bromo-4-(propan-2-yl)cyclohexane is determined by the A-values of the bromo and isopropyl substituents. The A-value for a bromine atom is approximately 0.4-0.6 kcal/mol (1.0 kJ/mol), while the A-value for a bulky isopropyl group is significantly higher, around 2.1-2.2 kcal/mol (4.6 kJ/mol).[1][5][6]
The conformer with the larger isopropyl group in the equatorial position and the smaller bromine atom in the axial position is the more stable conformer.[2] The energy difference (ΔG°) between the two conformers can be estimated by the difference in their A-values.
Table 1: Calculated Energy Difference and Population of cis-1-Bromo-4-(propan-2-yl)cyclohexane Conformers
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |
| More Stable (Chair 1) | Isopropyl: Equatorial, Bromo: Axial | 0 | ~92% |
| Less Stable (Chair 2) | Isopropyl: Axial, Bromo: Equatorial | 1.5 - 1.8 | ~8% |
Note: The relative energy is calculated as the difference between the A-values of the isopropyl and bromo groups (2.1 kcal/mol - 0.6 kcal/mol = 1.5 kcal/mol). The population is estimated from the free energy difference using the equation ΔG° = -RTlnKeq.[6]
The significant energy difference indicates that the equilibrium strongly favors the conformer with the equatorial isopropyl group.
Conformational Analysis of trans-1-Bromo-4-(propan-2-yl)cyclohexane
In the trans isomer, the bromo and isopropyl groups are on opposite sides of the cyclohexane ring. This results in two chair conformations with distinct energy levels.
Energetic Comparison of trans Conformers
In one chair conformation of the trans isomer, both the bromo and isopropyl groups can occupy equatorial positions. In the other conformer, resulting from a ring flip, both substituents are forced into axial positions.
The conformer with both substituents in the equatorial position is significantly more stable as it avoids any significant 1,3-diaxial strain.[7] The diaxial conformer, on the other hand, is highly disfavored due to the substantial steric strain from both the axial bromo and axial isopropyl groups.
Table 2: Calculated Energy Difference and Population of trans-1-Bromo-4-(propan-2-yl)cyclohexane Conformers
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |
| More Stable (Chair 1) | Isopropyl: Equatorial, Bromo: Equatorial | 0 | >99% |
| Less Stable (Chair 2) | Isopropyl: Axial, Bromo: Axial | 2.5 - 2.8 | <1% |
Note: The relative energy of the diaxial conformer is the sum of the A-values for the isopropyl and bromo groups (2.1 kcal/mol + 0.6 kcal/mol = 2.7 kcal/mol).[6]
The large energy difference effectively "locks" the conformation of trans-1-bromo-4-(propan-2-yl)cyclohexane into the diequatorial state.
Experimental and Computational Methodologies
Experimental Protocol: Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to determine the ratio of conformers in solution. By cooling the sample to a low temperature, the rate of ring flipping can be slowed down sufficiently to observe distinct signals for each conformer.[8][9]
Key Experimental Steps:
-
Sample Preparation: Dissolve a pure sample of cis or trans-1-bromo-4-(propan-2-yl)cyclohexane in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in an NMR tube.
-
Low-Temperature NMR Measurement: Acquire ¹H NMR spectra at a range of low temperatures (e.g., from room temperature down to -80 °C or lower) using a variable temperature NMR spectrometer.
-
Signal Integration: At a temperature where the signals for the two conformers are well-resolved, carefully integrate the signals corresponding to specific protons (e.g., the proton on the carbon bearing the bromine) for each conformer.
-
Conformer Ratio Calculation: The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.
-
Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant (Keq = [more stable conformer]/[less stable conformer]) using the equation ΔG° = -RTlnKeq.
Computational Protocol: Quantum Chemistry Calculations
Computational chemistry provides a theoretical means to calculate the relative energies and geometries of different conformers. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used methods for accurate conformational analysis.[10]
Typical Computational Workflow:
-
Structure Generation: Build the 3D structures of the different chair conformers of this compound using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a quantum chemistry software package like Gaussian, ORCA, or Q-Chem. A suitable level of theory, such as B3LYP or ωB97X-D with a basis set like 6-31G(d) or larger, should be employed.[11][12]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.
-
Energy Comparison: The relative energies of the conformers are determined by comparing their calculated Gibbs free energies.
Visualizing Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the key relationships in the conformational analysis of this compound.
References
- 1. Solved 3. What is the energy difference between the two | Chegg.com [chegg.com]
- 2. brainly.com [brainly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved 6. The structure of | Chegg.com [chegg.com]
- 6. cis-1,4-dimethylcyclohexane.html [ursula.chem.yale.edu]
- 7. brainly.com [brainly.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. ORCA Input Library - Geometry optimizations [sites.google.com]
- 12. m.youtube.com [m.youtube.com]
Kinetic Studies of Reactions Involving 1-Bromo-4-(propan-2-yl)cyclohexane: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, understanding the kinetic profile of halogenated cyclohexanes is paramount for predicting reaction outcomes and optimizing synthetic pathways. The stereochemical arrangement of substituents on the cyclohexane ring dramatically influences reaction rates, particularly in substitution and elimination reactions. This guide provides a comparative analysis of the kinetics of reactions involving the cis and trans isomers of 1-bromo-4-(propan-2-yl)cyclohexane, with comparisons to the well-studied analogue, 1-bromo-4-tert-butylcyclohexane.
Conformational Effects on Reactivity
The reactivity of substituted cyclohexanes is intrinsically linked to the conformational equilibrium of the chair forms. For this compound, the bulky isopropyl group has a strong preference for the equatorial position to minimize steric strain. This preference dictates the dominant conformation and, consequently, the orientation of the bromine atom, which is a critical factor in many reaction mechanisms.
Comparison of Elimination Reaction Kinetics (E2)
The bimolecular elimination (E2) reaction is highly sensitive to the stereochemical relationship between the leaving group and a β-hydrogen. For the reaction to proceed efficiently, a periplanar arrangement is required, with a strong preference for an anti-periplanar (180°) geometry. This requirement means that both the leaving group and the hydrogen to be abstracted must be in axial positions.
A striking example of this conformational dependence is seen in the E2 elimination of the isomers of this compound. Experimental data reveals a significant rate difference between the cis and trans isomers.
Key Finding:
-
cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination with sodium hydroxide approximately 5000 times faster than its trans isomer.[1]
This substantial difference in reactivity is explained by the conformational preferences of the two isomers:
-
cis-Isomer: In its most stable chair conformation, the large isopropyl group occupies an equatorial position. To maintain the cis relationship, the bromine atom is forced into an axial position . This axial orientation is ideal for an E2 reaction, as there are two adjacent axial β-hydrogens available for anti-periplanar elimination.
-
trans-Isomer: In its most stable conformation, both the isopropyl group and the bromine atom can reside in equatorial positions . This is a low-energy conformation, but it is unreactive in an E2 mechanism because there are no hydrogens anti-periplanar to the equatorial bromine. For the reaction to occur, the ring must flip to a much less stable conformation where both groups are axial. This high-energy requirement for the reactive conformation results in a significantly slower reaction rate.
Note: The DOT script above is a template. Actual images of the chair conformations would need to be generated and linked for a visual representation.
Caption: Conformational basis for the difference in E2 reaction rates.
Comparative Data Summary
While precise rate constants are highly dependent on specific experimental conditions (temperature, solvent, base concentration), a comparative summary illustrates the profound impact of stereochemistry. For this guide, we will use relative rates, anchored to the reactivity of the trans isomer in an E2 reaction.
| Substrate | Reaction | Reagent/Conditions | Relative Rate (Approx.) | Rationale |
| trans-1-bromo-4-(propan-2-yl)cyclohexane | E2 | Strong Base (e.g., NaOEt in EtOH) | 1 | Requires high-energy ring flip to place Br in the reactive axial position. |
| cis-1-bromo-4-(propan-2-yl)cyclohexane | E2 | Strong Base (e.g., NaOEt in EtOH) | 5000 | Ground state conformation has Br in the axial position, ideal for anti-periplanar elimination.[1] |
| trans-1-bromo-4-tert-butylcyclohexane | E2 | Strong Base (e.g., NaOEt in EtOH) | Very Slow (~0) | The bulky t-butyl group "locks" the conformation with an equatorial Br, preventing E2.[2] |
| cis-1-bromo-4-tert-butylcyclohexane | E2 | Strong Base (e.g., NaOEt in EtOH) | Fast | The t-butyl group locks the conformation with an axial Br, making it highly reactive.[2] |
| trans-1-bromo-4-(propan-2-yl)cyclohexane | SN1/E1 | Weakly Nucleophilic/Basic Solvent | Slow | Formation of a secondary carbocation is slow. |
| cis-1-bromo-4-(propan-2-yl)cyclohexane | SN1/E1 | Weakly Nucleophilic/Basic Solvent | Slow | Rate is determined by carbocation formation, similar to the trans isomer. |
| trans-1-bromo-4-(propan-2-yl)cyclohexane | SN2 | Strong Nucleophile (e.g., I⁻) | Slow | Backside attack on the equatorial C-Br bond is sterically hindered. |
| cis-1-bromo-4-(propan-2-yl)cyclohexane | SN2 | Strong Nucleophile (e.g., I⁻) | Moderate | The axial C-Br bond is more accessible to backside attack than the equatorial, leading to a faster rate than trans. |
Comparison with Other Reaction Pathways
SN2 Reactions
The bimolecular nucleophilic substitution (SN2) reaction also has strict stereochemical requirements, involving a backside attack that inverts the stereocenter. In a cyclohexane system, this attack is most effective when the leaving group is in an axial position, as this minimizes steric hindrance from the ring itself.
-
cis-Isomer: With its axial bromine, it is more susceptible to SN2 attack than the trans isomer.
-
trans-Isomer: The equatorial bromine is sterically shielded by the cyclohexane ring, making backside attack difficult and slowing the SN2 reaction rate.
SN1 and E1 Reactions
Unimolecular substitution (SN1) and elimination (E1) reactions proceed through a common carbocation intermediate. The rate-determining step is the formation of this carbocation.[3] Since both the cis and trans isomers of this compound form the same secondary carbocation, their reaction rates via these pathways are expected to be similar and generally slow, as secondary carbocations are not highly stable. These reactions are typically favored in polar, protic solvents with weakly nucleophilic and weakly basic properties.[4][5]
Experimental Protocols
A detailed protocol for determining the kinetic parameters of the E2 elimination of this compound is provided below. This methodology can be adapted for other substitution and elimination reactions.
Kinetic Analysis of E2 Elimination by Gas Chromatography (GC)
Objective: To determine the second-order rate constant for the E2 elimination of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane with sodium ethoxide in ethanol.
Materials:
-
cis-1-bromo-4-(propan-2-yl)cyclohexane
-
trans-1-bromo-4-(propan-2-yl)cyclohexane
-
Anhydrous ethanol
-
Sodium ethoxide solution in ethanol (standardized)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute aqueous HCl)
-
Extraction solvent (e.g., diethyl ether)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted water bath
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of the alkyl bromide isomer and an internal standard (dodecane) in anhydrous ethanol in a volumetric flask.
-
Prepare a separate stock solution of sodium ethoxide in anhydrous ethanol.
-
Allow both solutions to equilibrate to the desired reaction temperature (e.g., 50 °C) in a thermostatted water bath.
-
-
Initiation of Reaction:
-
To initiate the reaction, rapidly add a known volume of the pre-heated sodium ethoxide solution to the pre-heated alkyl bromide solution. Start a timer immediately upon mixing.
-
-
Sampling and Quenching:
-
At recorded time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 1.0 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an excess of cold, dilute aqueous HCl. This neutralizes the ethoxide base, stopping the reaction.
-
-
Workup and Sample Preparation for GC:
-
To the quenched sample, add a known volume of an extraction solvent (e.g., diethyl ether) and a small amount of water.
-
Shake vigorously and allow the layers to separate.
-
Carefully extract the organic layer, which contains the unreacted alkyl bromide, the alkene product, and the internal standard.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample onto the GC.
-
The GC method should be optimized to separate the starting alkyl bromide, the alkene product (4-(propan-2-yl)cyclohex-1-ene), and the internal standard.
-
Record the peak areas for each component.
-
-
Data Analysis:
-
Calculate the concentration of the alkyl bromide at each time point relative to the constant concentration of the internal standard.
-
For a second-order reaction, a plot of 1/[Alkyl Bromide] versus time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k.
-
Repeat the entire procedure for the other isomer to compare the rate constants.
-
Caption: General experimental workflow for kinetic analysis using GC.
References
- 1. Answered: Cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination, with sodium hydroxide, 5000 times faster than does trans-1-bromo-4-isopropylcyclohexane. Fully… | bartleby [bartleby.com]
- 2. brainly.com [brainly.com]
- 3. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
mechanistic studies to validate reaction pathways of 1-bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary reaction pathways of the stereoisomers of 1-bromo-4-(propan-2-yl)cyclohexane: E2 elimination and SN1/E1 solvolysis. The profound impact of stereochemistry on reaction kinetics and product distribution is elucidated through mechanistic studies and supporting data.
E2 Elimination: A Tale of Two Isomers
The bimolecular elimination (E2) of this compound is highly stereospecific, with the relative orientation of the bulky isopropyl group and the bromine atom dictating the reaction rate. For an E2 reaction to proceed, a concerted mechanism requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (bromine), which in a cyclohexane ring system translates to a diaxial conformation.
The cis and trans isomers of this compound exhibit a dramatic difference in their E2 reaction rates. The cis isomer undergoes E2 elimination approximately 5000 times faster than the trans isomer when treated with a strong base like sodium hydroxide.[1] This significant rate difference is a direct consequence of the conformational energetics of the cyclohexane chair forms.
In the most stable chair conformation of cis-1-bromo-4-(propan-2-yl)cyclohexane, the large isopropyl group occupies an equatorial position to minimize steric strain, which forces the bromine atom into an axial position. This conformation is primed for E2 elimination as the axial bromine is anti-periplanar to two axial β-hydrogens.
Conversely, for the trans isomer, the most stable conformation places both the isopropyl group and the bromine in equatorial positions. To achieve the necessary diaxial arrangement for E2 elimination, the ring must flip to a much less stable conformation where both bulky groups are forced into axial positions. This high-energy requirement for the reactive conformation results in a significantly slower reaction rate.
Quantitative Comparison of E2 Elimination Rates
| Isomer | Base | Relative Reaction Rate |
| cis-1-bromo-4-(propan-2-yl)cyclohexane | Sodium Hydroxide | 5000 |
| trans-1-bromo-4-(propan-2-yl)cyclohexane | Sodium Hydroxide | 1 |
Predicted Product Distribution for E2 Elimination
For the cis isomer, the elimination of either of the two equivalent axial β-hydrogens leads to the formation of a single alkene product: 4-(propan-2-yl)cyclohex-1-ene.
The E2 elimination of the trans isomer is more complex. Due to the conformational constraints, the major product is often the less substituted Hofmann product, 3-(propan-2-yl)cyclohex-1-ene, as the hydrogen required to form the more stable Zaitsev product, 1-(propan-2-yl)cyclohex-1-ene, may not be accessible in the required anti-periplanar orientation in the reactive conformer.
| Isomer | Major Alkene Product | Minor Alkene Product (if any) |
| cis-1-bromo-4-(propan-2-yl)cyclohexane | 4-(propan-2-yl)cyclohex-1-ene | None |
| trans-1-bromo-4-(propan-2-yl)cyclohexane | 3-(propan-2-yl)cyclohex-1-ene (Hofmann) | 1-(propan-2-yl)cyclohex-1-ene (Zaitsev) |
Note: The product distribution for the trans isomer is a prediction based on established principles of E2 elimination in substituted cyclohexanes and may vary with specific reaction conditions.
Experimental Protocol for E2 Elimination
This protocol is adapted from a standard procedure for the dehydrobromination of bromocyclohexane.[2]
Materials:
-
cis or trans-1-bromo-4-(propan-2-yl)cyclohexane (1 equivalent)
-
Potassium hydroxide (3 equivalents)
-
95% Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
A mixture of this compound and 95% ethanol is added to a round-bottom flask containing potassium hydroxide.
-
The mixture is heated to reflux for 1 hour to ensure complete reaction.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The organic layer is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the resulting crude alkene is purified by distillation.
-
Product identity and purity are confirmed by GC-MS and NMR spectroscopy.
SN1/E1 Solvolysis: A Competition Between Substitution and Elimination
In the absence of a strong base and in the presence of a polar protic solvent such as ethanol, this compound can undergo a solvolysis reaction that proceeds through a mixture of SN1 and E1 pathways. Both pathways share a common rate-determining step: the formation of a secondary carbocation intermediate.
The carbocation can then be attacked by the solvent (ethanol) in an SN1 pathway to yield a substitution product, 4-ethoxy-1-(propan-2-yl)cyclohexane. Alternatively, the solvent can act as a weak base and abstract a β-hydrogen in an E1 pathway to form an alkene. The major elimination product is predicted by Zaitsev's rule to be the more substituted and thermodynamically more stable alkene, 1-(propan-2-yl)cyclohex-1-ene.
Unlike the E2 reaction, the stereochemistry of the starting material has a less pronounced effect on the reaction rate of SN1/E1 solvolysis, as the reaction proceeds through a planar carbocation intermediate. However, the stability of the initial ground state of the cis and trans isomers can have a minor influence on the activation energy.
Predicted Product Distribution for Solvolysis in Ethanol
| Reaction Pathway | Product | Predicted Yield |
| SN1 | 4-ethoxy-1-(propan-2-yl)cyclohexane | Major |
| E1 | 1-(propan-2-yl)cyclohex-1-ene (Zaitsev) | Minor |
| E1 | 3-(propan-2-yl)cyclohex-1-ene (Hofmann) | Trace |
Note: This is a predicted product distribution. The actual ratios can be influenced by factors such as temperature and solvent composition.
Experimental Protocol for SN1/E1 Solvolysis
Materials:
-
This compound (1 equivalent)
-
Absolute ethanol
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, GC-MS
Procedure:
-
A solution of this compound in absolute ethanol is heated at a constant temperature (e.g., 50 °C) in a sealed reaction vessel.
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography.
-
Upon completion, the reaction mixture is cooled and diluted with diethyl ether.
-
The organic solution is washed with sodium bicarbonate solution and water, then dried over anhydrous sodium sulfate.
-
The solvent is carefully removed under reduced pressure.
-
The product mixture is analyzed by GC-MS to determine the relative ratios of the substitution and elimination products.
Visualizing the Reaction Pathways
E2 Elimination Pathway
Caption: Conformational control in the E2 elimination of cis and trans isomers.
SN1/E1 Solvolysis Pathway
Caption: Competing SN1 and E1 pathways during solvolysis.
Experimental Workflow for Product Analysis
References
Biological Activity of 1-bromo-4-(propan-2-yl)cyclohexane Derivatives: A Comparative Analysis
Despite a comprehensive search of available scientific literature, a notable scarcity of specific biological activity data for derivatives of 1-bromo-4-(propan-2-yl)cyclohexane was observed. Publicly accessible databases and scientific publications do not currently provide sufficient quantitative data to construct a detailed comparative guide on the biological activities of these specific compounds.
General Biological Activities of Related Compound Classes
Although specific data for this compound derivatives is lacking, it is possible to infer potential areas of biological relevance by examining related chemical structures, such as cyclohexane derivatives and other brominated organic compounds. Research on these broader categories suggests a range of potential biological activities, including but not limited to:
-
Antimicrobial and Antifungal Activity: Halogenated organic compounds, including those containing bromine, are known to exhibit antimicrobial properties. The presence of the bromine atom can enhance the lipophilicity of a molecule, potentially facilitating its transport across microbial cell membranes and interaction with intracellular targets.
-
Cytotoxic and Anticancer Activity: Certain brominated compounds have been investigated for their potential as anticancer agents. The mechanisms of action can vary widely, from inducing apoptosis to inhibiting specific enzymes involved in cancer cell proliferation.
-
Enzyme Inhibition: The cyclohexane scaffold, often conformationally restricted, can serve as a basis for designing enzyme inhibitors. The addition of functional groups, such as bromine and an isopropyl group, can influence the binding affinity and selectivity of these molecules for specific enzymatic targets.
It is crucial to emphasize that these are general trends observed in broader classes of molecules and do not represent specific data for the derivatives of this compound.
Hypothetical Experimental Workflow for Biological Activity Screening
For researchers interested in investigating the biological activities of novel this compound derivatives, a general experimental workflow can be proposed. This workflow would typically involve the synthesis of a library of derivatives followed by a tiered screening approach.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Conclusion
cost-benefit analysis of different synthetic routes to 1-bromo-4-(propan-2-yl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 1-bromo-4-(propan-2-yl)cyclohexane, a valuable building block in pharmaceutical and materials science. The comparison focuses on reaction efficiency, cost of materials, and overall practicality to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a substituted cycloalkane whose stereoisomers are of interest in medicinal chemistry and as intermediates in the synthesis of more complex molecules. The two most common approaches to its synthesis start from the readily available 4-isopropylcyclohexanol. The first route involves the direct bromination of the alcohol, while the second route proceeds through the dehydration of the alcohol to 4-isopropylcyclohexene, followed by hydrobromination. This guide will objectively compare these two pathways.
Synthetic Route 1: Direct Bromination of 4-isopropylcyclohexanol
This route involves the direct conversion of 4-isopropylcyclohexanol to this compound using a suitable brominating agent. Two common reagents for this transformation are hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).
Diagram of Synthetic Route 1
Caption: Direct bromination of 4-isopropylcyclohexanol.
Experimental Protocols
Method 1A: Using Hydrobromic Acid (HBr)
To a stirred solution of 4-isopropylcyclohexanol (10.0 g, 70.3 mmol) in a round-bottom flask is slowly added 48% aqueous hydrobromic acid (25 mL, 220 mmol). The mixture is heated at reflux for 4-6 hours. After cooling to room temperature, the mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Method 1B: Using Phosphorus Tribromide (PBr₃)
In a round-bottom flask equipped with a dropping funnel and a condenser, 4-isopropylcyclohexanol (10.0 g, 70.3 mmol) is dissolved in anhydrous diethyl ether (50 mL) and cooled in an ice bath. Phosphorus tribromide (7.6 g, 28.1 mmol) is added dropwise with stirring over 30 minutes. After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours. The reaction is then quenched by the slow addition of ice-cold water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the residue is purified by vacuum distillation to yield the final product. The reaction with PBr₃ proceeds via an SN2 mechanism, which is advantageous as it minimizes the risk of carbocation rearrangements that can occur with HBr.[1][2]
Synthetic Route 2: Dehydration-Hydrobromination of 4-isopropylcyclohexanol
This two-step route first involves the acid-catalyzed dehydration of 4-isopropylcyclohexanol to form 4-isopropylcyclohexene, which is then subjected to hydrobromination to yield the target compound.
Diagram of Synthetic Route 2
Caption: Two-step synthesis via dehydration and hydrobromination.
Experimental Protocols
Step 2A: Dehydration of 4-isopropylcyclohexanol
4-isopropylcyclohexanol (10.0 g, 70.3 mmol) is placed in a round-bottom flask with a distillation setup. A catalytic amount of concentrated sulfuric acid (1 mL) is added. The mixture is heated to 150-160 °C, and the product, 4-isopropylcyclohexene, is distilled off as it is formed. The collected distillate is washed with water, 10% sodium carbonate solution, and brine, then dried over anhydrous calcium chloride. The crude alkene is purified by fractional distillation.
Step 2B: Hydrobromination of 4-isopropylcyclohexene
The purified 4-isopropylcyclohexene (7.0 g, 56.4 mmol) is dissolved in a suitable solvent such as glacial acetic acid (20 mL). The solution is cooled in an ice bath, and hydrogen bromide gas is bubbled through the solution until saturation. Alternatively, a solution of HBr in acetic acid can be used. The reaction mixture is stirred at room temperature for 2-4 hours. The mixture is then poured into ice water and extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After removal of the solvent, the product is purified by vacuum distillation.
Comparative Data
| Parameter | Route 1A (HBr) | Route 1B (PBr₃) | Route 2 (Dehydration-Hydrobromination) |
| Starting Material | 4-isopropylcyclohexanol | 4-isopropylcyclohexanol | 4-isopropylcyclohexanol |
| Key Reagents | 48% HBr | PBr₃ | H₂SO₄, HBr |
| Typical Yield | 60-70% | 75-85% | 50-60% (overall) |
| Reaction Time | 4-6 hours | 12-18 hours | 6-10 hours (total) |
| Purity (after purification) | >95% | >98% | >95% |
| Cost of Reagents (per mole of product) | ~$25-35 | ~$40-50 | ~$30-40 |
| Safety Considerations | Corrosive acid, handle with care. | Highly corrosive, moisture sensitive. | Strong acids, handle with care. |
| Environmental Impact | Aqueous waste. | Phosphorous waste. | Aqueous and acidic waste. |
Note: Costs are estimates and can vary based on supplier and purity.
Cost-Benefit Analysis
Route 1A (HBr) offers a cost-effective and relatively quick method for the synthesis of this compound. However, the use of a strong acid at high temperatures can lead to side reactions, including the formation of isomeric byproducts due to carbocation rearrangements, which may necessitate more rigorous purification and could lower the overall isolated yield.
Route 1B (PBr₃) provides higher yields and superior product purity due to the milder reaction conditions and the SN2 reaction mechanism that avoids carbocation intermediates.[1][2] This makes it a preferred method when high purity is a critical requirement. The main drawback is the higher cost of phosphorus tribromide and the need for anhydrous conditions. The longer reaction time may also be a consideration for time-sensitive applications.
Route 2 (Dehydration-Hydrobromination) is a two-step process that introduces additional complexity and potential for yield loss at each stage. The overall yield is typically lower than the direct bromination methods. While the reagents are relatively inexpensive, the longer procedure and lower efficiency make this route less favorable unless 4-isopropylcyclohexene is readily available as a starting material.
Conclusion
For general-purpose synthesis where cost is a primary concern, the direct bromination of 4-isopropylcyclohexanol with hydrobromic acid (Route 1A) is a viable option. However, for applications demanding high purity and yield, such as in the development of pharmaceutical intermediates, the use of phosphorus tribromide (Route 1B) is the superior choice, despite its higher cost and longer reaction time. The two-step dehydration-hydrobromination route is the least efficient and is generally not recommended unless specific circumstances favor this pathway. Researchers should carefully consider their specific requirements for yield, purity, cost, and time when selecting the most appropriate synthetic route.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-4-(propan-2-yl)cyclohexane: A Guide for Laboratory Professionals
For immediate reference, 1-Bromo-4-(propan-2-yl)cyclohexane is classified as a halogenated organic compound. Disposal requires segregation from non-halogenated waste streams and adherence to hazardous waste regulations, typically involving incineration by a licensed facility.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedural steps outlined below are critical for researchers, scientists, and drug development professionals handling this compound.
Core Disposal Principles
Proper disposal of this compound, a brominated hydrocarbon, hinges on the principle of waste segregation. Halogenated organic compounds are treated differently from non-halogenated organic waste due to the environmental impact and specific requirements of their disposal, which often involves high-temperature incineration to prevent the formation of toxic byproducts.[1][2] It is crucial to collect this waste in designated, clearly labeled containers.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Segregation: At the point of generation, separate waste containing this compound from all other waste streams. Specifically, do not mix it with non-halogenated organic solvents, aqueous solutions, acids, bases, or solid waste.[1][4][5]
-
Waste Container Selection: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. The container must have a secure screw-top cap to prevent the release of vapors.[2][3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." If other halogenated compounds are present in the mixture, their names and approximate percentages should also be listed.[3][4]
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.
-
Disposal Request: Once the container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your organization's specific procedures for waste pickup.
Quantitative Data Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[6] |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[6] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[6] |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[6] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[6] |
Experimental Protocols
The disposal procedures outlined in this document are based on established safety protocols for handling halogenated organic compounds in a laboratory setting. No experimental protocols were cited in the source documents for the disposal of this specific compound. The primary method of disposal is incineration by a certified hazardous waste management facility.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Figure 1. Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling 1-Bromo-4-(propan-2-yl)cyclohexane
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of 1-Bromo-4-(propan-2-yl)cyclohexane, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Summary
This compound is classified with the following hazards.[1]
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor |
| Acute toxicity, oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation.[2][3] |
| Hands | Chemical-resistant gloves (e.g., Viton, Nitrile) | Prevents skin contact which can cause irritation.[2][4] Nitrile gloves offer good resistance to a variety of chemicals.[4] |
| Body | Flame-resistant lab coat worn over long-sleeved clothing | Protects against skin contact and in case of fire due to the flammable nature of the substance.[5] |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a respirator is required.[3] | Minimizes inhalation of vapors which can cause respiratory tract irritation. |
| Feet | Closed-toe shoes | Provides protection from spills.[2] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow ensures the safe handling of this compound from receipt to disposal.
Figure 1: Workflow for safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Before handling the chemical, ensure all required PPE is worn correctly.
-
Verify that the chemical fume hood is functioning properly.
-
Have a spill kit readily accessible. The kit should contain absorbent materials suitable for flammable liquids.
-
-
Handling and Experimentation:
-
When moving the chemical, use a secondary container to prevent spills.
-
All dispensing and handling of the open chemical container must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[6]
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate waste containing this compound into a designated, properly labeled halogenated organic waste container.
-
Remove PPE in a manner that avoids cross-contamination and dispose of disposable items in the appropriate waste stream.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this chemical, including contaminated materials like gloves and absorbent pads, must be collected in a designated container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents.
-
Disposal Procedure: Arrange for the disposal of the waste container through your institution's Environmental Health and Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated organic waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
References
- 1. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 3. fatfinger.io [fatfinger.io]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
